AB-Pinaca
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMHPAQOAAZSHS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904034 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445752-09-9 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445752-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AB-PINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445752099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AB-PINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3KC3S2PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AB-PINACA's Mechanism of Action on the CB1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been a subject of significant interest in the scientific community due to its high affinity and efficacy at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the CB1 receptor, focusing on its binding characteristics, functional activity, and downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cannabinoid research.
Binding Affinity and Functional Activity at the CB1 Receptor
This compound exhibits a high affinity for the human CB1 receptor (hCB1). In vitro studies have consistently demonstrated its potent binding, often comparable to or exceeding that of the endogenous cannabinoid Δ⁹-tetrahydrocannabinol (Δ⁹-THC).
Quantitative Binding and Functional Data
The following tables summarize the key quantitative parameters that define the interaction of this compound and its metabolites with the hCB1 receptor, in comparison to other well-characterized cannabinoids.
| Compound | Binding Affinity (Ki) for hCB1 (nM) | Reference(s) |
| This compound | 4.0 | [1] |
| 4OH-AB-PINACA | 159 | [1] |
| 5OH-AB-PINACA | 452 | [1] |
| Δ⁹-THC | 9.6 | [1] |
| CP-55,940 | 0.92 | [1] |
| Table 1: Comparative binding affinities of this compound, its metabolites, Δ⁹-THC, and CP-55,940 for the human CB1 receptor. |
| Compound | G-Protein Activation (GTPγS) - EC50 (nM) | G-Protein Activation (GTPγS) - Emax (%) | Adenylyl Cyclase Inhibition - IC50 (nM) | Adenylyl Cyclase Inhibition - Imax (%) | Reference(s) |
| This compound | 12.8 | 71.9 ± 5.8 | 3.9 | 72.0 ± 2.1 | [1] |
| 4OH-AB-PINACA | - | - | 141 | 87.0 ± 2.9 | [1] |
| 5OH-AB-PINACA | - | - | - | - | [1] |
| Δ⁹-THC | 12.5 | 39.0 ± 2.7 | 68.8 | 91.1 ± 2.3 | [1] |
| CP-55,940 | 11.0 | 64.0 ± 3.8 | 16.3 | 86.7 ± 6.4 | [1] |
| Table 2: Functional activity of this compound, its metabolites, Δ⁹-THC, and CP-55,940 at the human CB1 receptor, as measured by G-protein activation and adenylyl cyclase inhibition. |
Signaling Pathways Activated by this compound
As a potent agonist of the CB1 receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1]
Canonical G-protein Signaling Pathway
The canonical signaling pathway initiated by this compound at the CB1 receptor is depicted below.
β-Arrestin Recruitment and Signaling
In addition to G-protein-mediated signaling, agonist binding to the CB1 receptor can also lead to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. As a full agonist, this compound is expected to robustly recruit β-arrestin.
Experimental Protocols
The characterization of this compound's activity at the CB1 receptor relies on a suite of well-established in vitro assays. The generalized methodologies for these key experiments are outlined below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1) are prepared through homogenization and differential centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the CB1 receptor are prepared.
-
Incubation: The membranes are incubated in a buffer containing [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the agonist (this compound).
-
Separation: The reaction is terminated by rapid filtration to separate the membrane-bound [³⁵S]GTPγS from the free form.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the agonist that produces 50% of the maximal response (EC50), which is a measure of potency, and the maximal effect observed (Emax), which indicates efficacy.
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and the subsequent reduction in intracellular cAMP levels.
Detailed Methodology:
-
Cell Culture: Whole cells expressing the CB1 receptor are cultured in appropriate media.
-
Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Agonist Incubation: The cells are then incubated with varying concentrations of the CB1 receptor agonist (this compound).
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or radioimmunoassay.
-
Data Analysis: The data are analyzed to determine the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (IC50) and the maximal inhibition observed (Imax).
Conclusion
This compound is a potent, full agonist at the CB1 receptor, exhibiting high binding affinity and robust functional activity. Its mechanism of action primarily involves the activation of the canonical Gαi/o-mediated signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. Furthermore, as a full agonist, it is expected to effectively recruit β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. The in-depth understanding of this compound's molecular interactions with the CB1 receptor, as detailed in this guide, is crucial for the continued research and development of novel therapeutic agents targeting the endocannabinoid system, as well as for understanding the pharmacology of synthetic cannabinoids.
References
An In-depth Technical Guide to the Synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as AB-PINACA, is a potent synthetic cannabinoid that has been the subject of extensive research due to its significant physiological effects. This technical guide provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols and quantitative data. Furthermore, it elucidates the primary signaling pathway through which this compound exerts its effects, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of indazole-3-carboxylic acid to introduce the pentyl group at the N1 position, yielding 1-pentyl-1H-indazole-3-carboxylic acid. The second step is an amide coupling reaction between the synthesized carboxylic acid and L-valinamide to form the final product, this compound.
Diagram of the Synthesis Pathway
Caption: General two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-pentyl-1H-indazole-3-carboxylic acid
This procedure details the N-alkylation of indazole-3-carboxylic acid.
Materials:
-
Indazole-3-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopentane
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a solution of indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, sodium hydride (3.0 equivalents) is added portion-wise at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred at this temperature for 30 minutes.
-
1-Bromopentane (1.3 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched with water and acidified with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed by column chromatography on silica (B1680970) gel to afford 1-pentyl-1H-indazole-3-carboxylic acid.
Step 2: Synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (this compound)
This procedure outlines the amide coupling of 1-pentyl-1H-indazole-3-carboxylic acid with L-valinamide.
Materials:
-
1-pentyl-1H-indazole-3-carboxylic acid
-
L-valinamide hydrochloride
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-pentyl-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous ACN are added L-valinamide hydrochloride (1.2 equivalents), TBTU (1.2 equivalents), and TEA (3.0 equivalents).
-
The reaction mixture is stirred at room temperature for 21 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.
-
The crude product is purified by flash chromatography (hexane-EtOAc, 50:50) to yield this compound as a white solid.[1]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Reaction Time | Yield | Reference |
| 1: N-Alkylation | Indazole-3-carboxylic acid (1.0 eq) | 1-Bromopentane (1.3 eq) | NaH (3.0 eq) | DMF | 4 h | 76-94% | [2] |
| 2: Amide Coupling | 1-Pentyl-1H-indazole-3-carboxylic acid (1.0 eq) | L-Valinamide (1.5 eq) | TBTU, TEA | ACN | 21 h | 62% | [1] |
Signaling Pathway of this compound
This compound, like other synthetic cannabinoids, primarily exerts its effects through the activation of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The binding of this compound to the CB1 receptor initiates a cascade of intracellular signaling events.
Diagram of the CB1 Receptor Signaling Pathway
Caption: CB1 receptor signaling cascade activated by this compound.
The activation of the CB1 receptor by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA). The Gβγ subunit directly modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in a decrease in neuronal excitability and neurotransmitter release. Furthermore, the Gβγ subunit can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in regulating various cellular processes such as gene expression and cell survival.
Conclusion
This technical guide provides a detailed and comprehensive overview of the synthesis and primary signaling mechanism of this compound. The provided experimental protocols and quantitative data offer a practical resource for the laboratory synthesis of this compound. The elucidation of its signaling pathway through the CB1 receptor provides fundamental insights into its pharmacological action. This information is intended to support further research and development in the fields of medicinal chemistry, pharmacology, and toxicology. It is imperative to note that this compound is a controlled substance in many jurisdictions, and its synthesis and handling should only be conducted in compliance with all applicable laws and regulations by qualified professionals in a research setting.
References
The In Vitro Pharmacological Profile of AB-PINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic and clinical cases. As a compound of significant interest in both pharmacological research and public health, a thorough understanding of its in vitro pharmacological profile is crucial. This technical guide provides a comprehensive overview of the in vitro binding and functional characteristics of this compound, complete with detailed experimental protocols and visual representations of its signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound at human cannabinoid receptors. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference |
| This compound | 2.87 - 4.0 | 0.88 | [1][2] |
Table 2: Cannabinoid Receptor Functional Activity of this compound
| Assay | Receptor | Parameter | Value (nM) | Efficacy (% of Full Agonist) | Reference |
| GTPγS Binding | hCB1 | EC₅₀ | 12.8 | 71.9 ± 5.8 (Full Agonist) | [3][4] |
| cAMP Accumulation | hCB1 | IC₅₀ | 3.9 | 72.0 ± 2.1 | [3] |
| Membrane Potential | hCB1 | EC₅₀ | 0.24 - 21 | High Potency Agonist | [5][6] |
| Membrane Potential | hCB2 | EC₅₀ | 0.88 - 15 | High Potency Agonist | [5][6] |
Key In Vitro Pharmacological Characteristics
This compound demonstrates a high affinity for both the CB1 and CB2 cannabinoid receptors, with a notable preference for the CB2 receptor.[1][2] Functionally, it acts as a full agonist at the CB1 receptor, exhibiting greater efficacy in G-protein activation compared to Δ⁹-THC.[3][4][7][8] This potent activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3]
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for CB1 and CB2 Receptors
This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO or HEK-293 cells)
-
[³H]CP-55,940 (radioligand)
-
Unlabeled CP-55,940 (for determining non-specific binding)
-
Test compound (this compound)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the binding buffer, cell membranes, and either the vehicle, unlabeled CP-55,940 (to determine non-specific binding), or varying concentrations of this compound.
-
Add [³H]CP-55,940 to all wells at a concentration near its Kₔ.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of an agonist to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
Unlabeled GTPγS (for determining non-specific binding)
-
GDP (to ensure G-proteins are in their inactive state)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, GDP, and either the vehicle, unlabeled GTPγS, or varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay measures the functional consequence of CB1 receptor activation by quantifying the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing human CB1 receptors (e.g., CHO or HEK-293 cells)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels)
-
Test compound (this compound)
-
cAMP detection kit (e.g., using HTRF, ELISA, or other detection methods)
-
Cell lysis buffer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC₅₀ value.
Visualizations
Signaling Pathway of this compound at the CB1 Receptor```dot
Caption: Workflow for determining the in vitro pharmacological profile of this compound.
References
- 1. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
AB-PINACA: A Comprehensive Technical Guide to Cannabinoid Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been identified in a variety of illicit recreational products. Its high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors contributes to its significant physiological and psychoactive effects. This technical guide provides an in-depth analysis of the binding affinity and functional activity of this compound at these receptors, complete with detailed experimental protocols and visualizations of the associated signaling pathways and workflows.
Quantitative Binding and Functional Data
The following tables summarize the key in vitro binding affinity (Ki) and functional activity (EC50) values for this compound at human CB1 and CB2 receptors, as reported in the scientific literature.
Table 1: this compound Binding Affinity (Ki) at CB1 and CB2 Receptors
| Compound | Receptor | Ki (nM) | Reference |
| This compound | CB1 | 2.87 | [1][2] |
| This compound | CB2 | 0.88 | [1][2] |
Table 2: this compound Functional Activity (EC50) at CB1 and CB2 Receptors
| Assay Type | Receptor | EC50 (nM) | Reference |
| G-protein activation | CB1 | 1.2 | [1] |
| G-protein activation | CB2 | 2.5 | [1] |
| Membrane Potential | CB1 | 21 | [3] |
| Membrane Potential | CB2 | 15 | [3] |
| [35S]GTPγS Binding | CB1 | 16.3 | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK-293 cells).
-
[3H]-CP55,940 (radioligand).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Unlabeled CP55,940 (for determining non-specific binding).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-20 µg of protein per well).
-
[3H]-CP55,940 at a final concentration near its Kd (e.g., 0.5-1.0 nM).
-
Varying concentrations of this compound or vehicle control.
-
For non-specific binding, add a high concentration of unlabeled CP55,940 (e.g., 10 µM).
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to the cannabinoid receptors.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS (for determining non-specific binding).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (20-40 µg protein per well).
-
GDP (typically 10-30 µM).
-
Increasing concentrations of this compound or vehicle.
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction, filter, wash, and count the radioactivity as described in the radioligand binding assay protocol.
-
Plot the specific binding of [35S]GTPγS against the concentration of this compound.
-
Determine the EC50 and Emax values from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
CB1 and CB2 Receptor Signaling Pathway
Upon activation by an agonist such as this compound, both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. They primarily couple to inhibitory G-proteins (Gi/o).
Caption: Canonical signaling pathway of CB1/CB2 receptors upon agonist binding.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for a [35S]GTPγS functional binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of AB-PINACA in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been identified in recreational products.[1] As a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2), this compound elicits a range of physiological and behavioral effects that are significantly more pronounced than those of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.[2][3] This technical guide provides a comprehensive overview of the in vivo effects of this compound in murine models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Pharmacological Effects
In murine models, this compound consistently produces a characteristic tetrad of effects mediated by the activation of cannabinoid receptors: locomotor suppression, antinociception, hypothermia, and catalepsy.[2][3][4] These effects are dose-dependent and can be attenuated by the co-administration of a CB1 receptor antagonist, such as rimonabant, confirming the primary role of CB1 receptors in mediating these actions.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the potency and efficacy of this compound in various in vivo assays in mice.
Table 1: Potency of this compound in the Murine Tetrad Test
| Test | This compound ED₅₀ (mg/kg, i.p.) | Δ⁹-THC ED₅₀ (mg/kg, i.p.) | Potency Ratio (Δ⁹-THC/AB-PINACA) | Reference |
| Locomotor Suppression | 10.6 | 21.2 | 2.0 | [3] |
| Antinociception (Tail-flick) | 3.2 | 45.1 | 14.1 | [3] |
| Hypothermia | 4.3 | 25.4 | 5.9 | [3] |
| Catalepsy (Ring Immobility) | 3.0 | 18.0 | 6.0 | [3] |
Table 2: Receptor Binding Affinity and Efficacy
| Compound | CB₁ Receptor Binding Affinity (Ki, nM) | CB₂ Receptor Binding Affinity (Ki, nM) | CB₁ Receptor Efficacy (% GTPγS binding vs. CP55,940) | Reference |
| This compound | 2.87 | 0.88 | Full Agonist (71.9 ± 5.8%) | [1][5] |
| Δ⁹-THC | 40.7 | 36.4 | Partial Agonist (39.0 ± 2.7%) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the standard protocols used to assess the in vivo effects of this compound in mice.
Murine Tetrad Battery
The "tetrad" is a battery of four tests used to characterize the in vivo effects of cannabinoids.
Experimental Workflow: Murine Tetrad Battery
Caption: Workflow for the murine tetrad battery to assess cannabinoid-like effects.
-
Animals: Adult male C57BL/6J mice are commonly used.[4] Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound is dissolved in a vehicle, commonly a mixture of ethanol, Emulphor (or Kolliphor EL), and saline (e.g., 1:1:18 or 5:5:90).[4][5] The drug is administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[3]
-
Locomotor Activity: Spontaneous locomotor activity is measured using automated activity monitors. Mice are placed in the center of the activity chamber, and the total distance traveled or the number of beam breaks is recorded over a specific period (e.g., 10-30 minutes), typically starting 30 minutes after injection.[3]
-
Antinociception (Tail-flick Test): The latency to withdraw the tail from a noxious thermal stimulus (e.g., a focused beam of light) is measured. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[4]
-
Hypothermia: Core body temperature is measured using a rectal probe.[3][6]
-
Catalepsy (Ring Immobility Test): The mouse is placed on a 5.5 cm diameter metal ring, and the time it remains immobile (up to a maximum of 60 seconds) is recorded.[3]
Convulsant Effects Assessment
Some synthetic cannabinoids, including those related to this compound, have been shown to induce convulsions.
-
Observational Rating Scale: Mice are administered the test compound and observed for a set period (e.g., 30-60 minutes).[7][8] Convulsive behaviors are scored based on a rating scale, which may include stages from mild tremors and myoclonic jerks to full tonic-clonic seizures.[7]
-
Electroencephalography (EEG): For a more detailed analysis, EEG recordings can be used to monitor seizure activity in the brain.[9]
Signaling Pathways
The in vivo effects of this compound are primarily initiated by its interaction with cannabinoid receptors, which are G-protein coupled receptors (GPCRs).
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via CB1 and CB2 receptors.
Upon binding to CB1 and CB2 receptors, this compound acts as a full agonist, leading to a more robust activation of intracellular signaling cascades compared to the partial agonism of Δ9-THC.[2][5] This activation primarily involves the Gi/o family of G-proteins.[5] The subsequent dissociation of the G-protein subunits leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][10] Additionally, G-protein activation modulates various ion channels and activates other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. These molecular events ultimately culminate in the observed physiological and behavioral effects.
Metabolism and Active Metabolites
This compound undergoes extensive metabolism in vivo.[6][11] Importantly, some of its metabolites, such as the monohydroxylated forms (e.g., 4-OH-AB-PINACA), retain significant affinity and full agonist activity at CB1 receptors.[5][6] These active metabolites can contribute to the overall pharmacological and toxicological profile of this compound, potentially prolonging its effects.[5][6] For instance, 4-OH-AB-PINACA has been shown to induce CB1 receptor-mediated hypothermia in mice.[6]
Conclusion
This compound is a potent synthetic cannabinoid that produces a classic profile of cannabinoid-like effects in murine models, albeit with significantly greater potency than Δ9-THC. Its actions are primarily mediated through the full agonism of CB1 and CB2 receptors. The presence of active metabolites further complicates its pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to understand the in vivo effects of this compound and other novel synthetic cannabinoids. Further research is warranted to fully elucidate the long-term consequences and the complete toxicological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 7. Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to AB-PINACA: Chemical Structure, Physical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA, with the IUPAC name N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has been identified as a component of synthetic cannabis products.[1][2] Originally developed by Pfizer in 2009 as a potential analgesic medication, it has since been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physical properties, and known biological activity of this compound, intended for an audience of researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is an indazole-based synthetic cannabinoid, distinguishing it from earlier generations of indole-based compounds like JWH-018.[5][6] This structural difference contributes to its metabolic stability and the prolonged pharmacological activity of its metabolites.[5]
Chemical Identification
| Identifier | Value |
| IUPAC Name | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide[1] |
| CAS Number | 1445752-09-9[2][3] |
| Molecular Formula | C₁₈H₂₆N₄O₂[1][3][7] |
| Molecular Weight | 330.4 g/mol [3] |
| InChI Key | GIMHPAQOAAZSHS-HNNXBMFYSA-N[4][7] |
| SMILES | CCCCCn1c2ccccc2c(n1)C(=O)N--INVALID-LINK--C(=O)N[4] |
Physical Properties
| Property | Value |
| Appearance | White powder (HCl salt)[2] |
| Melting Point | 121.8 °C[8] |
| Boiling Point | 589.5 ± 30.0 °C at 760 mmHg (Predicted)[9] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Ethanol.[10] Specific solubility values in various solvents have been reported for metabolites, for example, this compound N-(5-hydroxypentyl) metabolite is soluble in DMF (12 mg/ml), DMSO (12 mg/ml), and Ethanol (10 mg/ml).[6] The N-pentanoic acid metabolite has solubilities of 25 mg/ml in DMF and Ethanol, and 12.5 mg/ml in DMSO.[11] |
| LogP | 3 (Predicted)[9] |
Biological Activity and Signaling Pathways
This compound is a potent agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[4] Its high affinity and efficacy at these receptors are responsible for its profound physiological and psychoactive effects.
Receptor Binding and Potency
| Receptor | Binding Affinity (Ki) | Efficacy (EC₅₀) |
| CB1 | 2.87 nM[4] | 1.2 nM[4] |
| CB2 | 0.88 nM[4] | 2.5 nM[4] |
In vivo studies in mice have shown that this compound is 2- to 14-fold more potent than Δ⁹-THC in producing cannabinoid-like effects, including suppression of spontaneous activity, antinociception, hypothermia, and catalepsy.[12]
Signaling Pathway
This compound, like other cannabinoid agonists, exerts its effects through the activation of G-protein coupled receptors (GPCRs), primarily the CB1 receptor in the central nervous system. Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[13][14] In vitro studies have demonstrated that this compound exhibits greater efficacy for G-protein activation and higher potency for adenylyl cyclase inhibition compared to Δ⁹-THC.[13][15] Chronic exposure to this compound can lead to greater desensitization of CB1 receptors than Δ⁹-THC.[14][15] The signaling cascade can also involve the recruitment of β-arrestin, a protein involved in the desensitization and downregulation of GPCRs.[16]
Caption: this compound signaling pathway at the CB1 receptor.
Experimental Protocols
Analytical Methods
The detection and quantification of this compound and its metabolites in biological and seized materials are crucial for forensic and clinical purposes. Various analytical techniques are employed, with mass spectrometry-based methods being the most common.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a preferred method for the analysis of this compound and its metabolites in biological fluids like urine and blood.[17][18] A typical workflow involves:
-
Sample Preparation: Enzymatic hydrolysis of urine samples to deconjugate metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.[18]
-
Chromatographic Separation: Use of a C18 reversed-phase column to separate the parent compound and its various metabolites.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used for sensitive and selective detection.[18]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification of this compound in seized materials.[19] The general procedure includes:
-
Extraction: Dissolving the sample in an organic solvent.
-
Derivatization (optional): To improve the volatility and thermal stability of the analytes.
-
GC Separation: Separation of components on a capillary column.
-
MS Detection: Identification based on the mass spectrum and retention time.
Caption: General workflow for LC-MS/MS analysis of this compound.
Metabolism Studies
In vitro metabolism of this compound is often studied using human liver microsomes (HLMs) to identify phase I and phase II metabolites.[13] A typical protocol involves:
-
Incubation: Incubating this compound with HLMs in the presence of NADPH (for phase I) or UDPGA (for phase II).
-
Reaction Termination: Stopping the reaction with a cold organic solvent.
-
Analysis: Identifying the metabolites using LC-MS/MS or high-resolution mass spectrometry.[13]
These studies have revealed that this compound is extensively metabolized, with major pathways including hydroxylation of the pentyl chain and hydrolysis of the amide bond.[13][15] Importantly, several of its monohydroxylated metabolites retain significant affinity and agonist activity at CB1 receptors, contributing to the overall pharmacological effect.[13][15]
Conclusion
This compound is a potent synthetic cannabinoid with a distinct indazole core structure. Its high affinity for cannabinoid receptors and the pharmacological activity of its metabolites contribute to its pronounced and often unpredictable effects. This technical guide provides a foundational understanding of its chemical and physical properties, as well as its biological activity, which is essential for researchers in the fields of pharmacology, toxicology, and forensic science. The provided information on analytical methodologies can serve as a basis for the development and validation of detection methods for this controlled substance.
References
- 1. Substance Details this compound [unodc.org]
- 2. swgdrug.org [swgdrug.org]
- 3. This compound | C18H26N4O2 | CID 71301472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cannastoreams.gr [cannastoreams.gr]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. invivochem.com [invivochem.com]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 14. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cannabimimetic and Convulsant Effects of Synthetic Cannabinoid Receptor Agonists, this compound, 5F-AB-PINACA, and 5F-ADB-PINACA in Mice - ProQuest [proquest.com]
- 17. ark-tdm.com [ark-tdm.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Cannabinoid: A Technical Overview of AB-PINACA's Discovery and Original Development by Pfizer
Introduction: N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as AB-PINACA, is a synthetic cannabinoid receptor agonist (SCRA). It was first synthesized and characterized by Pfizer, Inc. in 2009 as part of a research program aimed at developing novel analgesic medications.[1] The compound was detailed within a patent for a series of indazole derivatives with potential therapeutic applications.[1][2] Although developed for medicinal purposes, this compound was never commercially marketed as a pharmaceutical drug. In 2012, it was first identified as a component in illicit synthetic cannabis products in Japan, marking its entry into the recreational drug market.[1][3] This guide provides an in-depth technical summary of the original pharmacological data and experimental methodologies associated with this compound's initial development.
Core Pharmacological Data
The initial characterization of this compound revealed its high affinity and potency as an agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These receptors are the primary targets of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis. The quantitative data from these initial studies underscore the compound's potent cannabimimetic profile.
Table 1: In Vitro Cannabinoid Receptor Activity of this compound
| Parameter | CB1 Receptor | CB2 Receptor |
|---|---|---|
| Binding Affinity (Ki) | 2.87 nM | 0.88 nM |
| Functional Potency (EC50) | 1.2 nM | 2.5 nM |
Data sourced from foundational pharmacological studies.[1]
These values indicate that this compound binds with high affinity to both cannabinoid receptors, showing a slight selectivity for the CB2 receptor in terms of binding affinity (lower Ki value).[1] Its functional potency (EC50) is in the low nanomolar range for both receptors, confirming it as a potent, full agonist.[3][4]
Mechanism of Action & Signaling Pathway
This compound exerts its effects by activating CB1 and CB2 receptors, which are Class A G-protein coupled receptors (GPCRs).[5][6] These receptors are primarily coupled to the inhibitory G-protein, Gi/o.[7][8] Upon agonist binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.
The primary signaling pathway involves:
-
G-Protein Activation: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.[6]
-
Downstream Effector Modulation: The activated Gαi/o subunit and the Gβγ dimer dissociate and modulate various downstream effectors.[6]
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[7][9]
-
Ion Channel Regulation: The Gβγ subunit directly interacts with and modulates ion channels, typically leading to the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][9] This cumulative action reduces neuronal excitability and neurotransmitter release.
-
MAP Kinase Activation: The pathway also stimulates the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2), which are involved in regulating various cellular processes like gene expression and cell proliferation.[7][9]
-
-
β-Arrestin Recruitment: Following activation, the receptor is targeted by G-protein receptor kinases (GRKs) for phosphorylation. This promotes the binding of β-arrestin proteins, which desensitize the G-protein signal and mediate receptor internalization, a key mechanism for tolerance development.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for this compound and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LJMU Research Online [researchonline.ljmu.ac.uk]
- 4. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PathWhiz [pathbank.org]
AB-PINACA: An In-depth Technical Guide to its Metabolism and Primary Phase I Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been widely detected in forensic cases. Understanding its metabolic fate is crucial for developing reliable analytical methods for its detection in biological matrices and for assessing the potential toxicological implications of its metabolites. This technical guide provides a comprehensive overview of the primary phase I metabolism of this compound, presenting quantitative data, detailed experimental protocols from key studies, and a visualization of its metabolic pathways.
Primary Phase I Metabolic Pathways
The phase I metabolism of this compound is extensive and primarily involves oxidation and hydrolysis, catalyzed by cytochrome P450 (CYP) enzymes in the liver. The main biotransformations include hydroxylation of the N-pentyl chain, formation of a ketone, and hydrolysis of the terminal amide group.[1]
The most prominent phase I metabolites of this compound are:
-
Monohydroxylated metabolites: Hydroxylation of the pentyl side chain is a major metabolic route, with 4-hydroxy-AB-PINACA (4OH-AB-PINACA) and 5-hydroxy-AB-PINACA (5OH-AB-PINACA) being the primary oxidative metabolites.[2][3]
-
Carbonyl metabolite: Oxidation of the pentyl chain can also lead to the formation of carbonyl-AB-PINACA.[1]
-
Carboxylic acid metabolite: Hydrolysis of the terminal amide group results in the formation of this compound carboxylic acid.[1][4]
-
Epoxide formation and subsequent hydrolysis: Another identified metabolic pathway involves the formation of an epoxide on the pentyl chain, which is then hydrolyzed.[1]
Importantly, studies have shown that the monohydroxy metabolites of this compound retain significant affinity and full agonist activity at cannabinoid receptors (CB1Rs), which may contribute to the overall pharmacological and toxicological effects observed after this compound consumption.[2][3]
Quantitative Data on this compound and its Metabolites
The following tables summarize quantitative data from in vitro and in vivo studies, providing insights into the relative abundance of this compound and its primary phase I metabolites.
Table 1: In Vitro Metabolism of this compound in Pooled Human Hepatocytes (Relative Peak Area at 3 hours)
| Metabolite | Relative Peak Area | Metabolic Reaction |
| This compound carboxylic acid (A23) | Most Intense | Amide Hydrolysis |
| Carbonyl this compound (A8) | High Intensity | Ketone Formation |
| Hydroxypentyl this compound (A6) | High Intensity | Hydroxylation |
Data extracted from a study involving incubation of 10 μmol/L this compound with pooled human hepatocytes for up to 3 hours.[1]
Table 2: Urinary Concentrations from a Clinical Case
| Analyte | Concentration (ng/mL) |
| This compound | Present |
| 4OH- & 5OH-AB-PINACA (combined) | 33.1 |
Note: In this particular analysis, the 4OH- and 5OH- metabolites were not chromatographically resolved.[2][3]
Experimental Protocols
This section details the methodologies employed in key studies to investigate the metabolism of this compound.
In Vitro Metabolism with Human Hepatocytes
-
Objective: To identify the primary metabolites of this compound in a system that closely mimics hepatic metabolism.
-
Methodology:
-
Incubation: this compound (10 μmol/L final concentration) was incubated with pooled human hepatocytes (5 × 10^5 cells/0.5 mL/well) at 37°C.[1]
-
Time Points: Reactions were stopped at 0, 1, and 3 hours by adding an equal volume of ice-cold acetonitrile.[1]
-
Sample Preparation: The samples were centrifuged, and the supernatants were collected for analysis.[1]
-
Analytical Method: Samples were analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) on a TripleTOF 5600+ system.[1]
-
Data Analysis: Metabolite identification was performed using MetabolitePilot software, analyzing high-resolution full-scan MS and information-dependent acquisition MS/MS data.[1]
-
In Vitro Metabolism with Human Liver Microsomes (HLM)
-
Objective: To assess the metabolic stability and identify CYP-mediated metabolites of this compound.
-
Methodology:
-
Incubation: this compound (1 μmol/L) was incubated with human liver microsomes in the presence of an NADPH regenerating system.[1]
-
Metabolite Profiling: For metabolite identification, a higher concentration of this compound (10 μmol/L) was used.[5] The reaction mixture typically contained 0.5 M potassium phosphate (B84403) buffer (pH 7.4), NADPH System Solution A and B, and water. The reaction was initiated by adding HLM and incubated at 37°C for 1 hour.[5]
-
Reaction Termination: The reaction was stopped by adding an equal volume of acetonitrile.[5]
-
Analytical Method: Analysis was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[2][5]
-
Analysis of Authentic Urine Specimens
-
Objective: To confirm the presence of in vitro-identified metabolites in authentic human samples.
-
Methodology:
-
Sample Preparation: Urine specimens were diluted with ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, centrifuged, and then subjected to supported liquid extraction (SLE+).[1]
-
Hydrolysis: To detect glucuronidated metabolites, samples were also analyzed after hydrolysis with β-glucuronidase.[4]
-
Extraction: The analytes were eluted with ethyl acetate, dried under nitrogen, and reconstituted in the mobile phase.[1]
-
Analytical Method: The extracts were analyzed by LC-MS/MS or LC-HRMS.[1][6]
-
Visualization of Primary Phase I Metabolism
The following diagram illustrates the primary metabolic pathways of this compound.
References
- 1. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for this compound and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 3. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of AB-PINACA and its Active Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic cases and is associated with significant adverse health effects.[1][2] Originally developed by Pfizer as a potential analgesic, it has emerged as a compound of abuse worldwide.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound and its principal active metabolites, focusing on its pharmacodynamics, metabolism, and known toxic effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the complex pharmacology and toxicology of this compound.
Pharmacodynamics: Receptor Binding and Functional Activity
This compound and its metabolites exert their effects primarily through the activation of the cannabinoid receptors CB1 and CB2.[3] The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery and is involved in immune function.[3]
Quantitative Data on Receptor Affinity and Efficacy
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and its major metabolites at human CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound and Metabolites
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference(s) |
| This compound | 2.87 | 0.88 | [1][4] |
| 4OH-AB-PINACA | High nM affinity | - | [3][5] |
| 5OH-AB-PINACA | High nM affinity | - | [3][5] |
Table 2: Cannabinoid Receptor Functional Activity (EC50/Emax) of this compound and Metabolites
| Compound | Assay | Receptor | EC50 (nM) | Emax (%) | Reference(s) |
| This compound | [³⁵S]GTPγS Binding | CB1 | 1.2 | Full Agonist | [1] |
| This compound | [³⁵S]GTPγS Binding | CB2 | 2.5 | - | [1] |
| This compound | Adenylyl Cyclase Inhibition | CB1 | 3.9 | 72.0 ± 2.1 | [3] |
| 4OH-AB-PINACA | Adenylyl Cyclase Inhibition | CB1 | 141 | 87.0 ± 2.9 | [3] |
Note: Emax values are often expressed relative to a standard full agonist like CP-55,940.
Metabolism of this compound
This compound undergoes extensive phase I and phase II metabolism, primarily in the liver. The main metabolic pathways include hydroxylation of the pentyl chain, amide hydrolysis, and subsequent glucuronidation.[2][4][5] The identification of these metabolic pathways is crucial for developing reliable analytical methods for detecting this compound consumption in biological samples.
Key Active Metabolites
Several metabolites of this compound have been shown to retain significant biological activity, contributing to the overall pharmacological and toxicological effects of the parent compound. The most prominent active metabolites identified are:
-
4-hydroxy-pentyl-AB-PINACA (4OH-AB-PINACA): A major phase I metabolite that retains high affinity and full agonist activity at the CB1 receptor.[3][5]
-
5-hydroxy-pentyl-AB-PINACA (5OH-AB-PINACA): Another significant phase I metabolite with retained affinity and activity at the CB1 receptor.[3][5]
-
This compound carboxylic acid: A major metabolite formed through amide hydrolysis.[2][4]
The persistence of these active metabolites may prolong the duration of action and contribute to the severe toxicity observed with this compound use.[3][5]
Signaling Pathways
Activation of the CB1 receptor by this compound and its active metabolites initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled protein receptors.
Upon binding of this compound to the CB1 receptor, the associated Gi/o protein is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3] Additionally, the activated G-protein can modulate the activity of various ion channels, ultimately leading to the characteristic physiological and psychoactive effects.
Toxicological Effects
The high potency and efficacy of this compound and its active metabolites at the CB1 receptor are believed to contribute to its severe and sometimes life-threatening toxic effects.
Neurotoxicity
Case reports and animal studies have documented a range of neurological effects associated with this compound intoxication, including seizures, agitation, confusion, and psychosis.[6][7] The potent activation of CB1 receptors in the central nervous system can disrupt normal neurotransmission, leading to these adverse neurological events.
Cardiotoxicity
Several studies have highlighted the potential for synthetic cannabinoids, including this compound, to induce cardiotoxicity.[8][9][10] Reported cardiovascular adverse events include tachycardia, hypertension, myocardial infarction, and cardiac arrhythmias.[8][9][10] The mechanisms underlying this cardiotoxicity are not fully elucidated but may involve direct effects on cardiac CB1 receptors, as well as indirect effects mediated by the central nervous system.
Other Toxicities
Other reported toxic effects of this compound include renal injury, respiratory depression, and gastrointestinal symptoms.[11] There is currently no published LD50 value for this compound, and the lethal dose in humans is unknown. However, numerous fatalities have been associated with its use, often in combination with other substances.[11][12]
Experimental Protocols
Radioligand Binding Assay for CB1/CB2 Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (this compound or its metabolites).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled cannabinoid agonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein-coupled receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, GDP, and the test compound.
-
Pre-incubate the plate to allow the compound to bind to the receptors.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve.
In Vitro Metabolism using Human Liver Microsomes
This protocol is used to identify the metabolic fate of a compound.
Materials:
-
Human liver microsomes (HLMs).
-
NADPH regenerating system (or NADPH).
-
Test compound (this compound).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile or other organic solvent to stop the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a solution of the test compound.
-
In a microcentrifuge tube, combine the phosphate buffer, HLMs, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the proteins.
-
Analyze the supernatant using an LC-MS/MS system to identify the metabolites formed.
Conclusion
This compound is a highly potent synthetic cannabinoid with a complex toxicological profile. Its high affinity and efficacy at the CB1 receptor, coupled with the formation of pharmacologically active metabolites, contribute to its severe and often unpredictable adverse effects. A thorough understanding of its pharmacodynamics, metabolism, and toxicology is essential for the development of effective diagnostic and therapeutic strategies to address the public health challenges posed by this and other emerging synthetic cannabinoids. The experimental protocols detailed in this guide provide a framework for the continued investigation of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 6. Intoxication from the novel synthetic cannabinoids this compound and ADB-PINACA: A case series and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabimimetic and Convulsant Effects of Synthetic Cannabinoid Receptor Agonists, this compound, 5F-AB-PINACA, and 5F-ADB-PINACA in Mice - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on the Solubility and Stability of AB-PINACA in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of AB-PINACA, a potent synthetic cannabinoid, in commonly used laboratory solvents. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing and executing robust experimental protocols.
Solubility of this compound
This compound is characterized by its lipophilic nature, which dictates its solubility profile in various solvents. While comprehensive quantitative data across all common laboratory solvents is not extensively published, available information indicates good solubility in several organic solvents.
Quantitative Solubility Data
A summary of the available quantitative solubility data for this compound and its analogs is presented in Table 1. It is important to note that solubility can be influenced by factors such as temperature, the polymorphic form of the solute, and the purity of both the solute and the solvent.
Table 1: Quantitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility (mg/mL) |
| This compound | Dimethylformamide (DMF) | 10[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10[1] | |
| Ethanol | 10[1] | |
| DMSO:PBS (pH 7.2) (1:8) | 0.1[1] | |
| 5-chloro this compound | Methanol (B129727) | 1 |
| This compound N-pentanoic acid metabolite | Dimethylformamide (DMF) | 25[2] |
| Dimethyl sulfoxide (DMSO) | 12.5[2] | |
| Ethanol | 25[2] | |
| PBS (pH 7.2) | 1.25[2] | |
| This compound N-(5-hydroxypentyl) metabolite | Dimethylformamide (DMF) | 12[3] |
| Dimethyl sulfoxide (DMSO) | 12[3] | |
| Ethanol | 10[3] |
Experimental Protocol for Solubility Determination
While a specific, detailed protocol for determining the solubility of this compound in organic solvents is not explicitly detailed in the reviewed literature, a general methodology can be inferred from standard laboratory practices for solubility testing of chemical compounds.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., methanol, ethanol, acetonitrile (B52724), DMSO, acetone) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is then expressed as mass per unit volume (e.g., mg/mL).
Stability of this compound in Laboratory Solvents
The stability of this compound in solution is a critical factor for the accuracy and reproducibility of experimental results. While extensive studies have been conducted on the stability of this compound in biological matrices, data on its stability in common organic laboratory solvents is less comprehensive.
General Observations and Considerations
Studies on the stability of this compound in whole blood and serum have shown that it is relatively stable, especially when stored at frozen temperatures (-20°C).[6][7] This suggests a degree of intrinsic stability. However, the chemical environment of organic solvents can differ significantly from biological matrices.
Some research indicates that certain synthetic cannabinoids can undergo degradation in methanol, particularly during analytical procedures that involve heat, such as Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] This has led to the suggestion that acetonitrile may be a more suitable solvent for analytical applications to avoid thermal degradation.[9] The degradation can involve the transformation of amide groups to ester groups when methanol is used as the injection solvent in GC-MS analysis.[8]
For long-term storage of solutions, it is generally recommended to use amber glass vials and store them at low temperatures (-20°C or -80°C) to minimize degradation from light and thermal energy.[10] The use of silanized vials may also prevent the adsorption of cannabinoids to glass surfaces, ensuring the stability of the compound's concentration in solution.
Experimental Protocol for Stability Assessment
A general protocol for assessing the stability of a compound in a specific solvent involves monitoring its concentration over time under defined storage conditions.
Methodology:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in the solvent of interest at a known concentration.
-
Aliquoting: The stock solution is aliquoted into multiple vials to avoid repeated freeze-thaw cycles of the bulk solution.
-
Storage: The vials are stored under various conditions (e.g., room temperature, refrigerated, frozen) and for different durations.
-
Analysis at Time Points: At specified time intervals, a vial from each storage condition is removed, and the concentration of this compound is determined using a validated analytical method (e.g., LC-MS).
-
Data Analysis: The concentration at each time point is compared to the initial concentration (time zero) to calculate the percentage of degradation.
This compound Signaling Pathway
This compound is a potent full agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR).[11][12] The activation of the CB1 receptor by this compound initiates a downstream signaling cascade.
Upon binding to the CB1 receptor, this compound induces a conformational change that leads to the activation of an associated inhibitory G-protein (Gi/o). The activated G-protein, in turn, inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. This mechanism of action is characteristic of many synthetic cannabinoids and is responsible for their potent psychoactive effects.[11][13]
Conclusion
This technical guide summarizes the available information on the solubility and stability of this compound in common laboratory solvents. While quantitative solubility data is available for DMSO, DMF, and ethanol, further research is needed to establish precise values for other solvents like acetonitrile and acetone. The stability of this compound in organic solvents is not as well-documented as in biological matrices, highlighting an area for future investigation. The provided experimental protocols and the signaling pathway diagram offer a foundational understanding for researchers working with this compound. Adherence to best practices for solution preparation and storage is paramount to ensure the integrity of experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. unodc.org [unodc.org]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivochem.com [invivochem.com]
- 11. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 12. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape: A Technical Guide to the Legal Status of AB-PINACA for Research in the U.S. and Europe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the legal framework governing the research use of AB-PINACA, a potent synthetic cannabinoid, in the United States and Europe. As a compound with significant pharmacological activity but also a high potential for abuse, this compound is subject to stringent controls. This document details its scheduling status, outlines the necessary compliance pathways for researchers, and presents relevant pharmacological data and experimental context to inform drug development and scientific inquiry.
Legal Status and Regulatory Framework
The legal status of this compound differs significantly between the United States and Europe, with the former employing a federal scheduling system and the latter a more fragmented, country-by-country approach coordinated through a central monitoring agency.
United States
In the United States, this compound is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA).[1][2] This classification is reserved for substances with a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision.[3]
The Drug Enforcement Administration (DEA) finalized the placement of this compound into Schedule I following a period of temporary scheduling.[1][4] This action was based on a comprehensive eight-factor analysis conducted by the DEA and a recommendation from the Assistant Secretary for Health of the Department of Health and Human Services (HHS).[1]
Implications for Research: Any individual or institution intending to conduct research with this compound must be registered with the DEA.[4] The process involves adhering to strict security protocols for handling and storage, maintaining meticulous records, and complying with all administrative, civil, and criminal sanctions applicable to Schedule I substances.[3][4]
The diagram below illustrates the logical workflow of the scheduling process for a substance like this compound in the United States.
Europe
The legal framework in Europe is not monolithic. While the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors new psychoactive substances (NPS) like this compound through the EU Early Warning System, the ultimate control measures are enacted by individual member states.[5][6] Synthetic cannabinoids are the largest group of NPS monitored by the EMCDDA.[5]
This compound's legal status varies across key European nations:
-
Germany: Controlled under Anlage II of the Narcotics Law (BtMG) as of November 2014, permitting authorized trade but not prescription.[2]
-
United Kingdom: Classified as a Class B drug under the Misuse of Drugs Act 1971.[2]
-
France: Controlled substance as of March 2017.[2]
-
Sweden: First reported the detection of this compound to the EMCDDA in 2013, and the substance is controlled.[5][7]
This country-specific approach means researchers must navigate the specific laws and regulations of the nation in which they operate. The general process involves the EMCDDA identifying and risk-assessing a substance, followed by member states implementing national controls.
The following diagram illustrates the legal framework for new psychoactive substances in the European Union.
Pharmacological Data
This compound is a potent synthetic cannabinoid receptor agonist (SCRA) that binds to and activates both the CB1 and CB2 receptors.[2] Its high affinity and efficacy at these receptors are responsible for its profound physiological and psychoactive effects, which mimic those of Δ⁹-tetrahydrocannabinol (THC) but are significantly more potent.[8]
The table below summarizes the key quantitative pharmacological data for this compound.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human CB1 | 2.87 nM | [2] |
| Human CB2 | 0.88 nM | [2] | |
| Functional Activity (EC50) | Human CB1 | 1.2 nM | [2] |
| Human CB2 | 2.5 nM | [2] |
Experimental Protocols and Methodologies
Research into the effects of this compound involves a range of in vitro and in vivo experimental procedures. The following sections provide an overview of standard methodologies that can be adapted for studying this compound.
In Vitro Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO-K1 or HEK293 cells) are prepared through homogenization and centrifugation.
-
Radioligand: A radiolabeled cannabinoid agonist with known affinity, such as [³H]CP-55,940, is used as the primary ligand.
-
Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (cAMP Accumulation)
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a CB1/CB2 agonist.
Methodology:
-
Cell Culture: Cells stably expressing the human CB1 or CB2 receptor (which are Gi/o-coupled) are cultured.
-
Forskolin Stimulation: Cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate the production of cyclic AMP (cAMP).
-
Compound Treatment: Cells are then treated with varying concentrations of this compound. As a Gi/o-coupled receptor agonist, this compound will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the log concentration of this compound. The EC₅₀ value, representing the concentration that produces 50% of the maximal inhibitory effect, is calculated from this curve.
The diagram below outlines a typical experimental workflow for characterizing a novel synthetic cannabinoid.
Conclusion
The research landscape for this compound is governed by strict regulatory controls in both the United States and Europe due to its classification as a potent and abused substance. In the U.S., a federal Schedule I designation mandates rigorous DEA oversight for any research activity. In Europe, while a coordinated monitoring system exists, researchers must comply with the specific national laws of the country where the research is conducted. For drug development professionals, understanding these legal frameworks is as critical as comprehending the compound's pharmacological profile. Adherence to these regulations is paramount to conducting responsible and lawful scientific investigation into the properties and potential applications of synthetic cannabinoids.
References
- 1. Federal Register :: Schedules of Controlled Substances: Placement of AB-CHMINACA, this compound and THJ-2201 Into Schedule I [federalregister.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Federal Register :: Schedules of Controlled Substances: Placement of AB-CHMINACA, this compound and THJ-2201 Into Schedule I [federalregister.gov]
- 4. regulations.gov [regulations.gov]
- 5. Synthetic cannabinoids in Europe | www.euda.europa.eu [euda.europa.eu]
- 6. drugsandalcohol.ie [drugsandalcohol.ie]
- 7. cdn.who.int [cdn.who.int]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
An In-depth Technical Guide on the Full Agonist Activity of AB-PINACA at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational products.[1] Originally developed by Pfizer as an analgesic, it exhibits potent activity at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] This technical guide provides a comprehensive overview of the full agonist activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support research and drug development efforts in the field of cannabinoid pharmacology.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of this compound at human cannabinoid receptors, as reported in the scientific literature. This data highlights the high affinity and potent full agonist nature of this compound.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound
| Compound | Receptor | Ki (nM) | Reference |
| This compound | hCB1 | 2.87 | [1][2] |
| This compound | hCB2 | 0.88 | [1][2] |
Table 2: Cannabinoid Receptor Functional Activity (EC50) of this compound
| Compound | Receptor | Assay Type | EC50 (nM) | Efficacy | Reference |
| This compound | hCB1 | GTPγS | 12.8 | 71.9 ± 5.8% (Full Agonist) | [3][4] |
| This compound | hCB1 | cAMP Inhibition | 3.9 | 72.0 ± 2.1% | [3][4] |
| This compound | hCB2 | GTPγS | - | Reduced efficacy vs CB1 | [5] |
| This compound | hCB1 | Membrane Potential | 0.24 - 21 | High Potency Agonist | [6] |
| This compound | hCB2 | Membrane Potential | 0.88 - 15 | High Potency Agonist | [6] |
Note: Efficacy in the GTPγS assay is relative to a standard full agonist. The cAMP inhibition efficacy is relative to the maximal inhibition achievable.
Core Signaling Pathways of Cannabinoid Receptors
Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G-proteins (Gi/o).
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol Steps:
-
Membrane Preparation : Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK-293 or CHO cells) or from tissue homogenates.
-
Assay Setup : In a 96-well plate, incubate a constant concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) with a fixed amount of receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination and Filtration : The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing : The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.
-
Scintillation Counting : The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. It provides a measure of the efficacy and potency of the agonist.
Protocol Steps:
-
Membrane Preparation : Prepare cell membranes expressing the cannabinoid receptor of interest.
-
Assay Incubation : Incubate the membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP in the presence of varying concentrations of the agonist (this compound).
-
Filtration : The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Scintillation Counting : The amount of radioactivity trapped on the filters is measured.
-
Data Analysis : The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) are determined.
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, following receptor activation.
Protocol Steps:
-
Cell Culture : Cells stably or transiently expressing the cannabinoid receptor are cultured in appropriate multi-well plates.
-
Agonist and Forskolin Treatment : The cells are pre-incubated with various concentrations of the agonist (this compound). Subsequently, adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
Cell Lysis : The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification : The concentration of cAMP in the cell lysate is measured using a variety of detection methods, such as competitive enzyme immunoassays (EIA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.
-
Data Analysis : The level of cAMP inhibition is plotted against the agonist concentration to determine the EC50 value.
Conclusion
This compound is a potent, full agonist at both CB1 and CB2 receptors.[5][7] Its high affinity and efficacy, as demonstrated by the quantitative data from radioligand binding, GTPγS, and cAMP assays, underscore its significant cannabimimetic activity.[3][5][6] The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and scientists in the continued investigation of this compound and other synthetic cannabinoids, aiding in the development of a deeper understanding of their pharmacological and toxicological profiles. The atypical pharmacodynamic properties of this compound, including its high potency and efficacy relative to Δ⁹-THC, may contribute to the pronounced adverse effects observed with its use.[3][8] Furthermore, the fact that its monohydroxy metabolites retain affinity and full agonist activity at CB1 receptors can prolong its effects.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of AB-PINACA in Human Urine by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of AB-PINACA and its major metabolite, this compound 5-pentanoic acid, in human urine. The procedure involves a straightforward sample preparation using solid-phase extraction (SPE) followed by analysis on a triple quadrupole mass spectrometer. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for clinical and forensic toxicology applications.
Introduction
This compound (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Due to its high potency and potential for adverse health effects, sensitive and specific methods for its detection and quantification in biological matrices are crucial. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of synthetic cannabinoids and their metabolites in complex matrices like urine. This method focuses on the parent compound, this compound, and its key carboxylic acid metabolite, which is a major urinary excretion product.
Experimental
Materials and Reagents
-
This compound and this compound 5-pentanoic acid reference standards
-
Internal Standard (IS): JWH-018-d9 or other suitable deuterated analog
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium acetate (B1210297)
-
β-glucuronidase from E. coli
-
Solid-Phase Extraction (SPE) cartridges (e.g., Styre Screen® HLD or Waters Oasis HLB)
-
Drug-free human urine for calibration and quality control samples
Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of urine, add 500 µL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase solution.
-
Incubate the mixture at 60°C for 1 hour to cleave glucuronide conjugates.
-
Allow the sample to cool to room temperature and add the internal standard.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% acetonitrile in water solution containing 1% formic acid.[1]
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of ethyl acetate.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C-18, 2.1 mm × 50 mm, 1.8 µm) is suitable for separation.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 - 50°C.[2]
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
MRM Transitions: The precursor and product ions for this compound and its metabolite should be optimized. Representative transitions are provided in the table below.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for the analysis of this compound and its metabolite in human urine.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| This compound | 331.2 | 215.0 | 286.1[4] |
| This compound 5-pentanoic acid | 359.2 | 145.1 | 214.0 |
Table 2: Method Validation Parameters
| Parameter | This compound | This compound 5-pentanoic acid |
| Linearity Range | 0.1 - 100 ng/mL | 0.05 - 5 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.05 ng/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL[6] | 0.05 ng/mL[5] |
| Recovery (%) | 85 - 110%[1] | 80 - 105% |
| Matrix Effect (%) | 76.7 - 106.1%[6] | Within ± 20% |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Experimental Workflow and Diagrams
The overall experimental workflow is depicted in the following diagram:
Caption: Overview of the analytical workflow for this compound quantification in urine.
The detailed sample preparation protocol using Solid-Phase Extraction (SPE) is illustrated below:
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound and its primary metabolite in human urine. The sample preparation is straightforward, and the analytical method is robust, meeting the typical validation criteria for forensic and clinical applications. This application note serves as a comprehensive guide for laboratories aiming to implement testing for this potent synthetic cannabinoid.
References
- 1. weber.hu [weber.hu]
- 2. academic.oup.com [academic.oup.com]
- 3. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. it.restek.com [it.restek.com]
- 5. annexpublishers.com [annexpublishers.com]
- 6. preprints.org [preprints.org]
Application Notes and Protocols for the Analysis of AB-PINACA in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA is a potent synthetic cannabinoid that has been identified in numerous forensic and clinical cases. Accurate and reliable quantification of this compound in whole blood is crucial for toxicological assessment and understanding its pharmacokinetic profile. Effective sample preparation is a critical prerequisite for sensitive and specific analysis by instrumental methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). This document provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and presents a comparative summary of their performance metrics for the analysis of this compound in whole blood.
General Experimental Workflow
The overall workflow for the analysis of this compound in blood involves several key stages, from sample collection to final data analysis. The choice of sample preparation is a critical step that influences the cleanliness of the extract, recovery of the analyte, and ultimately the sensitivity and reliability of the analytical method.
Quantitative Data Summary
The selection of a sample preparation method often involves a trade-off between speed, cost, and the cleanliness of the final extract. The following table summarizes quantitative data for different sample preparation techniques used in the analysis of this compound and other synthetic cannabinoids in blood.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Limit of Detection (LOD) | 0.025 ng/mL[1] | 0.01 - 0.5 ng/mL[2] | Not explicitly stated for this compound |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1] | 0.1 - 10 ng/mL[2] | Not explicitly stated for this compound |
| Recovery | Sufficient for screening[3] | Generally acceptable[2] | Can provide high recovery[4] |
| Matrix Effects | Can be significant[3] | Reduced compared to PPT[2] | Minimized due to cleaner extracts[4][5] |
| Linearity | Not explicitly stated for this compound | 0.1 - 10 ng/mL[2] | Not explicitly stated for this compound |
Note: The data presented is compiled from various studies and may not be directly comparable due to differences in analytical instrumentation and validation parameters.
Experimental Protocols
The following sections provide detailed step-by-step protocols for each of the three major sample preparation techniques for the analysis of this compound in whole blood.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is particularly useful for high-throughput screening.[3][6]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., JWH-018-d9)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 0.1% formic acid in acetonitrile/water (1:4, v/v))
Protocol:
-
Pipette 200 µL of the whole blood sample into a 2.0 mL microcentrifuge tube.[3]
-
Add 20 µL of the internal standard solution (e.g., 100 ng/mL JWH-018-d9 in methanol) to achieve a final concentration of 10 ng/mL.[3]
-
Add 600 µL of ice-cold acetonitrile dropwise while continuously vortexing the sample.[3]
-
Vortex the mixture for an additional 5 minutes to ensure complete protein precipitation.[3]
-
Centrifuge the sample at 13,000 rpm for 5 minutes.[3]
-
Carefully transfer the supernatant to a clean glass tube.[3]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[3]
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.[3]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.[3]
Liquid-Liquid Extraction (LLE)
LLE is a common technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2][7]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
0.5 M Sodium carbonate buffer (pH 9.3)
-
Extraction solvent (e.g., 99:1 hexane-ethyl acetate)
-
Conical centrifuge tubes
-
Mechanical mixer/rocker
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
To 1 mL of the whole blood sample in a conical centrifuge tube, add 100 µL of the working internal standard solution.[2]
-
Add 500 µL of 0.5 M sodium carbonate buffer (pH 9.3) and vortex briefly.[2]
-
Add 1.5 mL of the extraction solvent (99:1 hexane-ethyl acetate).[2]
-
Mix the sample for 20 minutes on a mechanical mixer.[2]
-
Centrifuge at 3,500 rpm for 10 minutes to separate the layers.[2]
-
Transfer the upper organic layer to a clean conical tube.[2]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the dried extract in an appropriate volume of reconstitution solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[4][5][8] This method generally produces the cleanest extracts.[9]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
SPE cartridge (e.g., C18 or mixed-mode)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Wash solvent (e.g., 20% methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Sample Pre-treatment: Mix 100 µL of whole blood with 10 µL of IS and 200 µL of a buffer solution (e.g., phosphate (B84403) buffer, pH 6) to lyse the cells and adjust the pH.[9]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[8][9]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge and allow it to pass through slowly.[8][9]
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.[8][9]
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual water.[9]
-
Elution: Elute this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol).[8][9]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[9]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.[9]
-
Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[9]
Conclusion
The choice of sample preparation technique for the analysis of this compound in blood is dependent on the specific requirements of the assay. Protein precipitation offers a rapid and cost-effective method suitable for high-throughput screening, though it may be more susceptible to matrix effects.[3] Liquid-liquid extraction provides a cleaner extract than PPT and is a robust and widely used technique.[2] Solid-phase extraction yields the cleanest samples, minimizing matrix effects and potentially improving sensitivity, but is generally more time-consuming and costly.[5][9] The protocols and data provided in this document serve as a guide for researchers to select and implement the most appropriate method for their analytical needs. Method validation should be performed to ensure the selected protocol meets the required performance characteristics for the intended application.
References
- 1. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. open.bu.edu [open.bu.edu]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. probiologists.com [probiologists.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing AB-PINACA as a High-Efficacy Research Tool in CB1 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA, a potent synthetic cannabinoid, has emerged as a valuable research tool for investigating the cannabinoid type 1 (CB1) receptor. Its high efficacy and affinity for the CB1 receptor make it an excellent candidate for elucidating the intricate signaling pathways and physiological effects mediated by this receptor.[1][2][3] Unlike the partial agonism of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, this compound acts as a full agonist, capable of eliciting a maximal response from the CB1 receptor.[1][2][4] This characteristic, combined with its unique chemical structure, allows for a more profound exploration of the downstream consequences of robust CB1 activation.[1]
These application notes provide a comprehensive guide for utilizing this compound in CB1 receptor studies. We present key pharmacological data, detailed protocols for fundamental in vitro assays, and visual representations of relevant pathways and workflows to facilitate your research endeavors.
Data Presentation: Comparative Pharmacological Data at the Human CB1 Receptor
The following tables summarize the in vitro pharmacological properties of this compound in comparison to other well-characterized cannabinoid ligands. This data, derived from various studies, highlights the high affinity and efficacy of this compound at the CB1 receptor.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Kᵢ (nM) | Reference Compound |
| This compound | 2.87 | |
| Δ⁹-THC | ~40-60 | Partial Agonist |
| CP55,940 | 0.59 - 11.0 | Full Agonist |
| WIN55,212-2 | ~2-5 | Full Agonist |
Note: Kᵢ values can vary between studies due to different experimental conditions. The data presented here is a representative range.
Table 2: Cannabinoid Receptor Functional Activity (Potency and Efficacy)
| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of CP55,940) |
| This compound | GTPγS Binding | 12.8 - 18 | ~112% |
| cAMP Inhibition | Higher potency than Δ⁹-THC | Full Agonist | |
| Δ⁹-THC | GTPγS Binding | 12.5 | ~60% (Partial Agonist) |
| CP55,940 | GTPγS Binding | 11.0 | 100% (Full Agonist) |
Note: EC₅₀ and Eₘₐₓ values are dependent on the specific assay and cell system used.
Mandatory Visualizations
Signaling Pathway of CB1 Receptor Activation by this compound
Caption: CB1 receptor signaling cascade upon activation by this compound.
Experimental Workflow for In Vitro CB1 Receptor Assays
References
Application Notes and Protocols for [³⁵S]GTPγS Binding Assay with AB-PINACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[1][2] The [³⁵S]GTPγS binding assay is a functional assay used to characterize the interaction of ligands with GPCRs. It measures the agonist-induced stimulation of the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the heterotrimeric G-protein.[3][4][5][6] This assay is instrumental in determining the potency (EC₅₀) and efficacy (Emax) of agonists like this compound, providing crucial insights into their pharmacological activity at the molecular level.[5][7]
This document provides a detailed protocol for performing a [³⁵S]GTPγS binding assay to evaluate the activity of this compound on CB1 receptors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the G-protein signaling cascade initiated by an agonist and the general workflow of the [³⁵S]GTPγS binding assay.
Caption: GPCR signaling pathway activated by an agonist.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological parameters for this compound and other relevant cannabinoids at the human CB1 receptor (hCB1R), as determined by the [³⁵S]GTPγS binding assay and other methods.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | hCB1 | [³⁵S]GTPγS Binding | EC₅₀ | 12.8 nM | [8][9] |
| hCB1 | [³⁵S]GTPγS Binding | Emax | 71.9 ± 5.8% | [8][9] | |
| hCB1 | Radioligand Binding | Ki | 2.87 nM | [2] | |
| Δ⁹-THC | hCB1 | [³⁵S]GTPγS Binding | EC₅₀ | 12.5 nM | [8][9] |
| hCB1 | [³⁵S]GTPγS Binding | Emax | 39.0 ± 2.7% | [8][9] | |
| CP-55,940 | hCB1 | [³⁵S]GTPγS Binding | EC₅₀ | 11.0 nM | [8][9] |
| hCB1 | [³⁵S]GTPγS Binding | Emax | 64.0 ± 3.8% | [8][9] | |
| 4OH-AB-PINACA | hCB1 | Radioligand Binding | Ki | 159 nM | [8][9] |
| 5OH-AB-PINACA | hCB1 | Radioligand Binding | Ki | 452 nM | [8][9] |
EC₅₀ (half maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. Emax (maximum effect) represents the maximal stimulation of [³⁵S]GTPγS binding relative to a standard full agonist. Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is adapted from methodologies used to characterize synthetic cannabinoids like this compound at CB1 receptors.[1][8][9]
1. Materials and Reagents
-
Membranes: Cell membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-hCB1 cells).
-
[³⁵S]GTPγS: (Specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP (Guanosine 5'-diphosphate).
-
This compound.
-
Control Ligands: Δ⁹-THC (partial agonist), CP-55,940 (full agonist).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
Bovine Serum Albumin (BSA): To be added to the assay buffer.
-
Filtration Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B).
-
Scintillation Cocktail.
-
96-well plates.
2. Membrane Preparation
-
Culture CHO-hCB1 cells to confluency.
-
Harvest cells and centrifuge at low speed.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure
-
Prepare the assay buffer and supplement with BSA (e.g., to a final concentration of 0.1-1%).
-
Dilute this compound and control ligands to various concentrations in the assay buffer.
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
Diluted this compound or control ligand.
-
GDP (to a final concentration of ~10-30 µM).
-
Diluted cell membranes (typically 5-20 µg of protein per well).
-
-
For determining non-specific binding, add unlabeled GTPγS to a set of wells to a final concentration of 10 µM.
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to all wells (to a final concentration of 0.05-0.1 nM).
-
Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold filtration buffer.
-
Dry the filters, place them in scintillation vials, and add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled GTPγS) from the total binding.
-
Plot the specific binding as a function of the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC₅₀ and Emax values.
-
Express the Emax of this compound as a percentage of the maximal stimulation produced by a standard full agonist like CP-55,940.
Conclusion
The [³⁵S]GTPγS binding assay is a robust method for functionally characterizing the activity of synthetic cannabinoids such as this compound at CB1 receptors. The provided protocol offers a detailed framework for researchers to assess the potency and efficacy of novel compounds, contributing to a better understanding of their pharmacological profiles and potential physiological effects. The data clearly indicate that this compound is a high-efficacy agonist at the CB1 receptor, which may contribute to its pronounced pharmacological and toxicological effects compared to the partial agonist Δ⁹-THC.[9]
References
- 1. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. revvity.com [revvity.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 9. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell Culture Experimental Design Using AB-PINACA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] Its high affinity and efficacy at these receptors have made it a compound of interest in various fields of research, including neuroscience, toxicology, and drug development.[2] Understanding the cellular and molecular mechanisms of this compound is crucial for elucidating its physiological effects and potential therapeutic or toxicological implications. These application notes provide a comprehensive guide for designing and conducting in vitro cell culture experiments to investigate the pharmacological and cytotoxic effects of this compound. Detailed protocols for key assays are provided to ensure robust and reproducible data generation.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound, providing a reference for expected experimental outcomes.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) and Functional Activities (EC50) of this compound
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound | 2.87 - 4.0 | 0.88 | 1.2 - 18 | 3.2 - 21 |
Note: The ranges in values reflect data from multiple studies and variations in experimental conditions.[3][4]
Table 2: In Vitro Functional Activity of this compound
| Assay | Receptor | Potency (EC50/IC50) | Efficacy (% of control) |
| [³⁵S]GTPγS Binding | hCB1 | 12.8 nM | 71.9 ± 5.8% |
| Adenylyl Cyclase Inhibition | hCB1 | 3.9 nM | 72.0 ± 2.1% |
Data adapted from studies on CHO-hCB1 cells.[3]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., SH-SY5Y, HEK293, etc.)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[6][8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time.[7]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 4. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity of synthetic cannabinoids on primary neuronal cells of the forebrain: the involvement of cannabinoid CB1 receptors and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Application Note: Solid Phase Extraction Protocol for AB-PINACA from Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA is a potent synthetic cannabinoid that has been identified in numerous forensic and clinical cases. Accurate and reliable quantification of this compound in biological matrices such as serum is crucial for toxicological assessment and pharmacokinetic studies. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers high recovery and clean extracts, making it ideal for the analysis of synthetic cannabinoids by chromatographic methods. This application note provides a detailed protocol for the extraction of this compound from serum using SPE, based on established methodologies for synthetic cannabinoids.
Data Presentation
The following table summarizes representative quantitative data for the extraction of synthetic cannabinoids, including this compound, from biological matrices using Solid Phase Extraction. This data is compiled from various studies to provide an overview of expected method performance.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | Blood | - | - | 0.6 | - | [1] |
| This compound | Urine | Oasis HLB | - | - | 0.1 | [2] |
| Cannabinoids (neutral) | Plasma/Serum | Anion Exchange | ≥79.8 | <0.25 | <0.35 | [3] |
| 5F-ADB-PINACA (ADB) | Plasma | Fe3O4@PoAP (MSPE) | 87.6–102.6 | 0.01 | - | [4] |
| AB-FUBINACA (AB) | Plasma | Fe3O4@PoAP (MSPE) | 89.4–104 | 0.005 | - | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; MSPE: Magnetic Solid Phase Extraction. Data from various sources may not be directly comparable due to different experimental conditions.
Experimental Protocol: Solid Phase Extraction of this compound from Serum
This protocol is a synthesized methodology based on common practices for the extraction of synthetic cannabinoids from serum and plasma.[5][6]
Materials:
-
SPE Cartridges: Reversed-phase cartridges (e.g., C18, Oasis HLB) are commonly used for synthetic cannabinoids.[2][7][8]
-
Serum sample
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Buffer (e.g., phosphate (B84403) buffer, pH 6-7.4)
-
Elution solvent: A non-polar solvent or a mixture such as ethyl acetate (B1210297), hexane/ethyl acetate, or methanol.
-
-
SPE Vacuum Manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw serum samples to room temperature.
-
To 1 mL of serum in a glass tube, add the internal standard.
-
Add 1 mL of buffer to the serum sample and vortex for 30 seconds. This step helps to dilute the sample and dissociate the analyte from proteins.[6]
-
Centrifuge the sample at 3000 rpm for 10 minutes to precipitate proteins. Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated serum supernatant onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (e.g., 1-2 mL/min) to ensure optimal retention of the analyte.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
A second wash with a weak organic solvent mixture (e.g., 3 mL of 5% methanol in water) can be performed to remove more polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute this compound from the cartridge using 3 mL of the elution solvent (e.g., ethyl acetate or a mixture of hexane/ethyl acetate).
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method (e.g., LC-MS/MS).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Visualizations
Caption: Workflow for the Solid Phase Extraction of this compound from Serum.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital-library.theiet.org [digital-library.theiet.org]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. unitedchem.com [unitedchem.com]
Application Notes and Protocols for Liquid-Liquid Extraction of AB-PINACA Metabolites
These application notes provide a comprehensive guide for the extraction of AB-PINACA metabolites from biological matrices using liquid-liquid extraction (LLE). The protocols are intended for researchers, scientists, and drug development professionals involved in the analysis of synthetic cannabinoids.
Introduction
This compound (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that undergoes extensive metabolism in the human body. For accurate detection and quantification of this compound exposure, analytical methods must target its more abundant metabolites.[1] Liquid-liquid extraction is a common and effective technique for isolating these metabolites from complex biological matrices such as urine and blood prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
Metabolic Pathway of this compound
This compound is primarily metabolized through several key pathways, including carboxamide hydrolysis, hydroxylation of the pentyl side chain, and ketone formation.[4] The major metabolites identified in human hepatocytes and authentic urine samples include this compound carboxylic acid, carbonyl-AB-PINACA, and various hydroxylated isomers (e.g., 4-OH- and 5-OH-AB-PINACA).[4][5][6] These metabolites can also undergo phase II metabolism, forming glucuronide conjugates, which often requires a hydrolysis step during sample preparation to release the free metabolites.[7][8]
Caption: Metabolic pathway of this compound.
Experimental Protocols
Below are detailed protocols for the liquid-liquid extraction of this compound metabolites from urine and blood samples.
Protocol 1: LLE from Urine Samples
This protocol is adapted from methodologies used for the analysis of synthetic cannabinoid metabolites in urine.[8][9]
1. Sample Pre-treatment (Enzymatic Hydrolysis)
-
To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.[9]
-
Alternatively, for enzymatic hydrolysis, dilute 250 µL of urine with 600 µL of 0.4 mol/L ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).[4]
-
Add β-glucuronidase (e.g., 40 µL of 15,625 U/mL solution).[4]
-
Incubate the mixture at an appropriate temperature and duration (e.g., 55-60°C for 1 hour).[4][9]
-
Allow the sample to cool to room temperature.
2. pH Adjustment
-
Adjust the pH of the hydrolyzed sample to 8-9 by adding aqueous ammonia (B1221849) (25%).[9]
3. Liquid-Liquid Extraction
-
Add 10 mL of an appropriate organic solvent. Common choices include:
-
Ethyl acetate[9]
-
A mixture of 1-chlorobutane (B31608) and isopropyl alcohol (70:30, v/v)[8]
-
-
Vortex the mixture for a minimum of 3 minutes to ensure thorough mixing.
-
Centrifuge at 4200 RPM for 5 minutes to separate the organic and aqueous layers.[8]
4. Evaporation and Reconstitution
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-45°C.[8][9]
-
Reconstitute the dried extract in a suitable volume (e.g., 40 µL of methanol (B129727) followed by 40 µL of 0.2% acetic acid) for LC-MS/MS analysis.[8]
Protocol 2: LLE from Blood Samples
This protocol is a general procedure for the extraction of synthetic cannabinoids from whole blood.[3][9]
1. Sample Pre-treatment
-
To 2 mL of whole blood, add 5 mL of a saturated ammonium sulfate (B86663) solution and a few drops of 0.1M HCl.[9]
-
Vortex the mixture for 3 minutes.
-
Centrifuge for 5 minutes and collect the supernatant.[9]
2. pH Adjustment
-
Adjust the pH of the supernatant to 8-9 with aqueous ammonia (25%).[9]
3. Liquid-Liquid Extraction
-
Add 20 mL of ethyl acetate and shake the mixture for 4 minutes.[9]
-
Centrifuge to separate the layers.
4. Evaporation and Reconstitution
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at a temperature below 45°C.[9]
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
LLE Workflow
The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound metabolites.
Caption: General workflow for LLE of this compound metabolites.
Quantitative Data Summary
The following tables summarize quantitative data from various studies employing LLE for the analysis of synthetic cannabinoid metabolites, including those of this compound.
Table 1: LLE Recovery and Matrix Effects
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Matrix Effect (%) | Reference |
| Synthetic Cannabinoid Metabolites | Urine | 1-chlorobutane:isopropanol (70:30) | 48 - 104 | Not Specified | [8] |
| 29 Synthetic Cannabinoids & Metabolites | Hair | Methanol | 36.1 - 93.3 | 19.1 - 110.0 | [10] |
Table 2: Linearity and Limits of Detection/Quantification
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LLOQ (ng/mL) | Reference |
| 32 Synthetic Cannabinoid Metabolites | Urine | 0.5 - 200 | Not Specified | 0.5 | [8] |
| This compound-COOH | Urine | Not Specified | Not Specified | 2 | [11] |
| 29 Synthetic Cannabinoids & Metabolites | Hair | Not Specified | 0.0005 - 0.005 | 0.001 - 0.01 | [10] |
*Values originally in pg/mg, converted for consistency.
Conclusion
Liquid-liquid extraction is a robust and widely applicable method for the isolation of this compound metabolites from biological samples. The choice of solvent and the inclusion of a hydrolysis step are critical for achieving optimal recovery and sensitivity, particularly for urine samples where metabolites are often present as glucuronide conjugates. The protocols and data presented here provide a solid foundation for developing and validating analytical methods for the detection of this compound and its metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. open.bu.edu [open.bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for this compound and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 6. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liu.diva-portal.org [liu.diva-portal.org]
- 8. academic.oup.com [academic.oup.com]
- 9. probiologists.com [probiologists.com]
- 10. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of AB-PINACA Analytical Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been identified in numerous designer drug products.[1] Originally developed by Pfizer in 2009 as a potential analgesic, it has since emerged on the illicit drug market.[1] Accurate analytical reference standards of this compound and its major metabolites are crucial for forensic laboratories, clinical toxicologists, and researchers to unambiguously identify and quantify these substances in seized materials and biological samples. These standards are essential for developing and validating analytical methods, understanding pharmacokinetic and pharmacodynamic properties, and investigating the toxicology of these compounds.
This document provides detailed application notes and protocols for the chemical synthesis of this compound and the analytical methods for its characterization, serving as a comprehensive guide for the preparation of high-purity analytical reference standards.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide |
| Molecular Formula | C₁₈H₂₆N₄O₂ |
| Molar Mass | 330.43 g/mol |
| Appearance | Solid |
| CAS Number | 1445752-09-9 |
Table 2: Quantitative LC-MS/MS Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 331.2 | 215.1 | 145.1 | 20/35 |
| 5-hydroxy this compound | 347.2 | 215.1 | 145.1 | 20/35 |
| This compound N-pentanoic acid | 359.2 | 215.1 | 171.1 | 20/30 |
| This compound-d9 (Internal Standard) | 340.0 | 224.2 | 146.1 | 28/40 |
Note: Optimal collision energies may vary depending on the instrument used.
Table 3: Concentrations of this compound and Metabolites in Biological Samples
| Matrix | Analyte | Concentration Range (ng/mL) | Reference |
| Urine | This compound | < 0.1 - 2.5 | [2] |
| Urine | This compound pentanoic acid | 0.5 - 50 | [3] |
| Blood | This compound | 0.1 - 10 | [2] |
| Blood | 5-hydroxy this compound | 0.2 - 5 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Analytical Reference Standard
The synthesis of this compound is a multi-step process that involves the preparation of the indazole core, followed by N-alkylation and subsequent amide coupling.
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid
This precursor can be synthesized from 2-methylaniline (o-toluidine) through diazotization followed by cyclization.
-
Materials: 2-methylaniline, sodium nitrite (B80452), hydrochloric acid, sodium hydroxide, potassium permanganate (B83412).
-
Procedure:
-
Dissolve 2-methylaniline in concentrated hydrochloric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of sodium sulfite (B76179) and heat to 70 °C.
-
Slowly add the diazonium salt solution to the hot sodium sulfite solution.
-
After the addition is complete, heat the mixture to 90 °C for 1 hour.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate 1H-indazole-3-sulfonic acid.
-
Filter the precipitate and wash with cold water.
-
Oxidize the sulfonic acid to the carboxylic acid using potassium permanganate in a basic solution.
-
Acidify the solution to precipitate 1H-indazole-3-carboxylic acid.
-
Filter, wash, and dry the product.
-
Step 2: N-Alkylation of 1H-Indazole-3-carboxylic acid
The indazole nitrogen is alkylated with a pentyl group.
-
Materials: 1H-Indazole-3-carboxylic acid, 1-bromopentane, sodium hydride (NaH), anhydrous dimethylformamide (DMF).
-
Procedure:
-
Suspend 1H-indazole-3-carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and slowly add 1-bromopentane.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 1-pentyl-1H-indazole-3-carboxylic acid.
-
Step 3: Amide Coupling to form this compound
The final step involves coupling the N-alkylated indazole with L-valinamide.
-
Materials: 1-pentyl-1H-indazole-3-carboxylic acid, L-valinamide hydrochloride, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), triethylamine (B128534) (TEA), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve 1-pentyl-1H-indazole-3-carboxylic acid, L-valinamide hydrochloride, EDC, and HOBt in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Step 4: Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As an orthogonal method to confirm identity and purity.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For quantitative purity determination.
Protocol 2: Analytical Method for the Quantification of this compound in Biological Matrices
This protocol describes a general procedure for the analysis of this compound in urine or blood using LC-MS/MS.
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard (e.g., this compound-d9).
-
Add β-glucuronidase enzyme and incubate to hydrolyze glucuronide conjugates.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (Blood):
-
To 1 mL of whole blood, add an internal standard.
-
Perform protein precipitation with a suitable solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound analytical reference standard.
Caption: Analytical workflow for the quantification of this compound.
Caption: Major metabolic pathways of this compound.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, this compound, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Analytical Methods for Detecting AB-PINACA in Seized Herbal Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been frequently identified in seized herbal mixtures marketed as "legal highs".[1] As a member of the indazole-3-carboxamide family, its detection and quantification are crucial for forensic laboratories and researchers studying the effects of new psychoactive substances (NPS).[2] These substances are often sprayed onto or mixed with plant material, leading to an inhomogeneous distribution.[1] This document provides detailed protocols for the extraction and analysis of this compound from herbal matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Most synthetic cannabinoids are highly lipophilic and demonstrate good solubility in non-polar or medium-polarity organic solvents like methanol (B129727), ethanol, acetonitrile, and ethyl acetate.[1] This characteristic is fundamental to the extraction procedures outlined below.
I. Experimental Protocols
This protocol describes the extraction of this compound from a seized herbal mixture for subsequent analysis.
Materials:
-
Seized herbal mixture
-
Methanol (or other suitable solvent like ethanol, acetonitrile, or ethyl acetate)[1]
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Homogenize the seized herbal material to ensure a representative sample.
-
Weigh approximately 100 mg of the homogenized plant material into a centrifuge tube.[1]
-
Add 10 mL of methanol to the tube.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 10 minutes to facilitate the extraction of this compound from the plant matrix.[3]
-
Centrifuge the mixture at 3,000 rpm for 5 minutes to pellet the solid plant material.[3]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.[1]
-
For quantitative analysis, a known concentration of an appropriate internal standard (e.g., diphenylamine (B1679370) or a deuterated analog) should be added before extraction.[1]
This protocol provides parameters for the detection and quantification of this compound using GC-MS. GC-MS is a robust and widely used technique for the analysis of synthetic cannabinoids.[4]
Instrumentation and Parameters:
-
Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent).[5]
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Injector Temperature: 280°C.[5]
-
Injection Volume: 1 µL.[5]
-
Split Ratio: 20:1.[5]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp: Increase to 300°C at a rate of 12°C/min.
-
Final hold: Hold at 300°C for 9.0 min.[5]
-
-
MS Transfer Line Temperature: 280°C.[5]
-
MS Source Temperature: 230°C.[5]
-
MS Quadrupole Temperature: 150°C.[5]
-
Mass Scan Range: 30-550 amu.[5]
-
Acquisition Mode: Scan.
-
Expected Retention Time: Approximately 17.220 min.[5]
LC-MS/MS offers high sensitivity and specificity, making it an excellent confirmatory technique and suitable for quantifying low concentrations of this compound.[3][6]
Instrumentation and Parameters:
-
Instrument: Agilent 1290 LC coupled to a 6460 Triple Quadrupole MS with Jetstream ESI source (or equivalent).[7]
-
Column: C18 column (e.g., 150 mm × 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water, adjusted to pH 3.0.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 1 µL.[8]
-
Gradient Program:
-
Initial: 13% B, hold for 0.5 min.
-
Linear ramp to 50% B over 9.5 min.
-
Linear ramp to 95% B over 0.75 min, hold for 1.5 min.[8]
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound and the internal standard should be determined by direct infusion of standards.
II. Data Presentation
The following tables summarize quantitative data from various analytical methods for the detection of synthetic cannabinoids, including this compound.
Table 1: GC-MS Method Performance
| Parameter | Value | Reference |
| Retention Time | ~17.00 - 17.22 min | [5][9] |
| Limit of Detection (LOD) | 0.15 - 17.89 µg/mL | [9] |
| Linearity | Up to 100 mg/L | [3] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 - 2.0 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | [3] |
| Linearity Range | 0.5 - 200 ng/mL | [7] |
| Recovery | 48% - 104% | [7] |
III. Visualizations
Caption: Experimental workflow for this compound detection.
Caption: this compound signaling via the CB1 receptor.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
- 5. swgdrug.org [swgdrug.org]
- 6. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of the synthetic cannabinoid‐type new psychoactive substance, CH‐PIACA, in seized material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Intraperitoneal Administration of AB-PINACA in Mice
For Research Use Only. Not for use in humans or animals.
Introduction
AB-PINACA [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide] is a potent synthetic cannabinoid receptor agonist that acts on both the CB1 and CB2 receptors.[1][2] It was originally developed by Pfizer in 2009 as a potential analgesic medication.[1] In preclinical studies, this compound has been shown to be a full agonist at the CB1 receptor, exhibiting higher efficacy than Δ9-tetrahydrocannabinol (Δ9-THC), which is a partial agonist.[2][3] Its potent activity makes it a compound of interest for researchers studying the endocannabinoid system. However, it has also been identified as a substance of abuse in synthetic cannabis products.[1] These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of this compound to mice for research purposes.
Data Presentation: Dosage and Observed Effects
The following table summarizes the quantitative data from various studies on the intraperitoneal administration of this compound in mice.
| Dose Range (mg/kg, i.p.) | Mouse Strain | Observed Effects | Reference |
| 0.02 - 0.5 | C57BL/6 | Dose- and time-dependent hypolocomotive and hypothermic effects. | [4] |
| 1.0 - 10.0 | Not Specified | Dose-dependent hypothermic effects mediated by CB1 receptors. | [5] |
| 3.0 | Not Specified | Used for metabolite analysis. | [3] |
| Up to 30.0 | Not Specified | Produced a complete profile of cannabinoid effects (locomotor suppression, antinociception, hypothermia, catalepsy); 2- to 14-fold more potent than Δ9-THC. | [3] |
| 10.0 | NIH Swiss | Produced dose-dependent convulsant effects. | [6] |
| 30.0 | Not Specified | Produced convulsions, flattened body posture, and labored breathing. | [3] |
Experimental Protocols
Materials
-
This compound (analytical standard)
-
Vehicle components (select one formulation from below)
-
Ethanol (B145695) (200 proof)
-
Kolliphor® EL (Cremophor® EL)
-
Sterile Saline (0.9% NaCl)
-
-
Male mice (e.g., C57BL/6, NIH Swiss, ICR strains have been used in cited studies)[4][7][8]
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
Vehicle Preparation
This compound is poorly soluble in aqueous solutions. A vehicle containing a surfactant and/or co-solvent is required. The most common vehicle for synthetic cannabinoids is a mixture of ethanol, a surfactant like Kolliphor® EL, and saline.
Vehicle Formulation (Recommended):
-
Composition: 5% Ethanol, 5% Kolliphor® EL, 90% Saline.[9] This can also be described as a 1:1:18 ratio of Ethanol:Kolliphor® EL:Saline.[10]
-
Preparation:
-
In a sterile tube, combine 1 part Ethanol and 1 part Kolliphor® EL.
-
Vortex thoroughly until the solution is homogeneous.
-
Add 18 parts of sterile 0.9% saline to the mixture.
-
Vortex again until the solution is clear and uniform. Prepare this vehicle fresh on the day of the experiment.
-
This compound Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Dissolution:
-
Add the weighed this compound to a sterile vial.
-
Add the ethanol portion of the vehicle first to dissolve the compound. Vortex and sonicate briefly if necessary to ensure complete dissolution.
-
Add the Kolliphor® EL portion and vortex.
-
Finally, add the saline portion incrementally while vortexing to prevent precipitation.
-
-
Concentration Calculation: Calculate the final concentration required based on the desired dose (mg/kg) and a standard injection volume of 10 mL/kg.[8]
-
Formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Injection Volume (mL/kg)
-
Example for a 3 mg/kg dose: Concentration = 3 mg/kg / 10 mL/kg = 0.3 mg/mL.
-
Intraperitoneal (i.p.) Administration Protocol
-
Animal Handling: Acclimatize mice to the experimental room before the procedure. Handle the mice gently to minimize stress.
-
Dose Calculation: Weigh each mouse immediately before injection to calculate the precise volume needed.
-
Formula: Injection Volume (mL) = [Weight of mouse (kg) x Desired Dose (mg/kg)] / Concentration (mg/mL)
-
-
Injection Procedure:
-
Restrain the mouse securely, typically by scruffing the neck to expose the abdomen.
-
Tilt the mouse so its head is pointing downwards at approximately a 30-degree angle. This allows the abdominal organs to shift away from the injection site.
-
The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels.
-
Insert a 25-27 gauge needle at a 15-20 degree angle. The needle should only just penetrate the abdominal wall.
-
Administer the calculated volume of the this compound solution.
-
Withdraw the needle smoothly and return the mouse to its home cage or an observation chamber.
-
-
Post-Injection Monitoring: Observe the mice for adverse effects, especially at higher doses, which may include convulsions and respiratory distress.[3] Behavioral and physiological assessments (e.g., tetrad tests) are typically conducted 30 minutes post-injection.[3]
Safety Precautions
-
This compound is a potent psychoactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All procedures involving the handling of the pure compound should be performed in a well-ventilated area or a chemical fume hood.
-
Follow all institutional and national guidelines for the handling of controlled substances and for animal care and use.
Mandatory Visualizations
Signaling Pathway
Caption: this compound CB1 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for in vivo mouse studies with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convulsant doses of abused synthetic cannabinoid receptor agonists this compound, 5F-AB-PINACA, 5F-ADB-PINACA and JWH-018 do not elicit electroencephalographic (EEG) seizures in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists this compound, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Homogeneous Enzyme Immunoassay for AB-PINACA Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cannabinoids represent a significant challenge in clinical toxicology and forensic drug screening due to their high potency and constantly evolving chemical structures. AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been widely abused.[1][2] Homogeneous enzyme immunoassays are rapid, high-throughput screening methods well-suited for detecting drugs of abuse in urine samples.[3][4][5][6][7][8] These assays are based on the principle of competition between the drug in a sample and a drug-enzyme conjugate for a limited number of antibody binding sites.[9] This document provides detailed application notes and protocols for the development of a homogeneous enzyme immunoassay for the screening of this compound and its metabolites in human urine. Two common homogeneous enzyme immunoassay formats are described: one based on glucose-6-phosphate dehydrogenase (G6PDH) and the other on the Cloned Enzyme Donor Immunoassay (CEDIA) technology.
Principle of the Homogeneous Enzyme Immunoassay
Homogeneous enzyme immunoassays for small molecules like this compound are competitive assays.[9] In the absence of the target analyte (this compound) in the sample, a specific antibody binds to an this compound derivative that is covalently linked to an enzyme (the enzyme-drug conjugate). This binding event inhibits the enzyme's activity. When this compound is present in the sample, it competes with the enzyme-drug conjugate for the antibody binding sites. This competition leaves more of the enzyme-drug conjugate in its active state. The resulting enzyme activity is directly proportional to the concentration of this compound in the sample.[9] The enzyme activity is measured by monitoring the rate of conversion of a substrate to a product, which can be detected spectrophotometrically.[5]
Signaling Pathway of this compound
This compound, like other synthetic cannabinoids, exerts its effects primarily by acting as an agonist at the cannabinoid receptors CB1 and CB2.[10] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[11][12][13] The diagram below illustrates the general signaling pathway activated by synthetic cannabinoids.
Experimental Workflow
The development of a homogeneous enzyme immunoassay for this compound involves several key stages, from the synthesis of necessary reagents to the validation of the final assay. The following diagram outlines the general experimental workflow.
Logical Relationships of Assay Components
The principle of the competitive homogeneous enzyme immunoassay relies on the specific interactions between the analyte, antibody, and enzyme-labeled analyte. The diagram below illustrates these logical relationships.
Experimental Protocols
This compound Hapten Synthesis
To produce antibodies and enzyme conjugates, a derivative of this compound (a hapten) containing a reactive functional group for conjugation is required. The following is a proposed synthetic route to introduce a carboxylic acid group on the pentyl chain. This protocol is a theoretical adaptation and would require optimization.
Materials:
-
This compound
-
Appropriate starting materials for synthesizing an N-pentanoic acid derivative of the indazole core
-
Solvents (e.g., DMF, DCM)
-
Reagents for chemical synthesis (e.g., coupling agents, protecting groups)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
-
Analytical instruments (e.g., NMR, Mass Spectrometry)
Protocol:
-
Synthesize a 1-(4-carboxybutyl)-1H-indazole-3-carboxylic acid intermediate. This can be achieved through alkylation of 1H-indazole-3-carboxylic acid with a suitable 4-halobutanoic acid ester, followed by hydrolysis of the ester.
-
Couple the L-valinamide to the 3-carboxyl group of the indazole intermediate using a peptide coupling agent such as HATU or HBTU.
-
The resulting compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-carboxybutyl)-1H-indazole-3-carboxamide, is the this compound hapten with a terminal carboxylic acid ready for conjugation.
-
Purify the hapten using column chromatography.
-
Confirm the structure and purity of the hapten by NMR and mass spectrometry.
Immunogen Preparation (Hapten-BSA Conjugation)
The hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA), to make it immunogenic. The carbodiimide (B86325) (EDC/NHS) method is commonly used for this purpose.[14][15][16]
Materials:
-
This compound hapten (with a carboxyl group)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: 0.1 M MES, pH 4.5-5
-
Quenching Solution: Hydroxylamine (10 mM)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
Protocol:
-
Dissolve 2 mg of this compound hapten in 500 µL of Conjugation Buffer.
-
Dissolve 2 mg of BSA in 200 µL of Conjugation Buffer.
-
Add the hapten solution to the BSA solution.
-
Dissolve 10 mg of EDC and 5 mg of NHS in 1 mL of ultrapure water. Immediately add 100 µL of this solution to the hapten-BSA mixture.
-
React for 2 hours at room temperature with gentle stirring.
-
(Optional) Quench the reaction by adding the quenching solution.
-
Purify the immunogen (this compound-BSA conjugate) by dialysis against PBS at 4°C with several buffer changes to remove unreacted hapten and crosslinking reagents.
-
Determine the protein concentration and the hapten-to-protein conjugation ratio using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Monoclonal Antibody Production
Materials:
-
This compound-BSA immunogen
-
BALB/c mice
-
Myeloma cell line (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
HAT medium (hypoxanthine-aminopterin-thymidine)
-
HT medium (hypoxanthine-thymidine)
-
ELISA plates
-
This compound conjugated to a different carrier protein (e.g., ovalbumin - OVA) for screening
Protocol:
-
Immunize BALB/c mice with the this compound-BSA immunogen emulsified in an appropriate adjuvant. Administer booster injections every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum by ELISA using plates coated with this compound-OVA.
-
Select a mouse with a high antibody titer and perform a final booster injection 3-4 days before cell fusion.
-
Harvest spleen cells from the immunized mouse and fuse them with myeloma cells using PEG.
-
Select for hybridoma cells by culturing in HAT medium.
-
Screen the supernatants of the resulting hybridoma clones for the presence of antibodies that bind to this compound-OVA using ELISA.[17][18][19][20]
-
Select positive clones and subclone them by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal antibody-producing hybridoma cells and purify the antibodies from the culture supernatant using protein A/G affinity chromatography.
Enzyme-Drug Conjugate Preparation
a) G6PDH-Based Assay
Materials:
-
This compound hapten (with a carboxyl group)
-
Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides
-
EDC and NHS
-
Conjugation Buffer: 0.1 M MES, pH 4.5-5
-
Purification supplies (e.g., size-exclusion chromatography column)
Protocol:
-
Prepare solutions of this compound hapten and G6PDH in Conjugation Buffer.
-
Activate the carboxyl group of the hapten with EDC and NHS as described in the immunogen preparation protocol.
-
Add the activated hapten to the G6PDH solution. The molar ratio of hapten to enzyme should be optimized to achieve a conjugate that shows significant inhibition by the antibody but retains sufficient enzymatic activity.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the this compound-G6PDH conjugate from unreacted hapten and reagents using size-exclusion chromatography.[21]
-
Characterize the conjugate to determine the degree of labeling and the remaining enzymatic activity.
b) CEDIA-Based Assay
The CEDIA technology utilizes two genetically engineered, inactive fragments of β-galactosidase: an enzyme donor (ED) and an enzyme acceptor (EA).[3][4][10][22][23][24][25][26] The hapten is conjugated to the ED fragment.
Materials:
-
This compound hapten (with a carboxyl group)
-
Enzyme Donor (ED) fragment of β-galactosidase
-
Enzyme Acceptor (EA) fragment of β-galactosidase
-
EDC and NHS
-
Conjugation and purification buffers
Protocol:
-
Conjugate the this compound hapten to the ED fragment using the EDC/NHS chemistry, similar to the G6PDH conjugation protocol. The reaction conditions should be optimized to ensure that the conjugation does not interfere with the ability of the ED to recombine with the EA.
-
Purify the this compound-ED conjugate.
-
The EA fragment is typically prepared and purified separately according to established protocols for recombinant protein expression and purification.
Homogeneous Enzyme Immunoassay Protocol (Example using G6PDH)
Materials:
-
Anti-AB-PINACA monoclonal antibody
-
This compound-G6PDH conjugate
-
Substrate solution: Glucose-6-phosphate (G6P) and Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., Tris or phosphate buffer, pH 8.0)
-
Calibrators: this compound standards of known concentrations in drug-free urine
-
Controls: Positive and negative urine controls
-
Microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare working solutions of the antibody and the enzyme-drug conjugate in assay buffer. The optimal concentrations of these reagents need to be determined through checkerboard titration.
-
Add a specific volume of the urine sample, calibrator, or control to a microplate well.
-
Add the antibody working solution to each well and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Add the enzyme-drug conjugate working solution to each well and incubate for another short period (e.g., 5 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate solution (G6P and NAD+).
-
Immediately start monitoring the change in absorbance at 340 nm over a fixed time period (e.g., 5 minutes) using a microplate reader. The rate of change in absorbance is proportional to the G6PDH activity.
-
Construct a calibration curve by plotting the rate of absorbance change versus the concentration of the this compound calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance rates from the calibration curve.
Data Presentation: Assay Performance Characteristics
The performance of the developed immunoassay must be thoroughly validated.[15][27][28][29] Key parameters to evaluate include the limit of detection, precision, accuracy, specificity (cross-reactivity), and comparison with a confirmatory method like LC-MS/MS.
Table 1: Cross-Reactivity of the this compound Immunoassay
Cross-reactivity is a critical parameter for an immunoassay designed to screen for a class of drugs.[1][30] The following table presents hypothetical cross-reactivity data for an this compound immunoassay.
| Compound | Concentration for Positive Result (ng/mL) | % Cross-Reactivity |
| This compound N-pentanoic acid | 5 | 100% |
| This compound | 10 | 50% |
| 5F-AB-PINACA | 8 | 62.5% |
| AB-FUBINACA | 25 | 20% |
| JWH-018 N-pentanoic acid | >1000 | <0.5% |
| UR-144 | >1000 | <0.5% |
| THC-COOH | >10000 | <0.05% |
% Cross-Reactivity = (Concentration of this compound at cutoff / Concentration of cross-reactant giving a similar response) x 100
Table 2: Assay Precision
Precision is typically evaluated by repeatedly analyzing control samples at different concentrations.[13][15]
| Control Level | N | Mean (ng/mL) | SD | %CV (Intra-assay) | %CV (Inter-assay) |
| Negative Control | 20 | 0.5 | 0.1 | 20% | 22% |
| Low Positive Control (7.5 ng/mL) | 20 | 7.6 | 0.5 | 6.6% | 7.2% |
| High Positive Control (15 ng/mL) | 20 | 14.8 | 0.9 | 6.1% | 6.8% |
Table 3: Diagnostic Sensitivity and Specificity
The performance of the screening assay should be compared to a gold-standard confirmatory method like LC-MS/MS.[5][6][7][8][29]
| Parameter | Cutoff = 5 ng/mL | Cutoff = 10 ng/mL |
| True Positives | 95 | 85 |
| False Positives | 5 | 2 |
| True Negatives | 495 | 498 |
| False Negatives | 5 | 15 |
| Sensitivity | 95.0% | 85.0% |
| Specificity | 99.0% | 99.6% |
| Accuracy | 98.3% | 97.2% |
Conclusion
The development of a homogeneous enzyme immunoassay for this compound is a multi-step process that requires careful optimization of each component. By following the detailed protocols and validation procedures outlined in these application notes, researchers can develop a robust and reliable screening assay. Such an assay would be a valuable tool for clinical and forensic laboratories to rapidly screen for the use of this compound and other structurally related synthetic cannabinoids. It is crucial to note that all positive results from an immunoassay screen should be confirmed by a more specific method such as GC-MS or LC-MS/MS.
References
- 1. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | C18H26N4O2 | CID 86567422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0465998A1 - Beta-galactosidase substrate for CEDIA assays - Google Patents [patents.google.com]
- 4. CN102662057A - Cloned enzyme-donor immunoassay (CEDIA) ImmunoChip drug detecting kit - Google Patents [patents.google.com]
- 5. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. | Semantic Scholar [semanticscholar.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. CEDIA in vitro diagnostics with a novel homogeneous immunoassay technique. Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-management.mq.edu.au [research-management.mq.edu.au]
- 13. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. manuals.plus [manuals.plus]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Screening and replica plating of anti-hapten hybridomas with a transfer template hemolytic spot assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. researchgate.net [researchgate.net]
- 20. portal.fis.tum.de [portal.fis.tum.de]
- 21. Purification of hapten-enzyme conjugates for enzymoimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. A new homogeneous enzyme immunoassay using recombinant enzyme fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Modeling of homogeneous cloned enzyme donor immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 28. Characterization of Morphine-Glucose-6-Phosphate Dehydrogenase Conjugates by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of 4OH- and 5OH-AB-PINACA Metabolites
Welcome to the technical support center for the chromatographic resolution of 4-hydroxy- and 5-hydroxy-AB-PINACA metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the analysis of these closely related positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve baseline separation of 4OH- and 5OH-AB-PINACA metabolites?
A1: 4OH- and 5OH-AB-PINACA are positional isomers, meaning they have the same chemical formula and molecular weight but differ in the position of the hydroxyl group on the pentyl chain. This subtle structural difference results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to near-identical retention times and co-elution in standard reversed-phase chromatography. Achieving adequate resolution is crucial for accurate quantification as mass spectrometry alone cannot differentiate between them.[1]
Q2: What are the initial steps to take when experiencing poor resolution between the 4OH- and 5OH-AB-PINACA peaks?
A2: When encountering poor resolution, a systematic approach is recommended. Start by assessing your current chromatographic conditions. Key indicators of co-elution include peak shoulders or asymmetrical peaks.[2][3] If you are using a diode array detector (DAD), a peak purity analysis can help confirm co-elution.[2][3] The initial troubleshooting steps should focus on optimizing the mobile phase and evaluating the column chemistry.
Q3: How does the choice of organic modifier in the mobile phase affect the separation of these isomers?
A3: The choice between acetonitrile (B52724) and methanol (B129727) as the organic modifier can significantly impact selectivity. Acetonitrile and methanol have different solvent properties and can engage in different types of interactions with the analyte and the stationary phase. If you are currently using one, switching to the other may alter the elution order and improve resolution. For some positional isomers, methanol has been shown to provide better selectivity than acetonitrile.
Q4: Can adjusting the mobile phase pH improve the resolution of 4OH- and 5OH-AB-PINACA?
A4: Yes, for ionizable compounds, small changes in mobile phase pH can significantly affect retention and selectivity.[4][5] Although the hydroxyl group on the pentyl chain is not readily ionizable, other parts of the AB-PINACA molecule, such as the indazole ring, can be influenced by pH. It is advisable to operate within a pH range of 2-8 for silica-based reversed-phase columns to ensure column stability.[5] Buffering the mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) can also improve peak shape and reproducibility.
Q5: What role does column temperature play in the separation of these positional isomers?
A5: Column temperature is a critical parameter that can influence selectivity.[6][7] While higher temperatures generally lead to shorter retention times and sharper peaks, they can also alter the selectivity between closely eluting compounds. It is recommended to experiment with different column temperatures (e.g., in 5°C increments) to find the optimal condition for resolving the 4OH- and 5OH-AB-PINACA isomers. Maintaining a consistent and stable column temperature is crucial for reproducible results.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the chromatographic separation of 4OH- and 5OH-AB-PINACA metabolites.
Problem: Poor or No Resolution (Co-elution)
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | The stationary phase is not providing sufficient selectivity. For positional isomers, consider switching from a standard C18 column to a phenyl-based column (e.g., Phenyl-Hexyl or Biphenyl) to leverage π-π interactions, which can enhance selectivity for aromatic compounds. |
| Suboptimal Mobile Phase Composition | The current mobile phase is not effective at differentiating between the isomers. 1. Change Organic Modifier: If using acetonitrile, try methanol, and vice versa. 2. Adjust Solvent Strength: Decrease the percentage of the organic modifier to increase retention and potentially improve separation. 3. Modify pH: For ionizable compounds, adjusting the mobile phase pH can alter selectivity. Ensure the pH is stable by using a buffer. |
| Inefficient Gradient Profile | The gradient is too steep, not allowing enough time for the isomers to separate. 1. Decrease Gradient Slope: A shallower gradient around the elution time of the isomers can significantly improve resolution.[8] 2. Introduce an Isocratic Hold: Incorporate an isocratic hold in the gradient at a solvent composition just before the isomers elute to allow for better separation. |
| High Flow Rate | The analytes are moving through the column too quickly for effective partitioning. Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution. |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they may reduce selectivity for some isomers. Experiment with lower column temperatures to see if resolution improves. |
Problem: Peak Tailing
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Active silanol (B1196071) groups on the silica (B1680970) backbone can interact with the analytes, causing tailing. Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress silanol activity. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Mismatched Sample Solvent | The solvent in which the sample is dissolved is stronger than the initial mobile phase. Dissolve the sample in the initial mobile phase or a weaker solvent. |
Problem: Peak Fronting
| Potential Cause | Troubleshooting Step |
| Column Overload | Similar to peak tailing, injecting too much sample can cause fronting. Reduce the injection volume or dilute the sample. |
| Sample Solvent Issues | The sample solvent is significantly different from the mobile phase. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. |
Experimental Protocols
The following protocols are provided as a starting point for method development and optimization.
Protocol 1: UHPLC-MS/MS Method for Screening and Quantification
This protocol is based on a general method for the analysis of synthetic cannabinoid metabolites in urine.[9][10]
-
Instrumentation: UHPLC system coupled to a triple quadrupole or QTOF mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
Start at 20-30% B
-
Linearly increase to 95% B over 10-15 minutes
-
Hold at 95% B for 2-3 minutes
-
Return to initial conditions and equilibrate for 3-5 minutes
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization in positive mode (ESI+). Monitor for the specific precursor and product ions of 4OH- and 5OH-AB-PINACA.
Protocol 2: Sample Preparation from Urine
This is a general procedure for the extraction of synthetic cannabinoid metabolites from urine samples.[9][10]
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and a buffer (e.g., acetate (B1210297) buffer, pH 5). Add β-glucuronidase and incubate at 50-60°C for 1-2 hours to deconjugate glucuronidated metabolites.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Add an appropriate organic solvent (e.g., ethyl acetate/hexane mixture), vortex, and centrifuge. Collect the organic layer.
-
SPE: Condition an SPE cartridge (e.g., mixed-mode or C18). Load the hydrolyzed sample. Wash the cartridge to remove interferences. Elute the analytes with a suitable solvent.
-
-
Evaporation and Reconstitution: Evaporate the collected organic solvent or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Chromatographic Columns for Isomer Separation
| Column Type | Stationary Phase Chemistry | Particle Size (µm) | Dimensions (mm) | Potential Advantage for 4OH/5OH-AB-PINACA Separation |
| Standard C18 | Octadecylsilane | 1.7 - 2.6 | 2.1 x 50/100 | Good general-purpose column, but may have limited selectivity for positional isomers. |
| Phenyl-Hexyl | Phenyl-Hexyl | 1.7 - 2.7 | 2.1 x 50/100 | Provides alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds and their isomers. |
| Biphenyl | Biphenyl | 1.7 - 2.7 | 2.1 x 50/100 | Offers enhanced retention and unique selectivity for aromatic and moderately polar analytes, potentially improving the resolution of the target isomers. |
| HSS T3 | High Strength Silica T3 | 1.8 | 2.1 x 100 | A C18 phase that is compatible with 100% aqueous mobile phases and provides balanced retention for polar and non-polar compounds.[11][12] |
Table 2: Influence of Mobile Phase Parameters on Resolution
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Resolution |
| Organic Modifier | Acetonitrile | Methanol | May change selectivity and elution order. One may provide better resolution than the other. |
| Gradient Slope | Steep (e.g., 5-95% in 5 min) | Shallow (e.g., 30-50% in 10 min) | A shallower gradient around the elution point of the isomers will likely improve resolution.[8] |
| Mobile Phase Additive | 0.1% Formic Acid | 10 mM Ammonium Formate | Can improve peak shape and may slightly alter selectivity. |
| Column Temperature | 30°C | 50°C | May increase or decrease selectivity depending on the specific interactions. Requires empirical optimization. |
Visualizations
Caption: Experimental workflow for the analysis of 4OH- and 5OH-AB-PINACA metabolites.
Caption: Troubleshooting decision tree for improving the resolution of 4OH- and 5OH-AB-PINACA.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
reducing matrix effects in LC-MS/MS analysis of AB-PINACA in blood
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of AB-PINACA in whole blood.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of this compound in blood?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected compounds in the sample matrix.[1][2][3][4] In the analysis of this compound in blood, endogenous components like phospholipids (B1166683), salts, and proteins can interfere with the ionization of this compound and its internal standard in the mass spectrometer's ion source. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[3][4] Ion suppression is the most common form of matrix effect observed in LC-MS/MS bioanalysis.[5]
Q2: I'm observing significant ion suppression for this compound. What are the likely causes and how can I troubleshoot this?
A: Significant ion suppression in this compound analysis from blood is most commonly caused by co-eluting phospholipids from the sample matrix. Other potential causes include high concentrations of salts or other endogenous compounds.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation designed to remove interfering components.[5] If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique.
-
Incorporate Phospholipid Removal: Implement a specific phospholipid removal step. Techniques like Solid-Phase Extraction (SPE) with mixed-mode or specialized phospholipid removal cartridges (e.g., HybridSPE) are highly effective.[6][7]
-
Optimize Chromatography: Adjust your chromatographic conditions to separate this compound from the region where matrix components elute.[8] This can involve modifying the mobile phase gradient, changing the column chemistry, or using a divert valve to send the early, unretained portion of the sample to waste.[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound (e.g., this compound-d9) is crucial.[10] Since it has nearly identical chemical and physical properties to the analyte, it will be similarly affected by matrix effects, allowing for accurate correction during data processing.[11][12][13]
-
Dilute the Sample: If sensitivity is not a limiting factor, diluting the sample extract can reduce the concentration of interfering matrix components.[9][14]
Q3: Which sample preparation method is best for reducing matrix effects for this compound in blood?
A: The choice of sample preparation method depends on the required sensitivity, throughput, and available resources. Here's a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing matrix components, often resulting in significant ion suppression due to phospholipids.[5][15] It is generally not recommended for sensitive quantitative analysis of this compound in blood without additional cleanup steps.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT and can effectively remove many interferences.[5][16] However, it can be labor-intensive, may have lower analyte recovery for certain compounds, and is not easily automated.[15]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples like blood.[6][17] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences, including phospholipids, resulting in significantly reduced matrix effects.[15]
-
Supported Liquid Extraction (SLE): SLE offers a more automated and reproducible alternative to traditional LLE and has been shown to be effective for the analysis of synthetic cannabinoids in blood with reduced matrix effects.[16][18]
-
HybridSPE®-Phospholipid Technology: This technique combines protein precipitation with specific removal of phospholipids in a single device, providing a very clean extract with minimal matrix effects.[7]
Recommendation: For robust and sensitive quantification of this compound in blood, Solid-Phase Extraction (SPE) , particularly with mixed-mode or phospholipid removal sorbents, or Supported Liquid Extraction (SLE) are highly recommended.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Whole Blood
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To a 1 mL aliquot of whole blood, add 20 µL of an internal standard working solution (e.g., this compound-d9 at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 2 mL of 4% phosphoric acid and vortex for another 10 seconds to lyse the red blood cells.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) followed by Phospholipid Removal (HybridSPE®)
-
Protein Precipitation:
-
To 100 µL of whole blood in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of acetonitrile (B52724) (containing 1% formic acid) to precipitate proteins.[7]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Phospholipid Removal:
-
Transfer the supernatant to a HybridSPE®-Phospholipid plate or cartridge.
-
Apply vacuum or positive pressure to pass the supernatant through the sorbent. The phospholipids are retained, while the analyte and internal standard pass through.
-
-
Evaporation and Reconstitution:
-
Collect the filtrate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Synthetic Cannabinoids in Blood
| Sample Preparation Method | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | 4F-MDMB-BINACA & metabolites | Blood | 83.1 - 97.5 | 91.1 - 109.4 | [10] |
| Supported Liquid Extraction (SLE) | 29 Synthetic Cannabinoids | Whole Blood | Not explicitly stated | Validated for minimal effect | [18][19] |
| Protein Precipitation (PPT) | 72 Synthetic Cannabinoids | Whole Blood | Not explicitly stated | Ion suppression noted for most analytes | [20] |
| Liquid-Liquid Extraction (LLE) | THC, AB-FUBINACA, this compound | Blood | Generally higher than SPE in the study | Reduced suppression compared to other methods in the study | [16] |
Note: Recovery and matrix effect values can vary significantly based on the specific analyte, experimental conditions, and the lot of biological matrix.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. forensicsciencereview.com [forensicsciencereview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. fastercapital.com [fastercapital.com]
- 15. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. open.bu.edu [open.bu.edu]
- 17. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [ourarchive.otago.ac.nz]
- 19. researchgate.net [researchgate.net]
- 20. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AB-PINACA Immunoassay Cross-Reactivity with other SCBs
Welcome to the Technical Support Center for our AB-PINACA immunoassay kits. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential cross-reactivity with other synthetic cannabinoid receptor agonists (SCBs).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound immunoassay?
A1: The this compound assay is a homogeneous enzyme immunoassay.[1] This is a competitive assay where the drug in a sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites.[1] The enzyme activity is directly proportional to the concentration of the drug in the sample. When the drug is present, it binds to the antibody, leaving the drug-enzyme conjugate free and active, which results in a measurable change in absorbance.[1]
Q2: What is cross-reactivity in the context of this immunoassay?
A2: Cross-reactivity occurs when the antibody in the assay binds to compounds other than the primary target, in this case, this compound and its metabolites. This is typically due to structural similarities between this compound and other synthetic cannabinoids. This can lead to a positive result even if the specific target analyte is absent.
Q3: Why is my this compound immunoassay showing a positive result, but a confirmatory test (like LC-MS/MS) is negative for this compound?
A3: This discrepancy often points to cross-reactivity. The immunoassay antibody may be binding to another synthetic cannabinoid present in the sample that is structurally similar to this compound. Immunoassays are screening tests and a more specific method like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is recommended for confirmation.[2][3]
Q4: Can this assay detect newer generations of synthetic cannabinoids?
A4: The landscape of synthetic cannabinoids is constantly evolving.[4] While our assay is designed to detect this compound and some structurally related compounds, it may not detect all new synthetic cannabinoids. The cross-reactivity with novel compounds can be unpredictable.[5] It is crucial to be aware that new generations of SCBs may not be detected, potentially leading to false-negative results for those specific compounds.[5][6]
Q5: How should I interpret a result that is near the cutoff value?
A5: A result near the cutoff should be interpreted with caution. It may indicate a low concentration of the target analyte or the presence of a cross-reacting compound. Some assays offer a semi-quantitative mode which can provide more insight for borderline samples.[7] In such cases, confirmatory testing by a method like LC-MS/MS is highly recommended to determine the specific compound and its concentration.
Troubleshooting Guide
Issue 1: Unexpected Positive Results
-
Possible Cause: Cross-reactivity with a structurally similar SCB.
-
Troubleshooting Steps:
-
Review the Cross-Reactivity Table: Consult the table below to see if known cross-reactants are expected in your sample.
-
Sample Dilution: Perform serial dilutions of your sample and re-run the assay. A non-linear dilution response may suggest cross-reactivity.
-
Confirmatory Testing: Use a more specific method like LC-MS/MS to identify the specific compound(s) in your sample.[2][3]
-
Issue 2: Unexpected Negative Results
-
Possible Cause 1: The synthetic cannabinoid in the sample is a novel compound with no cross-reactivity to the antibody.
-
Troubleshooting Steps:
-
Stay Updated: Be aware of newly emerging synthetic cannabinoids in your field of research.
-
Orthogonal Testing: If there is a strong suspicion of SCB presence despite a negative immunoassay result, consider using a broad-spectrum analytical method like LC-HRMS (High-Resolution Mass Spectrometry).[4]
-
-
Possible Cause 2: The concentration of the target analyte or a cross-reacting compound is below the assay's limit of detection.
-
Troubleshooting Steps:
-
Check Assay Sensitivity: Refer to the kit insert for the limit of detection (LOD).
-
Sample Concentration: If possible and appropriate for your sample matrix, consider a sample concentration step prior to running the assay.
-
Data Presentation: this compound Immunoassay Cross-Reactivity
The following table summarizes the cross-reactivity of the this compound immunoassay with various synthetic cannabinoids. The data is compiled from various sources and is intended as a guide. Cross-reactivity can vary slightly between different kit lots.
| Compound | % Cross-Reactivity (approximate) |
| This compound pentanoic acid | 100% |
| This compound N-(5-hydroxypentyl) | 100% |
| 5-fluoro this compound | 25% |
| ADB-PINACA N-(5-hydroxypentyl) | 30% |
| ADB-PINACA pentanoic acid | 10% |
| AB-FUBINACA | 10% |
| UR-144 5-pentanoic acid | 5,000 ng/mL required for positive |
| UR-144 5-hydroxypentyl | 10,000 ng/mL required for positive |
| This compound 4-hydroxypentyl | 10,000 ng/mL required for positive |
Data compiled from NarcoCheck K3 / this compound urine test technical data.[8]
Experimental Protocols
General Protocol for a Competitive this compound ELISA
This protocol outlines the general steps for determining the presence of this compound in a sample using a competitive ELISA format.
-
Reagent Preparation: Prepare all reagents, including standards, controls, and samples, according to the kit insert. Allow all reagents to reach room temperature before use.
-
Sample/Standard Addition: Add a defined volume of the standards, controls, or samples to the appropriate wells of the microplate.
-
Enzyme Conjugate Addition: Add the this compound-enzyme conjugate to each well. This will compete with any this compound in the sample for antibody binding sites on the plate.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 45 minutes at 37°C).[9]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.[9]
-
Substrate Addition: Add the enzyme substrate to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Incubation: Incubate the plate for a specified time to allow for color development (e.g., 15 minutes at 37°C in the dark).[9]
-
Stop Reaction: Add the stop solution to each well to halt the color development.
-
Read Plate: Measure the optical density (absorbance) of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[10] The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizations
Caption: Experimental workflow for a competitive this compound ELISA.
Caption: Troubleshooting logic for unexpected this compound immunoassay results.
References
- 1. ark-tdm.com [ark-tdm.com]
- 2. ark-tdm.com [ark-tdm.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Intoxication from the novel synthetic cannabinoids this compound and ADB-PINACA: A case series and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. narcocheck.com [narcocheck.com]
- 9. Assay Procedure for Competitive-ELISA [elabscience.com]
- 10. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Optimization of Mass Spectrometry Parameters for AB-PINACA Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of mass spectrometry (MS) parameters for the analysis of AB-PINACA.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (+ESI) MS/MS analysis?
A1: The protonated molecule [M+H]⁺ of this compound (m/z 331.2) is typically selected as the precursor ion. Common product ions result from the fragmentation of the amide bond and the adamantyl group. Commonly monitored transitions include the fragmentation to the adamantyl carboxamide portion and the indazole core.
Q2: How does collision energy (CE) affect the fragmentation of this compound?
A2: Collision energy is a critical parameter that dictates the extent of fragmentation. Insufficient CE will result in poor fragmentation and low product ion intensity. Conversely, excessive CE can lead to extensive fragmentation, diminishing the intensity of characteristic product ions and potentially generating non-specific, low mass fragments. An optimal CE maximizes the intensity of the desired product ions, thereby enhancing the sensitivity and specificity of the assay.
Q3: What is the role of cone voltage (or fragmentor voltage) in the analysis of this compound?
A3: The cone voltage (also referred to as fragmentor voltage on some instruments) influences the transmission of ions from the source to the mass analyzer and can induce in-source fragmentation. A suboptimal cone voltage can lead to poor sensitivity due to inefficient ion transmission or undesired fragmentation in the ion source, which can complicate spectral interpretation and reduce the abundance of the intended precursor ion.
Q4: We are observing a weak or no signal for this compound. What are the potential causes?
A4: A weak or absent signal can be due to several factors:
-
Suboptimal Ionization: Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation in positive ion mode.
-
Poor Source Conditions: Optimize ESI source parameters such as spray voltage, gas temperatures (nebulizing and drying gas), and gas flow rates.
-
Ion Suppression: The sample matrix can significantly suppress the ionization of this compound. Improve sample preparation to remove interfering components.
-
Incorrect MS/MS Parameters: Verify that the correct precursor ion is being isolated and that the collision energy and cone voltage are appropriately set.
Q5: How can we mitigate matrix effects when analyzing this compound in complex samples like urine or blood?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[1] To mitigate these effects:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix interferences.
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard (e.g., this compound-d9) to compensate for matrix effects and variations in instrument response.
Troubleshooting Guides
Low Product Ion Intensity
Problem: The intensity of the product ions for this compound is low, leading to poor sensitivity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Collision Energy (CE) | Systematically ramp the collision energy while infusing a standard solution of this compound. | Identify the CE value that yields the maximum intensity for the target product ions. |
| Incorrect Precursor Ion Isolation | Verify the m/z of the precursor ion in the instrument method. Check for any mass shifts. | Ensure the correct isotopic peak of the protonated molecule is being isolated. |
| Suboptimal Cone/Fragmentor Voltage | Optimize the cone/fragmentor voltage by infusing a standard and observing the precursor ion intensity. | Find a voltage that maximizes precursor ion signal without causing excessive in-source fragmentation. |
| Poor Ion Transmission | Check and clean the ion optics of the mass spectrometer as per the manufacturer's guidelines. | Improved overall ion signal. |
Inconsistent or Unstable Signal
Problem: The signal intensity for this compound is fluctuating between injections.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Unstable ESI Spray | Check the ESI needle for blockage or damage. Ensure a consistent and fine spray. | A stable and reproducible ion current. |
| Fluctuations in LC Flow Rate | Inspect the LC system for leaks and ensure the pump is delivering a stable flow. | A consistent retention time and peak shape for this compound. |
| Sample Preparation Variability | Review and standardize the sample preparation protocol to ensure consistency. | Reduced variability in analyte recovery and matrix effects. |
| Contamination in the MS Source | Clean the ion source, paying attention to the capillary and cone. | A stable baseline and consistent signal intensity. |
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters for the analysis of this compound and its metabolites. Note that optimal values can vary between different mass spectrometer models and manufacturers.
Table 1: MRM Transitions and Optimized Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) | Reference |
| This compound | 331.2 | 215.0 | - | - | [2][3] |
| This compound | 331.2 | 286.1 | - | - | [2][3] |
| This compound N4HP | 347.2 | 231.2 | 110 | 16 | [4] |
| This compound N4HP | 347.2 | 213.1 | 110 | 26 | [4] |
| This compound PA | 361.1 | 217.2 | 90 | 28 | [4] |
| This compound PA | 361.1 | 227.1 | 90 | 26 | [4] |
N4HP: N-4-hydroxypentyl metabolite; PA: Pentanoic acid metabolite. Fragmentor voltage and collision energy values are instrument-dependent and should be optimized empirically.
Experimental Protocols
Protocol 1: Optimization of Collision Energy for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set Up the MS Method:
-
Set the mass spectrometer to monitor the [M+H]⁺ precursor ion of this compound (m/z 331.2).
-
Create a product ion scan method.
-
Set a range of collision energy values to be tested (e.g., 5 to 50 eV in increments of 2-5 eV).
-
-
Acquire Data: Acquire product ion spectra at each collision energy level.
-
Analyze the Data: Plot the intensity of the desired product ions (e.g., m/z 215.0, 286.1) as a function of collision energy. The optimal CE is the value that produces the highest intensity for the product ions of interest.
Protocol 2: Optimization of Cone/Fragmentor Voltage
-
Prepare a Standard Solution: Use the same standard solution as in Protocol 1.
-
Infuse the Standard: Infuse the standard solution into the mass spectrometer.
-
Set Up the MS Method:
-
Set the mass spectrometer to monitor the [M+H]⁺ precursor ion of this compound (m/z 331.2) in full scan or SIM mode.
-
Set the collision energy to a low value (e.g., 5 eV) to minimize fragmentation in the collision cell.
-
Create a method that ramps the cone/fragmentor voltage over a relevant range (e.g., 20 to 150 V in increments of 10 V).
-
-
Acquire Data: Acquire data at each cone/fragmentor voltage setting.
-
Analyze the Data: Plot the intensity of the precursor ion (m/z 331.2) as a function of the cone/fragmentor voltage. The optimal voltage is typically the value that maximizes the precursor ion intensity just before significant in-source fragmentation is observed.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
distinguishing AB-PINACA from its 2H-indazole regioisomer impurity
Welcome to the technical support center for the analysis of AB-PINACA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on distinguishing this compound from its 2H-indazole regioisomer impurity.
Frequently Asked Questions (FAQs)
Q1: What is the 2H-indazole regioisomer of this compound and why is it a concern?
A1: The 2H-indazole regioisomer of this compound is a potential manufacturing impurity that can arise during the clandestine synthesis of this compound.[1][2][3][4][5] While this compound is a potent agonist at cannabinoid receptors (CB1 and CB2), its 2H-indazole regioisomer has been shown to have significantly lower potency.[1][3][5] Therefore, accurate identification and differentiation are crucial for forensic and toxicological analyses to correctly assess the pharmacological and toxicological properties of a sample.
Q2: What are the primary analytical techniques to differentiate this compound from its 2H-indazole regioisomer?
A2: The primary analytical techniques used to distinguish between this compound and its 2H-indazole regioisomer are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] Each technique offers distinct advantages for identification and confirmation.
Q3: Can I distinguish the isomers based on their mass-to-charge ratio (m/z) alone?
A3: No, this compound and its 2H-indazole regioisomer are isomers, meaning they have the same molecular weight and will exhibit the same molecular ion in mass spectrometry. Differentiation relies on more subtle differences in their analytical behavior, such as chromatographic retention times and mass spectral fragmentation patterns.[1][2][3][4][5]
Troubleshooting Guides
Issue: My GC-MS analysis shows a single peak, but I suspect the presence of the 2H-indazole isomer.
-
Possible Cause: The GC method may not have sufficient resolution to separate the two isomers.
-
Solution:
-
Optimize GC Method: Modify the temperature program of your GC method. A slower temperature ramp or a longer isothermal hold may improve separation.
-
Change Column: Consider using a different GC column with a different stationary phase to enhance selectivity between the isomers.
-
Analyze Fragmentation: Even if the peaks co-elute, carefully examine the mass spectrum across the peak. The presence of unique fragment ions for the 2H-indazole isomer may indicate its presence. Refer to the GC-MS data table below for key distinguishing fragments.
-
Issue: I am having difficulty interpreting the NMR spectra to confirm the isomer structure.
-
Possible Cause: Signal overlap or incorrect assignment of key protons.
-
Solution:
-
Focus on Key Regions: Pay close attention to the chemical shifts of the protons on the indazole ring and the N-alkyl chain. The substitution pattern directly influences the electronic environment and thus the chemical shifts of these protons.
-
2D NMR: If available, perform 2D NMR experiments such as COSY and HMBC to establish connectivity between protons and carbons, which can definitively confirm the N-alkylation position.
-
Reference Spectra: Compare your spectra to published data for this compound and its 2H-indazole regioisomer.
-
Data Presentation
Table 1: GC-MS Data for Differentiation of this compound and its 2H-Indazole Regioisomer
| Analyte | Retention Index (DB-5) | Key Distinguishing Fragment Ions (m/z) |
| This compound | 2689 | 145, 173, 214, 257 |
| This compound 2H-indazole isomer | 2668 | 145, 173, 215, 258 |
Note: Data synthesized from published literature. Absolute retention times may vary depending on the specific instrument and method parameters.[1][2]
Table 2: ¹H NMR Chemical Shift Data (in CDCl₃) for Key Protons
| Proton | This compound (δ, ppm) | This compound 2H-indazole isomer (δ, ppm) |
| Indazole H-4 | ~8.4 | ~7.7 |
| Indazole H-7 | ~7.8 | ~7.2 |
| N-CH₂ | ~4.7 | ~4.5 |
Note: Chemical shifts are approximate and may vary slightly based on solvent and instrument.[2]
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Initial temperature of 150°C held for 1 minute, then ramped to 300°C at 15°C/min, with a final hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.
-
Data Analysis: Compare retention times and fragmentation patterns to reference standards or library data.[6]
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Data Analysis: Monitor for precursor and product ions specific to each isomer. Chromatographic separation is key for differentiation.[7][8][9][10]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the chemical shifts and coupling constants of the protons.
-
¹³C NMR: To observe the chemical shifts of the carbon atoms.
-
2D NMR (COSY, HMBC): To determine the connectivity and definitively establish the structure.
-
-
Data Analysis: Compare the observed chemical shifts and coupling patterns with established data for the pure isomers.[2]
Mandatory Visualization
Caption: Workflow for distinguishing this compound from its 2H-indazole regioisomer.
References
- 1. The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, this compound, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, this compound, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, this compound, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. diva-portal.org [diva-portal.org]
- 7. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.unipd.it [research.unipd.it]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Quantification of AB-PINACA in Postmortem Toxicology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of AB-PINACA in postmortem toxicology samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in postmortem samples?
A1: The main challenges include the compound's instability under certain storage conditions, extensive metabolism making the parent drug difficult to detect, postmortem redistribution (PMR) altering blood concentrations after death, and significant matrix effects from complex biological samples that can interfere with analytical accuracy.[1][2][3]
Q2: How should postmortem samples suspected of containing this compound be stored?
A2: To ensure the stability of this compound, it is highly recommended to store postmortem samples, particularly whole blood, in frozen conditions (-20°C or lower).[4][5][6] Studies have shown that this compound is relatively stable when frozen, whereas significant degradation can occur at refrigerated (4°C) and room temperatures.[4][5][6][7]
Q3: Why is it often difficult to detect the parent this compound compound in postmortem blood or urine?
A3: this compound undergoes rapid and extensive metabolism in the body.[8] Consequently, the concentration of the parent drug in blood and urine can be very low or even undetectable. It is often more effective to target the metabolites of this compound to confirm its use.[8]
Q4: What are the major metabolites of this compound that should be targeted for analysis?
A4: The primary metabolic pathways for this compound include terminal amide hydrolysis to form this compound N-pentanoic acid, as well as hydroxylation and carbonyl formation on the pentyl side chain.[8][9] Glucuronidated metabolites are also common.[8][9] Analyzing for these metabolites, especially in urine, increases the likelihood of detection.[8][9]
Q5: What is postmortem redistribution (PMR) and how does it affect this compound quantification?
A5: Postmortem redistribution is a phenomenon where drugs diffuse from tissues with high concentrations into nearby blood compartments after death.[1][10][11] As a lipophilic compound, this compound is prone to PMR, which can lead to an increase in its concentration in central blood (e.g., heart blood) compared to peripheral blood (e.g., femoral blood).[1] This can complicate the interpretation of toxicological findings.
Q6: Which postmortem specimens are most suitable for this compound analysis?
A6: While peripheral blood is commonly used, its interpretation can be challenging due to PMR.[10] Urine is an excellent matrix for detecting this compound metabolites.[8][12] Due to the lipophilic nature of this compound, adipose tissue is a valuable specimen for detecting the unchanged parent drug, as it can accumulate there.[13][14] Solid tissues like the lung, liver, and kidney can also be useful for metabolite profiling.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detection of this compound parent compound | - Extensive metabolism. - Degradation of the analyte due to improper storage. - Low administered dose. | - Target the major metabolites of this compound in your analytical method.[8][9] - Ensure samples were consistently stored at -20°C or below.[4][5] - Analyze alternative matrices like adipose tissue where the parent drug may be more concentrated.[13][14] |
| Poor reproducibility of quantitative results | - Significant matrix effects (ion suppression or enhancement). - Inconsistent extraction efficiency. - Postmortem redistribution affecting different blood sampling sites. | - Utilize a stable isotope-labeled internal standard for this compound to compensate for matrix effects and extraction variability.[15] - Perform a thorough method validation including assessment of matrix effects.[15][16] - Consider using the standard addition method for quantification to overcome matrix effects, especially in various tissue types.[13] - Whenever possible, use peripheral blood (e.g., femoral) for analysis to minimize the impact of PMR.[10] |
| Interfering peaks in the chromatogram | - Endogenous matrix components. - Presence of other drugs or their metabolites. | - Optimize the chromatographic separation to resolve the analyte from interferences. - Employ a more selective sample preparation technique, such as solid-phase extraction (SPE).[2] - Use high-resolution mass spectrometry (HRMS) for more specific detection.[17][18] |
| Inconsistent results between different postmortem samples from the same case | - Postmortem redistribution leading to different concentrations in various tissues and blood locations.[1] - Tissue-specific metabolism. | - Analyze multiple sample types (e.g., peripheral blood, urine, adipose tissue, liver) to get a more complete toxicological picture. - Interpret results in the context of the specific sample type and the potential for PMR. |
Experimental Protocols
General Protocol for LC-MS/MS Quantification of this compound and Metabolites in Postmortem Blood
This protocol is a general guideline and should be fully validated in your laboratory.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of postmortem whole blood, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d9).[4]
-
Vortex briefly.
-
Add 1 mL of pH 10.2 sodium carbonate buffer and vortex.[4][15]
-
Add 4 mL of an extraction solvent (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).
-
Agitate for 15 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.[17]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific transitions for each analyte and one for the internal standard to ensure identity and accurate quantification. These transitions need to be optimized in-house.
-
-
-
Method Validation
Quantitative Data Summary
The following table summarizes reported concentration ranges of this compound in postmortem cases. It is crucial to note that direct comparison is difficult due to varying case circumstances, analytical methods, and the potential for postmortem redistribution.
| Analyte | Matrix | Concentration Range | Reference |
| This compound | Peripheral Blood | Low ng/mL levels have been reported in conjunction with other substances in fatal cases. Specific quantitative ranges for this compound alone are not consistently documented across literature due to its rapid metabolism. | |
| This compound Metabolites | Urine | Generally detected at higher concentrations than the parent compound, confirming exposure. | [8] |
| This compound | Adipose Tissue | Can sequester the parent drug, leading to detectable concentrations when it may be absent in blood. | [13][14] |
Visualizations
References
- 1. The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature | MDPI [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of synthetic cannabinoids in biological specimens : analysis through liquid chromatography tandem mass spectrometry. [shareok.org]
- 7. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vivo Metabolites of this compound in Solid Tissues Obtained from Its Abuser: Comparison with In Vitro Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. liu.diva-portal.org [liu.diva-portal.org]
- 13. sudmed.ru [sudmed.ru]
- 14. researchgate.net [researchgate.net]
- 15. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ojp.gov [ojp.gov]
- 18. mdpi.com [mdpi.com]
- 19. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AB-PINACA Extraction from Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of AB-PINACA from complex biological matrices such as blood, urine, and tissue.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent and effective methods for extracting this compound and other synthetic cannabinoids from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2][3][4] Each method offers distinct advantages and is chosen based on the specific matrix, desired level of cleanliness, and available resources.[2][3]
Q2: Why is sample pH important during the extraction of this compound?
A2: The pH of the sample is a critical factor that can significantly impact the extraction recovery of this compound. For instance, in some methods, adjusting the urine to an alkaline pH (e.g., pH 10.2) is performed before a forward alkaline extraction.[5][6][7] However, for certain analytes, drug recovery from alkaline urine may be lower than from natural or acidified urine, potentially due to partial degradation of the drug.[3] Therefore, optimizing the pH for your specific matrix and extraction technique is crucial.
Q3: What are matrix effects and how can they be minimized for this compound analysis?
A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement in mass spectrometry.[2] In the analysis of this compound in complex biological matrices like blood and urine, endogenous components such as phospholipids (B1166683) and salts can interfere with ionization, leading to inaccurate quantification and reduced sensitivity.[2] To minimize matrix effects, efficient sample preparation techniques like SPE, LLE, or QuEChERS are employed to remove interfering components.[2][3] Dilution of the sample can also help mitigate matrix effects.[8]
Q4: How should biological samples containing this compound be stored to ensure stability?
A4: For long-term stability, it is highly recommended to store biological evidence suspected of containing synthetic cannabinoids in frozen conditions (-20°C or lower).[5][6][7] Studies have shown that while this compound is relatively stable under refrigerated (4°C) and even ambient (22°C) conditions for a certain period, frozen storage is the most effective method to preserve the integrity of the compound over extended periods (e.g., three months).[5][6][7] this compound and its metabolites are generally more stable in the freezer.[8][9]
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Step |
| Inappropriate Extraction Method | The chosen extraction method (LLE, SPE, QuEChERS) may not be optimal for the specific biological matrix. Consider evaluating a different technique. For instance, SPE is often considered highly effective for cleaning up complex samples.[2] |
| Incorrect Solvent Selection | The polarity and type of organic solvent used in LLE or for elution in SPE are critical. For LLE, using a double extraction with ethyl acetate (B1210297) has been shown to provide higher recovery for some synthetic cannabinoids compared to acetonitrile.[10] |
| Suboptimal pH | The pH of the sample can significantly influence the charge state of this compound and its interaction with the extraction solvent or sorbent. Experiment with adjusting the sample pH before extraction. For example, an alkaline extraction at pH 10.2 has been used for whole blood.[5][6] |
| Insufficient Phase Separation (LLE) | Emulsion formation can trap the analyte and lead to poor recovery. Try adding salt to the aqueous phase or centrifuging at a higher speed to break the emulsion. |
| Inefficient Elution (SPE) | The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. Try a stronger solvent or a mixture of solvents. Ensure the sorbent does not dry out before sample application.[11] |
| Analyte Degradation | This compound can degrade under certain conditions. Ensure proper storage of samples (frozen is best) and avoid prolonged exposure to high temperatures or extreme pH during the extraction process.[5][6] |
High Matrix Effects
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | The extraction method is not adequately removing interfering endogenous components.[2] For QuEChERS, ensure the correct sorbents are used in the dispersive SPE step.[12][13] For SPE, consider using a more selective sorbent or adding a wash step with a solvent that removes interferences but not the analyte. |
| Co-elution of Interferences | Matrix components may be co-eluting with this compound during chromatographic analysis. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation.[14] |
| Sample Overloading | Injecting too concentrated a sample can exacerbate matrix effects. Consider diluting the final extract before analysis.[8] |
| Inappropriate Ionization Technique | If using mass spectrometry, the choice of ionization source (e.g., ESI, APCI) can influence the susceptibility to matrix effects. Evaluate the alternative ionization source if available. |
Quantitative Data Summary
Table 1: Method Performance for this compound and Related Compounds in Biological Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) | LLOQ (ng/mL) | Reference |
| This compound | Oral Fluid | Protein Precipitation | 90.5 - 112.5 (Accuracy) | 2.5 | [15] |
| This compound N-pentanoic acid | Urine | SPE | Not specified | 2 | |
| This compound N-4-hydroxypentyl | Urine | SPE | Not specified | Not specified | [14] |
| 5F-AB-PINACA N-4-hydroxypentyl | Urine | SPE | Lower recovery noted | Not specified | [14] |
| This compound | Hair | Methanol (B129727) Extraction | 61.1 - 93.3 | 1-10 (pg/mg) | [16][17] |
| AB-FUBINACA | Plasma | MSPE-DLLME | 89.4 - 104 | 0.005 | [18] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound Metabolites from Urine
This protocol is a generalized procedure based on common practices for synthetic cannabinoid metabolite analysis.[19][20]
1. Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of an internal standard solution.
-
Add 500 µL of acetate buffer (pH 5) and 20 µL of β-glucuronidase.
-
Vortex and incubate at 50°C for 1 hour to hydrolyze conjugated metabolites.
-
Allow the sample to cool to room temperature.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) sequentially with:
-
2 mL of methanol
-
2 mL of deionized water
-
3. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge to remove interferences:
-
2 mL of deionized water
-
2 mL of 5% methanol in water
-
5. Elution:
-
Elute the analytes from the cartridge with 2 mL of methanol or a mixture of methanol and acetonitrile.
-
Collect the eluate in a clean tube.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for analysis.
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Whole Blood
This protocol is based on a forward alkaline extraction method.[5][6][7]
1. Sample Preparation:
-
To 1 mL of whole blood in a glass tube, add 50 µL of an internal standard solution.
-
Add 1 mL of a buffer to adjust the pH to approximately 10.2 (e.g., carbonate buffer).
2. Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
3. Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube.
4. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
Visualizations
References
- 1. open.bu.edu [open.bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of synthetic cannabinoids in biological specimens : analysis through liquid chromatography tandem mass spectrometry. [shareok.org]
- 8. ojp.gov [ojp.gov]
- 9. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 10. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Rapid drug extraction from human whole blood using a modified QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digital-library.theiet.org [digital-library.theiet.org]
- 19. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Low Concentrations of AB-PINACA in Oral Fluid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of AB-PINACA in oral fluid. The information is based on established scientific literature and aims to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low concentrations of this compound in oral fluid?
A1: Detecting low concentrations of this compound in oral fluid presents several challenges. Parent compounds of synthetic cannabinoids are often found in low concentrations in oral fluid due to rapid metabolism.[1] The continuous emergence of new synthetic cannabinoid analogs requires constant method revalidation.[1] Furthermore, the stability of cannabinoids in oral fluid can be affected by the collection device, storage temperature, and duration.[2][3][4][5][6] Interactions between cannabinoids and plastic containers can also lead to lower recovery rates.[7]
Q2: What is the recommended analytical technique for the detection of this compound in oral fluid?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the detection and quantification of synthetic cannabinoids like this compound in oral fluid due to its high sensitivity, specificity, and quantitative capabilities.[7][8][9]
Q3: What are the typical Limits of Detection (LOD) and Quantitation (LOQ) for this compound in oral fluid using LC-MS/MS?
A3: Validated LC-MS/MS methods have achieved LODs for synthetic cannabinoids in the range of 0.015 to 1 ng/mL and LOQs from 0.05 to 3.0 ng/mL in oral fluid.[8][9][10][11][12] Specific methods for this compound have reported an LOD of 1 ng/mL and an LOQ of 2.5 ng/mL.[8][9]
Q4: How should oral fluid samples be collected and stored to ensure the stability of this compound?
A4: Proper collection and storage are crucial for accurate results. Use of specialized collection devices containing a buffer is recommended.[3][7] For short-term storage (up to 2 months), refrigeration at 4°C is advised to ensure the stability of cannabinoids.[2] For longer-term storage, freezing at -20°C is recommended.[13][14] It is important to note that some cannabinoids, like THC, can show significant loss at room temperature after just 7 days.[3][4]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity of this compound
| Possible Cause | Troubleshooting Step | Reference |
| Inefficient Sample Extraction | Optimize the extraction method. Protein precipitation is a simple and rapid method.[8][9][13] For potentially cleaner samples, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][15] Dispersive liquid-liquid microextraction (DLLME) is another effective technique.[11][12][16] | [1][8][9][11][12][13][15][16] |
| Analyte Degradation | Ensure proper sample handling and storage. Avoid prolonged exposure to light and room temperature.[4] Store samples refrigerated (4°C) for short-term and frozen (-20°C) for long-term stability.[2][13][14] | [2][4][13][14] |
| Suboptimal LC-MS/MS Parameters | Verify and optimize instrument parameters, including mobile phase composition, gradient, column type, and mass spectrometry settings (e.g., collision energy, MRM transitions). A Kinetex Biphenyl column has been shown to be effective.[8][9] | [8][9][17][18] |
| Matrix Effects | Matrix effects, particularly ion suppression, are common in oral fluid analysis.[18] Use of an appropriate internal standard (e.g., this compound-d9) is crucial to compensate for these effects.[17] Evaluate and minimize matrix effects during method validation.[13][19] | [13][17][18][19] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step | Reference |
| Inappropriate LC Column | Select a column suitable for cannabinoid analysis. A Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm) has been successfully used.[8][9] | [8][9] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition and gradient. A common mobile phase consists of 0.1% formic acid in water and acetonitrile.[8][9] | [8][9] |
| Sample Overload | Ensure the injected sample volume and concentration are within the linear range of the method. | |
| Contamination of LC System | Flush the LC system and column with appropriate solvents to remove any contaminants. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Reference |
| Variability in Sample Collection | Standardize the oral fluid collection procedure, including the use of a consistent collection device and ensuring a sufficient sample volume is collected. | [7] |
| Inconsistent Extraction Efficiency | Ensure the extraction procedure is performed consistently for all samples. Automating the extraction process can improve reproducibility. | |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS/MS system to ensure stable performance. | |
| Analyte Instability in Processed Samples | Analyze processed samples as soon as possible. If storage is necessary, evaluate the stability of the analyte in the final extract under the intended storage conditions. |
Quantitative Data Summary
Table 1: Validated LC-MS/MS Method Parameters for Synthetic Cannabinoids in Oral Fluid
| Compound(s) | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| 19 Synthetic Cannabinoids (incl. This compound) | 1 | 2.5 | 2.5–500 | 90.5–112.5 | 3–14.7 | [8][9] |
| 30 Synthetic Cannabinoids | 0.015–0.9 | 0.15–3.0 | N/A | N/A | N/A | [10] |
| 12 Synthetic Cannabinoids | 0.5–2 | 1–2 | 1–100 | <15.8 | <12.6 | [11][12][16] |
| 10 New Psychoactive Substances | N/A | LOQ to 100 | N/A | Within ±15% | Within ±15% | [13][19] |
| Natural Cannabinoids | 0.05-0.5 | 0.05-0.5 | 0.05-50 | N/A | N/A | [20] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a validated method for the detection of 19 synthetic cannabinoids, including this compound, in oral fluid.[8][9]
-
Sample Collection: Collect 100 µL of oral fluid.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., this compound-d9) to the oral fluid sample.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the sample.
-
Vortexing: Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
-
Injection: Inject the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol is based on a validated method for synthetic cannabinoid detection.[8][9]
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation within a short run time (e.g., 4 minutes).
-
Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and its internal standard for confident identification and quantification.
Visualizations
Caption: Experimental workflow for this compound detection in oral fluid.
Caption: Troubleshooting logic for low this compound signal intensity.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ensur.invmed.com [ensur.invmed.com]
- 4. Stability of Delta(9)-tetrahydrocannabinol (THC) in oral fluid using the Quantisal collection device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recovery and Stability of Δ9-Tetrahydrocannabinol Using the Oral-Eze® Oral Fluid Collection System and Intercept® Oral Specimen Collection Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Cannabinoids in Oral Fluid Specimens as the Preferred Biological Matrix for a Point-of-Care Biosensor Diagnostic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 30 synthetic cannabinoids in oral fluid using liquid chromatography-electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthetic cannabinoids receptor agonists in oral fluid: development of a dispersive liquid-liquid microextraction (DLLME) method with liquid chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. open.bu.edu [open.bu.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. academic.oup.com [academic.oup.com]
- 19. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection and quantification of selected cannabinoids in oral fluid samples by protein precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing in-source fragmentation of AB-PINACA during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of AB-PINACA during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer. This can lead to the underestimation of the parent compound's concentration and the misidentification of fragments as impurities or metabolites. Synthetic cannabinoids like this compound can be thermally labile and prone to fragmentation, making accurate quantification challenging.[1][2]
Q2: What are the primary instrument parameters that influence in-source fragmentation of this compound?
A2: The key parameters in liquid chromatography-mass spectrometry (LC-MS) that affect in-source fragmentation are the cone voltage (also known as declustering potential or fragmentor voltage) and the ion source temperature .[1][2][3] Higher values for these parameters increase the energy within the ion source, which can cause the this compound molecule to fragment.
Q3: How can I optimize my LC-MS/MS method to minimize this compound fragmentation?
A3: To minimize fragmentation, it is crucial to use "soft" ionization conditions. This involves systematically lowering the cone voltage and optimizing the source temperature. It is recommended to perform a compound optimization experiment by infusing a standard solution of this compound and varying the cone voltage to find the setting that maximizes the precursor ion signal while minimizing the appearance of known fragment ions.[2]
Q4: Are there alternative ionization techniques that can reduce fragmentation?
A4: Yes, soft ionization techniques are designed to minimize fragmentation and keep molecules intact.[4] Electrospray ionization (ESI), a common soft ionization method, is widely used for the analysis of synthetic cannabinoids.[4][5] Atmospheric pressure chemical ionization (APCI) is another option, though ESI is generally preferred for its gentle nature.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low abundance of this compound precursor ion and high abundance of fragment ions. | In-source fragmentation is occurring. | Systematically decrease the cone voltage/declustering potential. Optimize the ion source temperature by slightly reducing it.[1][6] |
| Inconsistent quantification results for this compound. | Variable in-source fragmentation between analytical runs. | Ensure consistent source conditions. Regularly clean the ion source to prevent contamination that can lead to inconsistent ionization. |
| Difficulty distinguishing between in-source fragments and metabolites. | Similar m/z values for fragments and metabolites. | Analyze a certified reference material of this compound to identify its characteristic in-source fragments. This will help in differentiating them from true metabolites in unknown samples. |
| Poor signal intensity for this compound even at low cone voltages. | Suboptimal ionization of the analyte. | Ensure the mobile phase is compatible with positive mode ESI; the presence of a proton source like 0.1% formic acid is crucial for efficient protonation.[2] Optimize other source parameters such as capillary voltage and gas flows. |
Experimental Protocols
Recommended LC-MS/MS Parameters for this compound Analysis
The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound. Note that optimal values are instrument-dependent and should be determined empirically.
| Parameter | Value | Reference |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | [7] |
| Mobile Phase A | 0.1% Formic acid in water | [2][8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) or methanol (B129727) | [2][8] |
| Flow Rate | 0.2 - 0.4 mL/min | [7] |
| Column Temperature | 30 - 40 °C | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [2] |
| Capillary Voltage | 2.5 - 3.5 kV | [7][9] |
| Cone Voltage | 20 - 40 V (Optimization is critical) | [9] |
| Source Temperature | 120 - 150 °C | [7] |
| Desolvation Temperature | 350 - 500 °C | [7] |
| Desolvation Gas Flow | 600 - 800 L/hr | [9] |
Sample Preparation Protocol for Seized Materials
This protocol is a general guideline for the extraction of this compound from seized herbal or paper materials.
-
Sample Homogenization: Weigh a representative portion of the seized material (e.g., 10-20 mg).
-
Extraction:
-
Add 1 mL of methanol or a methanol:water (50:50) mixture to the sample in a centrifuge tube.[8]
-
Vortex the sample for 5-10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Dilution:
-
Take an aliquot of the supernatant and dilute it with the initial mobile phase to a concentration within the calibration range of the instrument.
-
-
Filtration:
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound from seized materials.
Cannabinoid Receptor 1 (CB1R) Signaling Pathway
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Two Soft Ionization Techniques—EI and MALDI - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
Technical Support Center: Optimizing Enzymatic Hydrolysis of AB-PINACA Glucuronide Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the enzymatic hydrolysis of AB-PINACA glucuronide metabolites. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate efficient and accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are this compound glucuronide metabolites and why is their hydrolysis necessary?
A1: this compound is a synthetic cannabinoid that undergoes extensive metabolism in the body. A major metabolic pathway is glucuronidation, where glucuronic acid is attached to the parent drug or its phase I metabolites, forming more water-soluble glucuronide conjugates for excretion in urine.[1][2] Enzymatic hydrolysis is crucial because these glucuronide metabolites are often not directly detectable or are present at low concentrations in standard analytical methods like LC-MS/MS.[3][4] Hydrolysis cleaves the glucuronic acid, releasing the parent metabolite and significantly increasing its concentration for more sensitive and reliable detection.[5][6]
Q2: Which enzyme is used for the hydrolysis of this compound glucuronide metabolites?
A2: β-glucuronidase is the standard enzyme used to hydrolyze glucuronide conjugates, including those of this compound metabolites.[7][8] This enzyme is commercially available from various sources, including recombinant E. coli, abalone (Haliotis rufescens), and snail (Helix pomatia).[5][9][10] The choice of enzyme can significantly impact hydrolysis efficiency and should be selected based on the specific metabolites of interest and laboratory workflow.[11][12]
Q3: What are the key parameters to optimize for efficient enzymatic hydrolysis?
A3: The critical parameters for optimizing enzymatic hydrolysis are:
-
Enzyme Source and Concentration: Different enzymes have varying activities and optimal conditions.[5][10]
-
pH: Each β-glucuronidase has an optimal pH range for activity.[9][13]
-
Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for each enzyme.[9][14]
-
Incubation Time: Sufficient time is needed for the enzyme to completely hydrolyze the glucuronide conjugates.[11][14]
-
Buffer: The type and molarity of the buffer can influence enzyme activity and maintain the optimal pH.[14]
Q4: Can chemical hydrolysis be used as an alternative to enzymatic hydrolysis?
A4: While chemical hydrolysis (e.g., acid or base hydrolysis) is an alternative, enzymatic hydrolysis is generally preferred for its milder conditions.[8] Harsh chemical conditions can lead to the degradation of the target analytes and the formation of interfering byproducts, potentially compromising the accuracy of the results.[15]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound Metabolites Post-Hydrolysis
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of the urine-buffer-enzyme mixture. The optimal pH varies by enzyme source (see Table 1). Adjust the buffer concentration or type to maintain the optimal pH throughout the incubation.[9][13] |
| Incorrect Incubation Temperature | Ensure the incubator is calibrated and maintained at the optimal temperature for the chosen enzyme (see Table 1). Temperatures that are too low will decrease enzyme activity, while excessively high temperatures can denature the enzyme.[5][11] |
| Insufficient Incubation Time | The hydrolysis reaction may be incomplete. Increase the incubation time. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the minimum time required for complete hydrolysis.[8][14] |
| Inadequate Enzyme Concentration | The amount of enzyme may be insufficient for the concentration of glucuronide metabolites in the sample. Increase the enzyme concentration. A higher enzyme titer can lead to faster and more complete hydrolysis.[10] |
| Enzyme Inhibition | Urine is a complex matrix and can contain endogenous or exogenous substances that inhibit β-glucuronidase activity.[13] Consider diluting the urine sample or using a different sample cleanup technique prior to hydrolysis. Some recombinant enzymes are engineered to be more resistant to inhibitors. |
| Metabolite Degradation | Ensure proper sample storage (frozen at -20°C or below). Some metabolites can be unstable.[7] The hydrolysis conditions themselves (prolonged incubation at high temperatures) could potentially lead to degradation of certain analytes. |
Issue 2: High Variability in Results Between Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent pH Between Samples | The pH of individual urine samples can vary significantly.[13] Ensure that the buffer used is strong enough to bring all samples to the optimal pH for the enzyme. It may be necessary to measure and adjust the pH of each sample individually. |
| Matrix Effects | The composition of urine can vary greatly between individuals, leading to different levels of enzyme inhibition or ion suppression/enhancement during LC-MS/MS analysis.[5] The use of deuterated internal standards for each analyte can help to correct for these variations. |
| Incomplete Mixing | Ensure that the enzyme, buffer, and sample are thoroughly mixed before incubation. Vortexing the samples after adding all reagents is recommended. |
Data on β-Glucuronidase Performance
The selection of β-glucuronidase is a critical step. The following table summarizes the characteristics of commonly used enzymes. While specific data for this compound is limited, the data for other cannabinoids can provide a strong starting point for optimization.
Table 1: Comparison of Common β-Glucuronidase Enzymes for Cannabinoid Hydrolysis
| Enzyme Source | Common Commercial Names | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Escherichia coli (recombinant) | IMCSzyme®, BGTurbo® | 6.0 - 7.0[12] | 37 - 65[12] | High purity, low lot-to-lot variability, and often faster hydrolysis times. Some are optimized for rapid room temperature hydrolysis.[11][16] |
| Abalone (Haliotis rufescens) | Red Abalone β-Glucuronidase | 4.0 - 5.0[12] | 55 - 65[12] | Broad substrate specificity.[12] A study on this compound used this enzyme at pH 4.0 and 55°C.[17] |
| Snail (Helix pomatia) | - | 4.5 - 5.0 | 37 | Contains both β-glucuronidase and sulfatase activity. Often requires longer incubation times.[11] |
| Patella vulgata (limpet) | - | 4.5 - 5.0 | 37 - 60 | Has been shown to be effective for cannabinoid hydrolysis.[9] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic hydrolysis of this compound glucuronide metabolites in a urine matrix for subsequent LC-MS/MS analysis.
Materials:
-
Urine sample
-
β-glucuronidase (e.g., from E. coli or Red Abalone)
-
Buffer solution (e.g., 0.4 M ammonium (B1175870) acetate (B1210297) for pH 4.0, or 2 M sodium phosphate (B84403) for pH 6.8)[14][17]
-
Internal standard solution (containing deuterated analogs of the target metabolites)
-
Acetonitrile or other suitable organic solvent to terminate the reaction
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator/water bath
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
-
Aliquotting and Internal Standard Spiking:
-
Transfer a specific volume of the urine supernatant (e.g., 250 µL) to a clean microcentrifuge tube.[17]
-
Add the internal standard solution.
-
-
Buffering and pH Adjustment:
-
Add the appropriate buffer to the urine sample. For example, add 600 µL of 0.4 M ammonium acetate buffer for a target pH of 4.0 when using Red Abalone β-glucuronidase.[17]
-
Vortex briefly to mix.
-
-
Enzyme Addition:
-
Add the optimized amount of β-glucuronidase solution. For example, 40 µL of Red Abalone β-glucuronidase (15,625 U/mL).[17] The exact amount should be optimized based on the enzyme activity and the expected concentration of metabolites.
-
-
Incubation:
-
Cap the tube tightly and vortex gently to mix.
-
Incubate the mixture at the optimal temperature for the chosen enzyme for the determined duration (e.g., 1 hour at 55°C for Red Abalone β-glucuronidase).[17]
-
-
Reaction Termination and Extraction:
-
After incubation, stop the reaction by adding a protein precipitation solvent such as 200 µL of acetonitrile.[17]
-
Vortex the sample vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can then be further processed (e.g., solid-phase extraction, liquid-liquid extraction, or dilute-and-shoot) for LC-MS/MS analysis.
-
Visualizations
Caption: Figure 1: Experimental Workflow for Enzymatic Hydrolysis.
Caption: Figure 2: Troubleshooting Logic for Low Metabolite Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 4. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. norlab.com [norlab.com]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. faa.gov [faa.gov]
- 10. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 11. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. probiologists.com [probiologists.com]
- 16. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for this compound and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of LC-TOF/MS and GC-MS for AB-PINACA Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Time of Flight/Mass Spectrometry (LC-TOF/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the confirmation of AB-PINACA, a potent synthetic cannabinoid. The following sections detail the performance characteristics, experimental protocols, and a logical workflow for the cross-validation of these two critical analytical techniques. The data presented is compiled from various scientific studies to offer a broad perspective on method validation.
Quantitative Performance: A Comparative Overview
The choice between LC-TOF/MS and GC-MS for the analysis of this compound often depends on the specific requirements of the assay, such as the desired sensitivity, the complexity of the sample matrix, and the need for structural elucidation versus confirmatory analysis. Both techniques offer robust and reliable results when properly validated.
| Performance Parameter | LC-TOF/MS | GC-MS | Key Considerations |
| Limit of Detection (LOD) | 0.04–1 ng/mL[1] | 1.5 µg/mL (for AB-FUBINACA) | LC-TOF/MS generally offers superior sensitivity, which is critical for detecting low concentrations in biological matrices. |
| Limit of Quantification (LOQ) | 0.1–2.5 ng/mL[1][2] | 4.5 µg/mL (for AB-FUBINACA) | The lower LOQs of LC-TOF/MS are advantageous for trace-level quantification. |
| Linearity (R²) | >0.99 | >0.99 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 15%[1] | < 5% (for AB-FUBINACA) | Both methods demonstrate acceptable precision for quantitative analysis. |
| Accuracy (%Bias) | ± 15%[1] | Within acceptable limits | Both techniques provide high accuracy within acceptable limits. |
Note: Quantitative data for GC-MS analysis of this compound is not as readily available in the reviewed literature. The data presented for GC-MS is for the structurally similar synthetic cannabinoid, AB-FUBINACA, and should be considered as an estimation of the expected performance for this compound.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of LC-TOF/MS and GC-MS methods for the confirmation of this compound. This process ensures that both methods are independently capable of identifying and quantifying the analyte, providing a high degree of confidence in the analytical results.
References
- 1. GC-MS Identification and Quantification of the Synthetic Cannabinoid MDMB-4en- PINACA in Cannabis-derived Material Seized in the Turin Metropolitan Area (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AB-PINACA and Δ⁹-THC at the Cannabinoid 1 Receptor
A detailed guide for researchers and drug development professionals on the contrasting efficacy and potency of the synthetic cannabinoid AB-PINACA and the phytocannabinoid Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) at the human Cannabinoid 1 (CB1) receptor.
This guide provides a comprehensive comparison of this compound and Δ⁹-THC, focusing on their interaction with the CB1 receptor. The data presented herein is compiled from multiple in vitro studies to offer a clear perspective on their distinct pharmacological profiles. While both compounds are agonists at the CB1 receptor, their efficacy and potency differ significantly, leading to varied physiological and psychoactive effects.
Quantitative Comparison of Receptor Activity
The following table summarizes the key quantitative parameters defining the efficacy and potency of this compound and Δ⁹-THC at the human CB1 receptor. These values have been collated from various experimental studies to provide a comparative overview. It is important to note that absolute values can vary between different experimental setups.
| Parameter | This compound | Δ⁹-THC | Reference Compound (CP55,940) | Significance |
| Binding Affinity (Kᵢ, nM) | 2.87[1] | 40.7[2] | - | This compound exhibits a significantly higher binding affinity for the CB1 receptor than Δ⁹-THC. |
| Potency (EC₅₀, nM) in [³⁵S]GTPγS assay | 2.4[3][4] | 39.2[3][4] | 2.3 | This compound is substantially more potent in activating G-proteins coupled to the CB1 receptor. |
| Efficacy (Eₘₐₓ, % of CP55,940) in [³⁵S]GTPγS assay | 129[3][4] | 46[3][4] | 100 | This compound acts as a full agonist with higher efficacy than the reference full agonist, while Δ⁹-THC is a partial agonist. |
| Operational Efficacy (τ) | 28[5][6] | 0.8 (80-fold less than CP55940)[5][6] | - | Demonstrates the substantially higher intrinsic efficacy of this compound in activating the CB1 receptor compared to Δ⁹-THC. |
Understanding the Implications: Full vs. Partial Agonism
A crucial distinction between this compound and Δ⁹-THC lies in their classification as a full and partial agonist, respectively.[3][4][7]
-
This compound (Full Agonist): As a full agonist, this compound can induce a maximal response from the CB1 receptor, often exceeding the efficacy of endogenous cannabinoids.[3][4] This high efficacy is believed to contribute to the severe adverse effects associated with synthetic cannabinoids.[5][6]
-
Δ⁹-THC (Partial Agonist): In contrast, Δ⁹-THC is a partial agonist, meaning it cannot produce the same maximal response as a full agonist, even at saturating concentrations.[2][3][4] This property may contribute to its comparatively better-tolerated profile and therapeutic window.[2]
Experimental Protocols
The data presented in this guide is derived from established in vitro assays. Below are detailed methodologies for two key experimental approaches used to characterize CB1 receptor ligands.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound and Δ⁹-THC for the CB1 receptor.
Materials:
-
Human CB1 receptor membrane preparations (from CHO or HEK cells)
-
Radioligand: [³H]CP-55,940
-
Test compounds: this compound, Δ⁹-THC
-
Non-specific binding control: WIN-55,212-2 (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4[8]
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation: A range of concentrations of the test compounds (this compound and Δ⁹-THC) are prepared.
-
Incubation: The CB1 receptor membranes, radioligand ([³H]CP-55,940), and varying concentrations of the test compound are incubated together in a 96-well plate. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand) are included.[8]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.[8]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[8]
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding, providing information on the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and Δ⁹-THC in activating G-proteins via the CB1 receptor.
Materials:
-
Human CB1 receptor membrane preparations
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
Test compounds: this compound, Δ⁹-THC
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4
-
Scintillation counter
Procedure:
-
Incubation: CB1 receptor membranes are incubated with a fixed concentration of GDP, [³⁵S]GTPγS, and varying concentrations of the test compound (this compound or Δ⁹-THC).
-
Binding: Agonist binding to the CB1 receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The non-hydrolyzable [³⁵S]GTPγS binds to the activated G-protein.
-
Filtration: The reaction is stopped by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is captured on the filters.
-
Quantification: The radioactivity on the filters is measured by a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound. Non-linear regression is used to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
CB1 Receptor Signaling Pathways
The CB1 receptor primarily couples to the Gᵢ/ₒ family of G-proteins.[9][10][11] Activation of the CB1 receptor by an agonist like this compound or Δ⁹-THC initiates a cascade of intracellular events.
Upon agonist binding, the Gᵢ/ₒ protein is activated, leading to the dissociation of its α and βγ subunits. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[9][12] The Gβγ subunit can modulate the activity of various ion channels, typically inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. While this is the canonical pathway, evidence also suggests potential coupling to other G-proteins like Gₛ under certain conditions.[9][11][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 10. Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AB-PINACA and 5F-AB-PINACA: Cannabimimetic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabimimetic activity of two synthetic cannabinoids, AB-PINACA and its fluorinated analog, 5F-AB-PINACA. The information presented is collated from various experimental studies to assist researchers in understanding the pharmacological profiles of these compounds.
Introduction
This compound and 5F-AB-PINACA are potent synthetic cannabinoid receptor agonists (SCRAs) that have been encountered in forensic and clinical settings. Both compounds are indazole-3-carboxamides, with 5F-AB-PINACA differing from this compound by the presence of a terminal fluorine atom on the pentyl chain. This structural modification is known to influence the pharmacological properties of SCRAs, often leading to increased potency. This guide will compare their in vitro and in vivo cannabimimetic activities based on available experimental data.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and 5F-AB-PINACA at the cannabinoid receptors CB1 and CB2.
Table 1: In Vitro Cannabinoid Receptor Binding Affinity and Functional Activity
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Assay Type |
| This compound | hCB1 | 2.87 - 4.0 | 12.8 - 23.2 | Radioligand Binding ([³H]CP-55,940), [³⁵S]GTPγS Binding |
| hCB2 | 0.88 | 15 | Radioligand Binding ([³H]CP-55,940), [³⁵S]GTPγS Binding | |
| 5F-AB-PINACA | hCB1 | ~1.94 | Not consistently reported | Radioligand Binding |
| hCB2 | ~0.266 | Not consistently reported | Radioligand Binding |
Note: Kᵢ and EC₅₀ values can vary between studies due to different experimental conditions and cell lines used.
Table 2: In Vivo Cannabimimetic Effects (Mouse Tetrad Assay)
| Compound | Effect | Potency (ED₅₀, mg/kg) | Notes |
| This compound | Locomotor Suppression | ~1.0 | 2- to 14-fold more potent than Δ⁹-THC[1] |
| Antinociception | ~2.0 | ||
| Hypothermia | ~1.5 | ||
| Catalepsy | ~3.0 | ||
| 5F-AB-PINACA | Hypothermia | Dose-dependent | Incomplete tolerance observed with repeated administration[2] |
| Convulsant Effects | CB1R-mediated | Attenuated by rimonabant (B1662492) pretreatment[2] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound and 5F-AB-PINACA for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors are prepared.[3][4]
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, at pH 7.4.[3][4]
-
Competition Assay: In a 96-well plate, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (this compound or 5F-AB-PINACA).[3]
-
Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.[3]
-
Scintillation Counting: Scintillation cocktail is added to the dried filters, and the radioactivity is measured using a scintillation counter.[3]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound and 5F-AB-PINACA as agonists at the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing CB1 or CB2 receptors are used.
-
Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 1 mM GDP, at pH 7.4.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with varying concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is stopped by rapid filtration, and the filters are washed with ice-cold buffer.
-
Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[6]
-
Data Analysis: The data is plotted as specific binding versus the logarithm of the agonist concentration, and the EC₅₀ and Eₘₐₓ values are determined from the resulting sigmoidal curve.[6]
Adenylyl Cyclase Inhibition Assay
Objective: To measure the functional activity of the compounds by quantifying their ability to inhibit adenylyl cyclase.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing CB1 or CB2 receptors are cultured and seeded in multi-well plates.[6]
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin.
-
Compound Addition: The test compounds are added at various concentrations and incubated for 15-30 minutes.[6]
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA or HTRF).[6]
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the log concentration of the agonist to determine the IC₅₀ value.
Mouse Cannabinoid Tetrad Assay
Objective: To assess the in vivo cannabimimetic effects of this compound and 5F-AB-PINACA.
Methodology:
-
Animals: Adult male mice are typically used.
-
Drug Administration: The test compounds are administered, usually via intraperitoneal injection.
-
Behavioral Assessments: The following four parameters are measured at specific time points after drug administration:
-
Hypomotility: Spontaneous activity is measured in an open-field arena by counting line crossings or using automated activity monitors.[7]
-
Catalepsy: The time the mouse remains immobile with its forepaws placed on an elevated bar is recorded (bar test).[7]
-
Hypothermia: Core body temperature is measured using a rectal probe.[7]
-
Antinociception: The analgesic effect is assessed using the hot plate or tail-flick test, measuring the latency to a nociceptive response.[7]
-
-
Data Analysis: The dose-response relationship for each of the four effects is determined to calculate the ED₅₀ for each compound.
Mandatory Visualization
References
- 1. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabimimetic and Convulsant Effects of Synthetic Cannabinoid Receptor Agonists, this compound, 5F-AB-PINACA, and 5F-ADB-PINACA in Mice - ProQuest [proquest.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrad test - Wikipedia [en.wikipedia.org]
A Comparative Analysis of AB-PINACA Detection in Oral Fluid and Urine
A detailed guide for researchers and drug development professionals on the validation and performance of analytical methods for the detection of the synthetic cannabinoid AB-PINACA in oral fluid and urine matrices.
This guide provides a comprehensive comparison of the analytical validation for detecting this compound in two key biological matrices: oral fluid and urine. The choice of matrix can significantly impact detection windows, sample collection, and the specific analytes of interest—parent drug versus metabolites. This document synthesizes experimental data from various studies to offer a clear comparison of method performance and detailed experimental protocols.
Performance Characteristics: Oral Fluid vs. Urine
The selection of an appropriate biological matrix is a critical decision in planning toxicological studies and developing drug testing assays. Oral fluid and urine each present distinct advantages and disadvantages for the detection of synthetic cannabinoids like this compound. Oral fluid is collected non-invasively, reducing the chance of adulteration, but typically yields lower analyte concentrations.[1] In contrast, urine provides a longer detection window due to the presence of metabolites, though sample collection can be more intrusive.[2]
The following tables summarize the key validation parameters for the detection of this compound and other synthetic cannabinoids in oral fluid and urine, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and reliable analytical technique.[1][3]
Table 1: Comparison of Method Validation Parameters for this compound Detection
| Validation Parameter | Oral Fluid | Urine | Source(s) |
| Limit of Detection (LOD) | 1 ng/mL | 0.1 - 0.5 ng/mL | [4] |
| Limit of Quantitation (LOQ) | 2.5 ng/mL | 1 ng/mL | [1][4] |
| Linearity Range | 2.5 - 500 ng/mL | 1 - 100 ng/mL | [1][4] |
| Accuracy (% of Target) | 90.5 - 112.5% | 80.4 - 119% | [1][4] |
| Precision (% CV) | 3 - 14.7% | 0.7 - 18.5% | [1][4] |
Table 2: General Comparison of Oral Fluid and Urine for Synthetic Cannabinoid Detection
| Feature | Oral Fluid | Urine | Source(s) |
| Primary Analyte | Parent Drug (this compound) | Metabolites (e.g., this compound pentanoic acid) | [2][5] |
| Detection Window | Shorter (hours to a day) | Longer (days) | [2][6] |
| Sample Collection | Non-invasive, directly observed | Invasive, potential for adulteration | [1] |
| Typical Concentration | Lower | Higher | [1] |
Experimental Protocols
The following sections detail the typical methodologies for the analysis of this compound in oral fluid and urine samples.
Oral Fluid Analysis Methodology
A common method for the detection of synthetic cannabinoids in oral fluid involves a simple protein precipitation step followed by analysis with LC-MS/MS.[4]
Sample Preparation:
-
A 100 µL oral fluid sample is used.[4]
-
Proteins are precipitated from the sample.[4]
-
The sample is centrifuged to separate the precipitate.[4]
-
The resulting supernatant is injected into the LC-MS/MS system.[4]
Instrumentation:
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is performed using a C18 or similar reversed-phase column.[1][4] A typical mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).[1][4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify this compound.[1]
Urine Analysis Methodology
Urine analysis for this compound often requires an initial hydrolysis step to cleave glucuronide conjugates of the metabolites, followed by an extraction and concentration step.
Sample Preparation:
-
Urine samples may be treated with β-glucuronidase to hydrolyze conjugated metabolites.[3][7]
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate and concentrate the analytes.[1][7]
-
The extracted sample is then evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[1]
Instrumentation:
-
Chromatography: Similar to oral fluid analysis, UHPLC with a C18 column and a gradient of water and acetonitrile with formic acid is commonly used.[1][7]
-
Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (like QTOF-MS) is used for detection and quantification in MRM or full-scan mode.[1][7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the validation of this compound detection in oral fluid and urine.
Caption: Workflow for this compound detection in oral fluid.
Caption: Workflow for this compound metabolite detection in urine.
Caption: Key parameters for method validation in both matrices.
References
- 1. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apacsecurity.com [apacsecurity.com]
- 7. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: AB-PINACA, JWH-018, and CP55,940
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the synthetic cannabinoids AB-PINACA, JWH-018, and the classical cannabinoid agonist CP55,940. The information presented is supported by experimental data from in vitro and in vivo studies, intended to serve as a valuable resource for research and drug development.
Introduction
The landscape of cannabinoid research is continually evolving with the emergence of novel synthetic cannabinoids. Understanding the pharmacological profiles of these compounds in comparison to well-characterized ligands is crucial for predicting their potential therapeutic and toxicological effects. This guide focuses on a comparative analysis of this compound, an indazole-based synthetic cannabinoid, JWH-018, a naphthoylindole synthetic cannabinoid, and CP55,940, a classical bicyclic cannabinoid analog that is structurally distinct from Δ⁹-tetrahydrocannabinol (Δ⁹-THC).
In Vitro Pharmacological Effects
The in vitro effects of these cannabinoids are primarily characterized by their binding affinity to cannabinoid receptors CB1 and CB2, and their functional activity as agonists at these receptors.
Receptor Binding Affinity
The binding affinity of a compound for a receptor, often expressed as the inhibition constant (Ki), indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| This compound | 0.87 - 4.0[1][2] | 0.52 |
| JWH-018 | 9.00 ± 5.00[3] | 2.94 ± 2.65[3] |
| CP55,940 | 0.59 - 5.0[4][5] | 0.7 - 2.6[5] |
Note: Ki values can vary between studies due to different experimental conditions.
This compound and CP55,940 generally exhibit high, sub-nanomolar to low nanomolar affinity for both CB1 and CB2 receptors.[1][2][4][5] JWH-018 also demonstrates high affinity for both receptors, with a slight preference for the CB2 receptor.[3]
Functional Activity
The functional activity of these compounds as agonists is commonly assessed using GTPγS binding assays, which measure the activation of G-proteins coupled to the cannabinoid receptors. Efficacy (Emax) refers to the maximal response a compound can elicit, while potency (EC50) is the concentration required to produce 50% of the maximal response.
| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of CP55,940) |
| This compound | CB1 | 12.8 - 49.3 | ~112% |
| CB2 | 31.1 | ~88% | |
| JWH-018 | CB1 | 102[3] | Full Agonist[6] |
| CB2 | 133[3] | Full Agonist | |
| CP55,940 | CB1 | 11.0[7] | 100% (Reference Full Agonist) |
| CB2 | 0.3[5] | 100% (Reference Full Agonist) |
This compound and JWH-018 are full agonists at both CB1 and CB2 receptors.[4][6][8] Notably, this compound has been shown to exhibit even higher efficacy than CP55,940 at the CB1 receptor in some studies.[4] CP55,940 is a potent, full agonist and is often used as a reference compound in these assays.[7]
In Vivo Pharmacological Effects
The in vivo effects of these cannabinoids are typically evaluated in animal models, most commonly mice, through a series of behavioral and physiological assessments known as the "cannabinoid tetrad." This tetrad includes:
-
Hypomotility: Suppression of spontaneous locomotor activity.
-
Antinociception: Reduced sensitivity to pain.
-
Catalepsy: A state of immobility and muscular rigidity.
-
Hypothermia: A decrease in core body temperature.
All three compounds, this compound, JWH-018, and CP55,940, produce the characteristic effects of the cannabinoid tetrad, indicative of CB1 receptor activation in the central nervous system.[4][8][9]
| Compound | Locomotor Suppression | Antinociception | Catalepsy | Hypothermia |
| This compound | Yes[4][8] | Yes[4][8] | Yes[4][8] | Yes[4][8] |
| JWH-018 | Yes[6] | Yes | Yes[9] | Yes[3][6] |
| CP55,940 | Yes[10] | Yes | Yes[9][10] | Yes |
Studies have shown that the rank order of potency for producing these in vivo effects often correlates with their CB1 receptor binding affinity.[4][8] JWH-018 and its metabolites have been demonstrated to produce a marked depression of locomotor activity and core body temperature in mice.[6] CP55,940 is a potent cannabinoid agonist in vivo, and its effects are mediated by the CB1 receptor.[10]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Preparation: Cell membranes expressing the receptor of interest (e.g., CB1 or CB2) are prepared. A radiolabeled cannabinoid ligand with high affinity, such as [³H]CP55,940, is used.[11][12]
-
Competition: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, JWH-018).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.[11]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors.
References
- 1. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 6. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Metabolic Fate of AB-PINACA and AB-FUBINACA: A Comparative Analysis in Human Liver Microsomes
A detailed examination of the in vitro metabolism of the synthetic cannabinoids AB-PINACA and AB-FUBINACA reveals distinct metabolic pathways and rates of degradation, primarily driven by hydrolysis and oxidation reactions within human liver microsomes. These differences have significant implications for the duration of their pharmacological effects and the identification of unique biomarkers for forensic and clinical purposes.
This guide provides a comparative analysis of the metabolism of this compound and AB-FUBINACA in human liver microsomes (HLM), drawing upon published experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the biotransformation of these two prominent synthetic cannabinoids.
Comparative Metabolic Stability
The in vitro metabolic stability of a compound in HLM provides an estimate of its intrinsic clearance and subsequent in vivo half-life. Studies have shown that this compound is metabolized more rapidly than AB-FUBINACA in HLM.
| Compound | In Vitro Half-life (T½) (min) | In Vitro Intrinsic Clearance (CLint, micr) (mL·min⁻¹·mg⁻¹) | Predicted Hepatic Clearance (CLH) (mL·min⁻¹·kg⁻¹) | Predicted Extraction Ratio | Reference |
| This compound | 18.7 ± 0.4 | 0.037 | 12.7 | 0.6 | [1] |
| AB-FUBINACA | 62.6 ± 4.0 | - | - | - | [2] |
Major Metabolic Pathways and Metabolites
The primary metabolic routes for both this compound and AB-FUBINACA involve Phase I reactions, specifically hydrolysis of the terminal amide group and hydroxylation at various positions on the molecule. However, the preferred sites of these modifications and the resulting major metabolites differ significantly between the two compounds.
For This compound , the dominant metabolic pathway is the enzymatic hydrolysis of the primary amide, leading to the formation of this compound carboxylic acid as the major metabolite.[1][3] Other significant pathways include mono-hydroxylation of the N-pentyl chain.[3]
In contrast, AB-FUBINACA metabolism is also characterized by amide hydrolysis to form AB-FUBINACA carboxylic acid.[2][3] However, a prominent pathway for AB-FUBINACA is also the mono-hydroxylation of the 1-amino-3-methyl-1-oxobutane moiety.[3] Furthermore, AB-FUBINACA is extensively metabolized by cytochrome P450 enzymes, with CYP2C19, CYP3A4, and CYP3A5 playing key roles in its hydroxylation and defluorobenzylation.[4]
Below is a summary of the major metabolites identified for each compound following incubation with human liver microsomes or hepatocytes.
| Parent Compound | Major Metabolites | Metabolic Reaction |
| This compound | This compound carboxylic acid | Amide Hydrolysis |
| 4-hydroxy-pentyl this compound | Pentyl Chain Hydroxylation | |
| 5-hydroxy-pentyl this compound | Pentyl Chain Hydroxylation | |
| AB-FUBINACA | AB-FUBINACA carboxylic acid | Amide Hydrolysis |
| Hydroxy AB-FUBINACA | Hydroxylation of the amino-oxobutane moiety | |
| Dihydrodiol AB-FUBINACA | Epoxidation followed by hydrolysis | |
| Hydroxy AB-FUBINACA carboxylic acid | Amide hydrolysis and hydroxylation |
Experimental Protocols
The following provides a generalized experimental protocol for the in vitro metabolism studies of synthetic cannabinoids in human liver microsomes, based on methodologies described in the cited literature.[1][2][5]
Incubation with Human Liver Microsomes (HLM):
A typical incubation mixture (final volume of 200 µL) contains:
-
Substrate: The synthetic cannabinoid (e.g., this compound or AB-FUBINACA) at a final concentration of 1 µM to 10 µM, typically dissolved in methanol (B129727) or acetonitrile.
-
HLMs: Pooled human liver microsomes at a protein concentration of 1 mg/mL.
-
Buffer: Phosphate buffer (100 mmol/L, pH 7.4).
-
NADPH-regenerating system: This is crucial for CYP-mediated reactions and typically consists of:
-
NADP+ (1.3 mmol/L)
-
Glucose-6-phosphate (G-6-P) (3.3 mmol/L)
-
Glucose-6-phosphate dehydrogenase (G-6-PDH) (0.4 U/mL)
-
Magnesium chloride (MgCl₂) (3.3 mmol/L)
-
The reaction is initiated by the addition of the NADPH-regenerating system after a pre-incubation period of the other components at 37°C. The mixture is then incubated for a specified time (e.g., up to 60 minutes) at 37°C. The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. Following centrifugation, the supernatant is collected for analysis.
Metabolite Identification:
The identification and characterization of metabolites are typically performed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometry. This allows for accurate mass measurements of the parent drug and its metabolites, facilitating the determination of their elemental composition and structural elucidation through fragmentation analysis (MS/MS).
Visualizing the Metabolic Pathways and Experimental Workflow
To further clarify the processes described, the following diagrams illustrate the metabolic pathways and the experimental workflow.
Caption: Experimental workflow for studying the metabolism of synthetic cannabinoids in HLM.
Caption: Key metabolic pathways for this compound and AB-FUBINACA in human liver microsomes.
References
- 1. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for this compound and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Interaction of AB-FUBINACA with Human Cytochrome P450, UDP-Glucuronosyltransferase Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of AB-PINACA and AB-CHMINACA in the Mouse Tetrad Test
This guide provides a detailed comparison of the in vivo effects of two synthetic cannabinoids, AB-PINACA and AB-CHMINACA, as evaluated by the mouse tetrad test. The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and neuroscience.
Introduction
This compound and AB-CHMINACA are potent, indazole-based synthetic cannabinoids that have been identified in illicit recreational products.[1][2] Both compounds act as full agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a higher affinity for the CB1 receptor, which is responsible for their psychoactive effects.[1][3] The mouse tetrad test is a standard behavioral assay used to characterize the in vivo effects of cannabinoid receptor agonists. This test measures four distinct physiological and behavioral responses: locomotor activity, catalepsy, body temperature, and analgesia.[4][5]
Comparative In Vivo Effects: Mouse Tetrad Test Data
A key study directly compared the potency of this compound and AB-CHMINACA in producing the characteristic effects of the mouse tetrad test. The results, summarized in the table below, demonstrate that both compounds are significantly more potent than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. Notably, AB-CHMINACA was found to be more potent than this compound across all four measures of the tetrad test.[6]
| Test Parameter | This compound (ED₅₀ mg/kg) | AB-CHMINACA (ED₅₀ mg/kg) | Δ⁹-THC (ED₅₀ mg/kg) |
| Locomotor Suppression | 10.1 | 0.5 | 11.2 |
| Analgesia (Tail-Flick) | 3.3 | 0.8 | 11.6 |
| Hypothermia | 2.5 | 0.7 | 10.4 |
| Catalepsy (Ring Immobility) | 4.7 | 1.1 | 29.6 |
Data sourced from Wiley et al., 2015.[6]
Experimental Protocols
The following is a detailed description of the methodology typically employed in the mouse tetrad test for evaluating synthetic cannabinoids like this compound and AB-CHMINACA.
Animals: Male ICR mice are commonly used for these studies. The animals are housed in a controlled environment with a standard light-dark cycle and have access to food and water ad libitum.
Drug Administration: The synthetic cannabinoids are typically dissolved in a vehicle solution, such as a mixture of ethanol, Emulphor, and saline, and administered via intraperitoneal (i.p.) injection.[7] Doses are calculated based on the weight of the animal.
Mouse Tetrad Procedure: The tetrad test consists of four sequential assessments:
-
Locomotor Activity: Spontaneous locomotor activity is measured by placing the mouse in an automated activity monitoring chamber. The total distance traveled or the number of beam breaks over a set period (e.g., 10-30 minutes) is recorded.
-
Analgesia (Tail-Flick Test): The mouse's tail is exposed to a radiant heat source, and the latency to flick the tail away from the heat is measured. A cut-off time is established to prevent tissue damage. An increase in tail-flick latency indicates an analgesic effect.
-
Body Temperature: Rectal temperature is measured using a digital thermometer. A decrease in body temperature (hypothermia) is a characteristic effect of CB1 receptor agonists.
-
Catalepsy (Ring Test): The mouse is placed on a horizontal ring, and the time it remains immobile (cataleptic) is recorded. An increased duration of immobility is indicative of catalepsy.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of synthetic cannabinoids and the experimental workflow of the mouse tetrad test.
Caption: Signaling pathway of synthetic cannabinoids like this compound and AB-CHMINACA.
Caption: Experimental workflow for the mouse tetrad test.
Discussion
The data clearly indicate that both this compound and AB-CHMINACA are potent cannabinoid receptor agonists, capable of producing the full spectrum of cannabinoid-like effects in vivo.[1][6] The higher potency of AB-CHMINACA compared to this compound is consistent with its higher affinity for the CB1 receptor.[3] These findings are crucial for understanding the potential toxicity and abuse liability of these compounds. The significant potency of these synthetic cannabinoids compared to Δ⁹-THC likely contributes to the severe adverse effects reported in human users.[8] Further research into the metabolism and long-term effects of these compounds is warranted to fully characterize their pharmacological and toxicological profiles.
References
- 1. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice | National Institute of Justice [nij.ojp.gov]
- 3. AB-CHMINACA - Wikipedia [en.wikipedia.org]
- 4. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AB-CHMINACA, this compound, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
Unveiling the Biological Activity of AB-PINACA's Hydroxylated Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic cannabinoid AB-PINACA has been a compound of significant interest in forensic and pharmacological research. Following consumption, it undergoes extensive metabolism, primarily through hydroxylation. Understanding the biological activity of these metabolites is crucial for interpreting toxicological findings and for the development of potential therapeutic agents. This guide provides a comparative analysis of the biological activity of this compound and its major hydroxylated metabolites at the human cannabinoid receptors CB1 and CB2, supported by experimental data.
Comparative Biological Activity at Cannabinoid Receptors
This compound and its hydroxylated metabolites, particularly at the 4- and 5-positions of the pentyl chain, retain significant biological activity at both CB1 and CB2 receptors. The following table summarizes the key quantitative parameters from in vitro studies, including binding affinity (Ki) and functional activity (EC50 and Emax).
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % vs. CP55,940) |
| This compound | hCB1 | 4.0[1] | 12.8[1] | 122%[2] |
| hCB2 | ~2.87 | ~0.88 | Similar to CP55,940[3] | |
| 4-hydroxy-AB-PINACA | hCB1 | 159[1] | 141[4] | 87.0% (Adenylyl Cyclase Assay)[4] |
| hCB2 | Data not available | Data not available | Data not available | |
| 5-hydroxy-AB-PINACA | hCB1 | 452[1] | Data not available | Full agonist activity[5] |
| hCB2 | Data not available | Data not available | Data not available |
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro assays: radioligand binding assays and functional assays measuring G-protein activation or downstream signaling cascades like cAMP accumulation.
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from the receptor (IC50), which is then used to calculate the Ki value.
Materials:
-
Cell membranes expressing the human CB1 or CB2 receptor.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compounds (this compound and its metabolites).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value is determined from the resulting competition curve and the Ki value is calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate or inhibit the adenylyl cyclase signaling pathway, a downstream effector of cannabinoid receptor activation.
Objective: To determine the concentration of a test compound that produces 50% of its maximal effect (EC50) on cAMP levels.
Materials:
-
Whole cells expressing the human CB1 or CB2 receptor.
-
Test compounds.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).
-
Plate reader.
Procedure:
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in each sample using a cAMP assay kit according to the manufacturer's instructions.
-
The EC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in determining the biological activity of these compounds, the following diagrams illustrate the experimental workflow and the cannabinoid receptor signaling pathway.
Experimental workflow for assessing cannabinoid activity.
Cannabinoid receptor signaling pathway.
Conclusion
The available data robustly demonstrate that the major hydroxylated metabolites of this compound are not inactive byproducts but retain significant biological activity at cannabinoid receptors. Both 4-hydroxy and 5-hydroxy metabolites are full agonists at the CB1 receptor.[5] While their binding affinity and potency are reduced compared to the parent compound, their continued activity underscores the importance of considering the metabolic profile of synthetic cannabinoids in both clinical and forensic contexts. Further research is warranted to fully characterize the pharmacological profiles of all major metabolites of this compound, including the carboxylic acid metabolite, to gain a more complete understanding of its in vivo effects.
References
- 1. Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid this compound: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
comparative study of SPE, SLE, and LLE for AB-PINACA extraction efficiency
A Comparative Guide to the Extraction of AB-PINACA: SPE, SLE, and LLE
For researchers and scientists engaged in the analysis of synthetic cannabinoids, the efficient extraction of target compounds from complex biological matrices is a critical first step. This guide provides a comparative study of three common extraction techniques—Solid-Phase Extraction (SPE), Supported-Liquid Extraction (SLE), and Liquid-Liquid Extraction (LLE)—for the synthetic cannabinoid this compound. The following sections detail the experimental protocols and present a quantitative comparison of their performance.
Quantitative Performance Data
The efficiency of an extraction method is determined by several key parameters, including recovery rate, precision, and the extent of matrix effects. The table below summarizes the comparative performance of SPE, SLE, and LLE for the extraction of this compound based on available research.
| Parameter | Solid-Phase Extraction (SPE) | Supported-Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | Generally high and reproducible. | Good recoveries for neutral and basic compounds. | Can have lower and more variable recoveries due to emulsion formation.[1] |
| Precision | This compound demonstrated the best bias values with this method.[2] | This compound had the greatest within-run precision with this method.[2] | Showed the greatest between-run precision for synthetic cannabinoids.[2] |
| Matrix Effects | Effective at removing interferences, leading to cleaner extracts.[3][4] | Can have higher matrix effects compared to SPE.[4] | Higher variability in matrix effects.[4] |
| Processing Time | Approximately 20 minutes per sample.[1] | Approximately 40-60 minutes per sample.[1] | Approximately 40-60 minutes per sample, can be labor-intensive.[1] |
| Automation Potential | High. | Moderate. | Difficult to automate.[1] |
| Solvent Consumption | Generally lower than LLE. | Lower than LLE. | High. |
Experimental Protocols
The following are detailed methodologies for performing SPE, SLE, and LLE for the extraction of this compound from biological samples such as blood or urine.
Solid-Phase Extraction (SPE) Protocol
SPE separates compounds based on their physical and chemical properties as they interact with a solid stationary phase.[1]
a. Materials:
-
SPE Cartridges (e.g., C18)
-
SPE Vacuum Manifold
-
Methanol (B129727) (for conditioning)
-
Deionized Water (for equilibration)
-
Wash Solvent (e.g., 20% methanol in water)
-
Elution Solvent (e.g., methanol or acetonitrile)
-
Nitrogen Evaporator
-
Reconstitution Solvent
b. Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.[5]
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.[5]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[5]
-
Elution: Elute this compound with an appropriate volume of elution solvent (e.g., 1 mL of methanol).[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for analysis.[5]
Supported-Liquid Extraction (SLE) Protocol
SLE is a modified form of LLE where the aqueous sample is adsorbed onto an inert solid support.[1]
a. Materials:
-
SLE Cartridges
-
Sample Diluent (e.g., buffer)
-
Elution Solvent (e.g., 2% isopropanol (B130326) in ethyl acetate)[6]
-
Nitrogen Evaporator
-
Reconstitution Solvent (e.g., 50:50 methanol:water)[6]
b. Procedure:
-
Sample Preparation: Prepare the sample by adding an internal standard and buffer. For a 0.5 mL sample, 50 µL of internal standard can be used.[6]
-
Sample Loading: Apply the prepared sample to the top of the SLE column and allow it to absorb for 20-30 minutes.[6]
-
Elution: Elute the analyte by adding approximately 2 mL of the elution solvent (e.g., 2% isopropanol in ethyl acetate) and allow it to flow by gravity.[6]
-
Evaporation: Evaporate the collected eluate to dryness under a stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50 µL of methanol and 50 µL of H₂O).[6]
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic technique that separates analytes based on their differential solubilities in two immiscible liquid phases.[1]
a. Materials:
-
Separatory Funnel or Centrifuge Tubes
-
pH adjustment solution (e.g., sodium carbonate buffer, pH 10.2)[7]
-
Extraction Solvent (e.g., 80:20 hexanes:ethyl acetate)[7]
-
Centrifuge
-
Nitrogen Evaporator
-
Reconstitution Solvent
b. Procedure:
-
Sample Preparation: To a 1.0 mL sample, add an internal standard and 1.0 mL of sodium carbonate buffer.[7]
-
Extraction: Add 5.0 mL of the extraction solvent (e.g., 80:20 hexanes:ethyl acetate).[7]
-
Mixing: Vigorously shake the mixture for an adequate time (e.g., 10 minutes on a rotor-extractor).[7]
-
Phase Separation: Centrifuge the mixture at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.[7]
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
Visualizing the Extraction Workflows
To further clarify the procedural differences, the following diagrams illustrate the general workflows for SPE, SLE, and LLE.
References
A Comparative Guide to CEDIA and ARK Immunoassays for AB-PINACA Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent immunoassay methodologies for the detection of the synthetic cannabinoid AB-PINACA and its metabolites: the Cloned Enzyme Donor Immunoassay (CEDIA) from Thermo Fisher Scientific and the ARK™ Immunoassay from ARK Diagnostics, Inc. The information presented is compiled from publicly available product documentation and scientific literature to assist researchers and laboratory professionals in making informed decisions for their screening needs.
Introduction to this compound and Immunoassay Screening
This compound is a potent synthetic cannabinoid that has been widely detected in forensic and clinical cases. Due to the rapid emergence of numerous synthetic cannabinoids, immunoassay screening plays a crucial role in the initial detection of these compounds in biological matrices, primarily urine. Immunoassays offer a rapid and high-throughput preliminary screening method before confirmatory analysis by more specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide focuses on the validation and comparative performance of the CEDIA and ARK immunoassays for this compound detection.
Principles of the Immunoassay Technologies
Both CEDIA and ARK immunoassays are homogeneous enzyme immunoassays, meaning they do not require a separation step to distinguish between bound and unbound antibody. However, they utilize different enzyme technologies.
CEDIA (Cloned Enzyme Donor Immunoassay): The CEDIA technology is based on the genetic engineering of two inactive fragments of the β-galactosidase enzyme: an Enzyme Donor (ED) and an Enzyme Acceptor (EA). In the assay, the drug from the sample competes with a drug-conjugate linked to the ED fragment for a limited number of antibody binding sites. When the antibody binds to the ED-drug conjugate, it prevents the re-association of ED and EA, thus inhibiting enzyme activity. If the drug is present in the sample, it binds to the antibody, leaving the ED-drug conjugate free to re-associate with EA, forming an active enzyme that metabolizes a substrate to produce a color change, which is measured spectrophotometrically.
ARK™ Homogeneous Enzyme Immunoassay: The ARK assay utilizes a recombinant glucose-6-phosphate dehydrogenase (rG6PDH) enzyme. In this competitive assay, the drug in the specimen competes with the drug labeled with rG6PDH for binding sites on a specific antibody. When the antibody binds to the rG6PDH-labeled drug, the enzyme's activity is inhibited. The presence of the drug from the sample results in less binding of the enzyme-labeled drug to the antibody, leading to an increase in enzyme activity. This activity is measured by the conversion of NAD to NADH, which is monitored by an increase in absorbance.[1]
Data Presentation: Performance Comparison
The following tables summarize the key performance characteristics of the CEDIA and ARK immunoassays for this compound detection based on manufacturer-provided data. It is important to note that a direct, independent head-to-head comparative study was not identified in the public domain; therefore, the data is presented as reported by each manufacturer.
Table 1: General Assay Characteristics
| Feature | CEDIA this compound Assay | ARK™ this compound Assay |
| Assay Principle | Cloned Enzyme Donor Immunoassay (CEDIA) | Homogeneous Enzyme Immunoassay |
| Target Analyte | This compound, its fluorinated form, and major metabolites | This compound and its metabolites |
| Matrix | Human Urine | Human Urine |
| Cutoff Concentration | 20 ng/mL[3] | 5 ng/mL[1] |
| Assay Type | Qualitative / Semi-quantitative | Qualitative[1] |
Table 2: Reported Performance Data
| Performance Metric | CEDIA this compound Assay | ARK™ this compound Assay |
| Concordance with LC-MS/MS | 88.9% for INACA synthetic cannabinoids at a 20 ng/mL cutoff[3] | Data not explicitly provided in a comparative percentage. Performance characteristics were determined on a Beckman Coulter AU680 analyzer.[1] |
| Calibrator Analyte | This compound[4] | This compound Pentanoic Acid[1] |
Table 3: Cross-Reactivity Profile
The cross-reactivity of an immunoassay is a critical parameter, as it determines the assay's ability to detect related compounds, including metabolites and other structurally similar synthetic cannabinoids.
ARK™ this compound Assay Cross-Reactivity:
The following compounds were tested for cross-reactivity in the ARK this compound assay. The concentration listed is the minimum concentration that produces a result equivalent to the 5 ng/mL cutoff.[1]
| Compound | Concentration (ng/mL) | Cross-Reactivity (%) |
| This compound pentanoic acid | 5.0 | 100 |
| ADB-PINACA pentanoic acid | 3.5 | 143 |
| 5-fluoro-AB-PINACA pentanoic acid | 4.0 | 125 |
| This compound N-(4-hydroxypentyl) | 5.0 | 100 |
| This compound N-(5-hydroxypentyl) | 5.0 | 100 |
| 5-fluoro-ADB-PINACA | 10.0 | 50 |
| AB-FUBINACA | 25.0 | 20 |
| ADB-FUBINACA | 50.0 | 10 |
CEDIA this compound Assay Cross-Reactivity:
Thermo Fisher Scientific reports that the CEDIA this compound assay detects a broad spectrum of metabolites and structurally similar compounds. While a detailed table with percentage cross-reactivity is not provided in the readily available documentation, the manufacturer lists the following as "Significant Cross Reactants"[5]:
-
This compound and its fluorinated form (5-F-AB-PINACA)
-
Major metabolites of this compound
-
AB-CHMINACA
-
AB-FUBINACA
-
ADBICA
-
5-F-ABICA
-
APP-CHMINACA
Experimental Protocols
The following are generalized protocols for performing the CEDIA and ARK immunoassays on automated clinical chemistry analyzers. Users should always refer to the specific application sheets and package inserts provided by the manufacturer for their particular analyzer.
General Automated Analyzer Protocol
-
Reagent Preparation:
-
Allow all reagents, calibrators, and controls to equilibrate to the analyzer's operating temperature.
-
Ensure reagents are gently mixed before placing them on the analyzer.
-
-
Calibration:
-
Perform a calibration according to the manufacturer's instructions and the laboratory's established procedures. This typically involves running a set of calibrators (e.g., negative, cutoff, and potentially others).
-
Verify the calibration with at least two levels of quality controls.
-
-
Sample Preparation and Analysis:
-
Collect urine specimens in clean containers.
-
Centrifuge samples with high turbidity.
-
Load patient samples, calibrators, and controls onto the analyzer.
-
Initiate the assay run as programmed for the specific immunoassay.
-
-
Data Interpretation:
-
The analyzer will automatically calculate the results.
-
For qualitative assays, results are typically reported as "Positive" or "Negative" based on a comparison of the sample's response to the cutoff calibrator's response.
-
Any presumptive positive result from the immunoassay screen must be confirmed by a more specific method, such as LC-MS/MS, before a definitive result is reported.[1][2]
-
Mandatory Visualization
References
potency comparison of AB-PINACA (S)-enantiomer versus its (R)-enantiomer
A guide for researchers and drug development professionals on the stereoselective potency of (S)- and (R)-AB-PINACA at cannabinoid receptors.
The synthetic cannabinoid AB-PINACA, a potent agonist of the cannabinoid receptors CB1 and CB2, exists as two stereoisomers, the (S)- and (R)-enantiomers. Emerging research indicates a significant difference in the pharmacological activity between these two forms, with the (S)-enantiomer demonstrating substantially higher potency. This guide provides a comprehensive comparison of the available experimental data on the potency of the (S)- and (R)-enantiomers of this compound, offering valuable insights for researchers in the fields of pharmacology, toxicology, and drug development.
Quantitative Comparison of Cannabinoid Receptor Activity
While direct, side-by-side comparative studies on the binding affinity and functional activity of both (S)- and (R)-AB-PINACA are limited, data from various sources strongly support the stereoselective potency favoring the (S)-enantiomer. The following tables summarize the available quantitative data for the (S)-enantiomer and provide context from structurally related compounds.
Table 1: Functional Activity of this compound (S)-enantiomer at Human Cannabinoid Receptors
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| (S)-AB-PINACA | hCB1 | G-protein activation | EC50 | 18.5 |
| (S)-AB-PINACA | hCB2 | G-protein activation | EC50 | 2.77 |
Data sourced from a G-protein coupled receptor (GPCR) activation assay based on functional complementation of a split NanoLuc luciferase.
Table 2: Enantiomeric Potency Ratio of Structurally Related Synthetic Cannabinoids
| Compound | Receptor | Potency Ratio ((S)-enantiomer / (R)-enantiomer) |
| AB-FUBINACA | CB1 | >100 |
This data highlights the significant increase in potency of the (S)-enantiomer for a closely related synthetic cannabinoid.
Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays. Understanding the methodologies employed is crucial for the interpretation of the results.
Receptor Binding Assays
Receptor binding assays are utilized to determine the affinity of a compound for a specific receptor. In the context of this compound, these assays would typically involve:
-
Preparation of cell membranes: Membranes are prepared from cells engineered to express high levels of either the human CB1 or CB2 receptor.
-
Competitive Binding: A radiolabeled cannabinoid agonist with known high affinity (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., (S)-AB-PINACA or (R)-AB-PINACA).
-
Detection and Analysis: The amount of radiolabeled ligand displaced by the test compound is measured. This data is then used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Functional Activity Assays
Functional assays measure the biological response initiated by a compound upon binding to its receptor. For G-protein coupled receptors like CB1 and CB2, common assays include:
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins, the first step in the signaling cascade after receptor activation. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified as a measure of receptor agonism. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is a key measure of potency.
-
cAMP Accumulation Assay: CB1 and CB2 receptors are negatively coupled to adenylyl cyclase. Activation of these receptors leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This assay measures the inhibition of forskolin-stimulated cAMP accumulation to determine the potency and efficacy of an agonist.
-
G-Protein Coupled Receptor (GPCR) Activation Assay (Split NanoLuc Luciferase): This assay utilizes a genetically engineered system where the activation of the GPCR leads to the functional complementation of a split luciferase enzyme, resulting in a measurable light signal. The intensity of the light is proportional to the level of receptor activation, allowing for the determination of EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The interaction of this compound enantiomers with cannabinoid receptors initiates a cascade of intracellular events. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for assessing compound potency.
Safety Operating Guide
Navigating the Disposal of AB-PINACA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic cannabinoids like AB-PINACA is a critical component of laboratory safety and regulatory compliance. As a Schedule I controlled substance in the United States and other countries, this compound requires stringent disposal procedures to prevent diversion and environmental contamination.[1][2][3] This guide provides a comprehensive overview of the essential safety and logistical information for the proper disposal of this compound, drawing from established protocols for handling controlled substances in a laboratory setting.
Pre-Disposal and Handling
Prior to disposal, meticulous handling and storage of this compound are paramount. Standard operating procedures should include the use of appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, to avoid exposure.[4] It is crucial to work in a well-ventilated area or under a fume hood.[4]
For expired, unwanted, or damaged containers of this compound with recoverable amounts, the substances must be clearly labeled for disposal and segregated from the active inventory within a secure storage location like a safe or lockbox.[5]
Disposal Procedures for this compound
Currently, there are no specific, published degradation or neutralization protocols for this compound. Therefore, its disposal must adhere to the general guidelines for controlled substances. The primary and recommended method of disposal is through a licensed and approved third-party service.
Option 1: Reverse Distributor (Recommended)
The most secure and compliant method for disposing of bulk quantities of this compound is through a reverse distributor.[5] These specialized services are licensed by the Drug Enforcement Administration (DEA) to handle and destroy controlled substances.
Key Steps:
-
Contact your institution's Environmental Health & Safety (EHS) office: They will have established procedures and contracted vendors for the disposal of controlled substances.[5][6][7]
-
Inventory and Documentation: Maintain a precise inventory of the this compound to be disposed of. You will likely need to complete specific forms, such as a DEA Form 222 for Schedule I or II substances, and a chain of custody form.[5]
-
Packaging and Labeling: Securely package and label the this compound according to the reverse distributor's and your institution's guidelines.
-
Scheduled Pickup: Arrange for a scheduled pickup with the reverse distributor through your EHS office.[5]
-
Record Keeping: Retain all documentation, including the signed chain of custody forms, for your records in accordance with regulatory requirements.[5]
Option 2: Hazardous Waste Disposal
In some cases, your institution's hazardous waste program may handle the disposal of controlled substances.[6][7]
Key Steps:
-
Contact your EHS or Hazardous Waste Program: Inquire about their specific procedures for controlled substance disposal.
-
Complete a Waste Pickup Request: You will likely need to submit a chemical waste pickup request form, clearly identifying the material as this compound, a Schedule I controlled substance.
-
Proper Containment: Ensure the this compound is in a sealed, non-leaking container that is properly labeled with its chemical name and associated hazards.
Unacceptable Disposal Methods
It is imperative to avoid improper disposal methods that can lead to legal consequences, environmental harm, and potential for diversion. The following methods are strictly prohibited for recoverable amounts of controlled substances:
-
Disposal in laboratory sinks or drains [5]
-
Discarding in regular trash [8]
-
Mixing with absorbents like cat litter for regular trash disposal [5]
Disposal of Non-Recoverable Waste
For residual, non-recoverable amounts of this compound in empty containers or used syringes, laboratory self-disposal may be an option, but only in strict accordance with institutional and regulatory guidelines.[5] This typically involves rendering the residual drug non-retrievable. However, given the high potency and controlled status of this compound, it is highly recommended to consult with your EHS office before proceeding with any self-disposal method. Empty containers should be disposed of in a manner that prevents their reuse.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for safe handling and for hazardous waste profiling.
| Property | Value |
| Molecular Formula | C₁₈H₂₆N₄O₂[2][9] |
| Molecular Weight | 330.4 g/mol [2] |
| Appearance | Neat solid[9] |
| Melting Point | 121.8 °C[10] |
| Solubility | Expected to be soluble in organic solvents[10] |
| DEA Schedule | Schedule I[1][2][3] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were identified, the procedural information provided is based on the general guidelines for the disposal of controlled substances from various university and safety resources.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided is for guidance purposes only and is based on general best practices for the disposal of controlled substances. Researchers must consult with their institution's Environmental Health & Safety office and adhere to all applicable local, state, and federal regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H26N4O2 | CID 71301472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. invivochem.com [invivochem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Controlled Substances | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 8. medprodisposal.com [medprodisposal.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Personal protective equipment for handling AB-Pinaca
AB-PINACA is a potent synthetic cannabinoid classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1] Due to its acute toxicity if swallowed, stringent safety measures are imperative for all personnel involved in its handling.[2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound, based on best practices for hazardous chemicals.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove. Change gloves immediately if contaminated or torn.[3] |
| Body | Disposable gown or lab coat | A long-sleeved, solid-front gown is required to protect against splashes. Ensure it is fully buttoned.[4] |
| Eyes & Face | Safety goggles and face shield | Goggles should provide splash protection. A face shield should be worn in conjunction with goggles, especially when handling powders or solutions that may splash.[3][5] |
| Respiratory | N95 respirator or higher | A respirator is essential when handling the powdered form of the compound to prevent inhalation.[3] Work should be conducted in a chemical fume hood or ventilated enclosure.[6] A powered air-purifying respirator (PAPR) may be necessary for procedures with a high risk of aerosolization.[3][7] |
| Feet | Closed-toe shoes and shoe covers | Always wear shoes that fully cover the feet. Do not wear sandals or perforated shoes.[8] Shoe covers should be used in designated areas. |
Experimental Protocols: Step-by-Step Handling Procedure
Adherence to a strict, procedural workflow is critical for minimizing the risk of exposure and contamination.
1. Preparation and Donning PPE:
-
Before handling this compound, ensure all necessary safety equipment and spill cleanup materials are readily available.
-
Work must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, especially when handling powders.[6]
-
Don PPE in the following order: inner pair of gloves, disposable gown or lab coat, outer pair of gloves (ensuring cuffs are over the sleeves of the gown), N95 respirator or higher, and finally, safety goggles and a face shield.[3]
2. Handling the Compound:
-
Weighing: Always weigh solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[3]
-
Solution Preparation: Prepare all solutions within a certified chemical fume hood.
-
General Handling: Avoid all skin contact. Use tools such as spatulas and forceps to handle the compound.[3] Do not eat, drink, or smoke when using this product.[2]
3. Decontamination and Doffing PPE:
-
After handling is complete, decontaminate all work surfaces.
-
Doff PPE in an order that minimizes cross-contamination: remove the outer pair of gloves, face shield and goggles, gown or lab coat (turning it inside out upon removal), respirator, and finally the inner pair of gloves.[3]
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
4. Disposal Plan:
-
All contaminated solid waste, including pipette tips, tubes, gloves, and gowns, must be placed in a clearly labeled and sealed hazardous waste container.[3]
-
Dispose of contaminated material as waste according to institutional, local, and national regulations.[2] this compound is classified for transport as UN2811, Toxic solids, organic, n.o.s.[2]
-
Do not allow the substance to enter sewers or surface and ground water.[2]
Emergency Procedures
-
If Swallowed: Immediately call a poison center or doctor.[2]
-
In Case of Skin Contact: Immediately wash the skin with soap and plenty of water for at least 20 minutes. Remove contaminated clothing and wash it before reuse.[9]
-
In Case of Eye Contact: Hold eyelids apart and flush the eyes with plenty of water for at least 20 minutes. Seek immediate medical attention.[9]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C18H26N4O2 | CID 71301472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uab.edu [uab.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
